molecular formula C35H40N3NaO7S2 B15339407 DiSulfo-Cy5 alkyne

DiSulfo-Cy5 alkyne

カタログ番号: B15339407
分子量: 701.8 g/mol
InChIキー: FBFMHITXFHJTID-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

DiSulfo-Cy5 alkyne is a useful research compound. Its molecular formula is C35H40N3NaO7S2 and its molecular weight is 701.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C35H40N3NaO7S2

分子量

701.8 g/mol

IUPAC名

sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C35H41N3O7S2.Na/c1-7-21-36-33(39)16-12-9-13-22-38-30-20-18-26(47(43,44)45)24-28(30)35(4,5)32(38)15-11-8-10-14-31-34(2,3)27-23-25(46(40,41)42)17-19-29(27)37(31)6;/h1,8,10-11,14-15,17-20,23-24H,9,12-13,16,21-22H2,2-6H3,(H2-,36,39,40,41,42,43,44,45);/q;+1/p-1

InChIキー

FBFMHITXFHJTID-UHFFFAOYSA-M

異性体SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

正規SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCC#C)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to DiSulfo-Cy5 Alkyne

This compound is a fluorescent probe belonging to the cyanine (B1664457) dye family, specifically engineered for bioorthogonal chemistry applications.[1] It is characterized by a core Cy5 structure, which is a pentamethine indocyanine dye known for its brightness and photostability in the far-red region of the spectrum.[2] The "di-sulfo" designation indicates the presence of two sulfonate groups, which confer high hydrophilicity and excellent water solubility to the molecule.[3] This property is crucial for biological applications, as it prevents aggregation and non-specific binding in aqueous environments.[3]

The key functional feature of this molecule is the terminal alkyne group. This group allows the dye to be covalently attached to molecules containing an azide (B81097) group via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[4][5] This reaction forms a stable triazole linkage.[5] Due to the bioorthogonality of the alkyne and azide groups, this reaction can be performed in complex biological mixtures with minimal side reactions.[6] These characteristics make this compound an invaluable tool for labeling and detecting a wide range of biomolecules, including proteins, nucleic acids, and nanoparticles, in various research and development settings.[7][8]

Chemical Structure and Properties

This compound is an asymmetric pentamethine cyanine dye. Its structure consists of two indolenine-based heterocyclic moieties connected by a five-carbon polymethine chain. The two sulfonate groups are typically attached to the phenyl rings of the indolenine nuclei, enhancing water solubility. An alkyne group is incorporated via a linker, usually attached to one of the nitrogen atoms of the indolenine rings, making it available for the click reaction.

  • Chemical Formula: C₃₅H₄₀N₃NaO₇S₂[7][9]

  • CAS Number: 1617497-19-4 (sodium salt)[3][7]

Quantitative Data Summary

The photophysical and chemical properties of this compound are summarized in the table below. These properties make it compatible with common laser lines (e.g., 633 nm, 647 nm) and detection instruments.[2][5]

PropertyValueReferences
Excitation Maximum (λex) 646 - 649 nm[2][5][7]
Emission Maximum (λem) 662 - 671 nm[2][5][7]
Molar Extinction Coeff. (ε) ~271,000 cm⁻¹M⁻¹[3][7][8]
Fluorescence Quantum Yield (Φ) ~0.28[3][7]
Molecular Weight (MW) 701.83 g/mol (as sodium salt)[7][9]
Solubility Water, DMSO, DMF[3][5][7]
Storage Conditions -20°C, protected from light, desiccated[2][3][7]

Experimental Protocols: Click Chemistry Labeling

The following is a generalized protocol for the copper-catalyzed click chemistry conjugation of an azide-modified biomolecule with this compound. This protocol may require optimization depending on the specific biomolecule and experimental context.[10]

A. Required Reagents:

  • Azide-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions.[10]

  • Reducing Agent: e.g., Sodium Ascorbate (B8700270) (freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate biological buffer, pH 7-7.5.

B. Stock Solution Preparation:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-Biomolecule: Dissolve in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • CuSO₄: Prepare a 20-50 mM stock solution in deionized water.

  • THPTA Ligand: Prepare a 100 mM stock solution in deionized water.[10]

  • Sodium Ascorbate: Prepare a 100-300 mM stock solution in deionized water immediately before use.[10]

C. Labeling Protocol:

  • In a microcentrifuge tube, add the azide-modified biomolecule to the reaction buffer.

  • Add this compound from the stock solution. A molar excess of the dye (e.g., 4-10 equivalents) relative to the biomolecule is typically used.[10]

  • Prepare the copper catalyst solution by mixing the CuSO₄ stock and the THPTA ligand stock in a 1:5 molar ratio.[10] Add this catalyst solution to the reaction mixture to a final copper concentration of 0.5-1 mM. Vortex briefly.

  • To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[10]

  • Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10] For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Stop the reaction by adding a chelating agent like EDTA or by proceeding directly to purification.

  • Purify the labeled conjugate from excess dye and reaction components using an appropriate method, such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ethanol (B145695) precipitation for oligonucleotides.[6]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the underlying chemical principle of using this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Click Reaction cluster_purify 3. Purification prep_dye Prepare 10 mM This compound in DMSO mix Combine Azide-Biomolecule and this compound prep_dye->mix prep_bio Prepare Azide-Biomolecule in Buffer prep_bio->mix prep_cat Prepare CuSO4/THPTA Catalyst Solution add_cat Add Catalyst Solution prep_cat->add_cat prep_red Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_red->initiate mix->add_cat add_cat->initiate incubate Incubate 30-60 min at Room Temperature initiate->incubate purify Purify Conjugate via Chromatography/Dialysis incubate->purify product Fluorescently Labeled Biomolecule purify->product G cluster_reactants Reactants Alkyne Biomolecule-N3 (Azide) Product Labeled Biomolecule (Stable Triazole Linkage) Alkyne->Product Azide DiSulfo-Cy5-Alkyne Azide->Product Catalyst Cu(I) Catalyst (from CuSO4 + Ascorbate) + THPTA Ligand Catalyst->Product Catalyzes Cycloaddition

References

DiSulfo-Cy5 alkyne mechanism of action in click chemistry.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of DiSulfo-Cy5 Alkyne in Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical mechanisms, protocols, and quantitative data associated with this compound, a fluorescent probe widely utilized in click chemistry for bioconjugation.

Introduction to this compound and Click Chemistry

Click chemistry describes a class of reactions that are rapid, efficient, and highly specific, enabling the covalent joining of two molecular components.[1] These reactions are bio-orthogonal, meaning they can proceed within complex biological systems without interfering with native biochemical processes.[2][3]

This compound is a water-soluble, far-red fluorescent dye featuring a terminal alkyne group.[4][5][6] Its defining characteristics include a high molar extinction coefficient and a good fluorescence quantum yield, making it an excellent probe for sensitive detection.[4][5] The disulfonate groups enhance its water solubility, which is crucial for applications in aqueous biological buffers.[4][5] This reagent is designed to react with azide-functionalized molecules through two primary click chemistry pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Core Mechanisms of Action

The terminal alkyne on the DiSulfo-Cy5 molecule is the reactive handle that participates in a [3+2] cycloaddition with an azide (B81097) group to form a highly stable, five-membered triazole ring. The specific mechanism depends on whether a catalyst is used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common and efficient method for conjugating terminal alkynes like this compound. It relies on a copper(I) catalyst to dramatically increase the reaction rate, achieving rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[7] This allows the reaction to proceed rapidly under mild conditions, including at room temperature and in aqueous solutions over a wide pH range (4 to 12).[7][8]

Mechanism: The reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise pathway involving copper acetylide intermediates.[7][9]

  • Formation of Copper Acetylide: A copper(I) ion first coordinates with the terminal alkyne of the DiSulfo-Cy5 molecule to form a copper acetylide complex.[9][]

  • Azide Coordination and Cyclization: The azide-modified target molecule then coordinates to the copper acetylide. This facilitates the formation of a six-membered copper metallacycle intermediate.[7][9]

  • Ring Contraction and Product Release: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper, releasing the final 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.[7][9]

A significant drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[1][11] However, for in vitro applications such as protein labeling, immunoassay development, and drug-conjugate synthesis, it remains a highly robust and preferred method.

CuAAC_Mechanism CuAAC Catalytic Cycle cluster_cycle R1_Alkyne DiSulfo-Cy5-Alkyne Cu_Acetylide Copper(I) Acetylide Intermediate R1_Alkyne->Cu_Acetylide + [Cu(I)] Cu_I [Cu(I)] Metallacycle Six-Membered Cu Metallacycle Cu_Acetylide->Metallacycle R2_Azide Azide-Target R2_Azide->Metallacycle Triazolyl_Cu Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Cu Ring Contraction Product Triazole Product Triazolyl_Cu->Product + H+ Product->Cu_I Releases [Cu(I)]

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity of copper, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction is a cornerstone of bioorthogonal chemistry for live-cell imaging and in vivo studies.[2][11]

Mechanism: The driving force for SPAAC is not a catalyst but rather the high ring strain engineered into the alkyne reaction partner, typically a cyclooctyne (B158145) such as dibenzocyclooctyne (DBCO).[2][12] This built-in strain significantly lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without any metal catalyst.[2]

In a SPAAC reaction, the azide-modified target molecule reacts directly with a strained alkyne probe in a concerted [3+2] cycloaddition to form the stable triazole linkage.[2] While the user's topic is DiSulfo-Cy5 alkyne , it is critical to note that this molecule contains a terminal, unstrained alkyne and therefore cannot participate directly in SPAAC. For a copper-free reaction, one would use an azide-modified target and a strained alkyne version of the dye, such as DiSulfo-Cy5-DBCO .

SPAAC_Mechanism SPAAC Reaction Strained_Alkyne Strained Alkyne (e.g., Dye-DBCO) Transition_State [3+2] Cycloaddition Transition State Strained_Alkyne->Transition_State Azide_Target Azide-Target Azide_Target->Transition_State Product Stable Triazole Product Transition_State->Product Ring Strain Release

Caption: The direct, copper-free mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data and Properties

The performance of a fluorescent probe is defined by its photophysical properties. DiSulfo-Cy5 is a robust fluorophore with well-characterized parameters.

Table 1: Photophysical Properties of this compound

Property Value Reference(s)
Excitation Maximum (λabs) ~646 - 649 nm [4][13]
Emission Maximum (λem) ~662 - 663 nm [4][13][14]
Molar Extinction Coefficient (ε) ~271,000 L·mol⁻¹·cm⁻¹ [4][13]
Fluorescence Quantum Yield (Φ) ~0.28 [4][13]
Recommended Laser Lines 633 nm, 647 nm [6]

| Solubility | Water, DMSO, DMF |[4][14] |

Table 2: Comparison of CuAAC and SPAAC Click Chemistry

Feature Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC)
Catalyst Copper(I) is required.[15] No metal catalyst needed.[]
Biocompatibility Limited; copper is cytotoxic to living systems.[11] High; widely used for in vivo and live-cell labeling.[2]
Reactants Terminal Alkyne + Azide Strained Alkyne (e.g., DBCO) + Azide
Reaction Kinetics Very fast with catalyst. Fast, dependent on the specific strained alkyne used.

| Primary Use Case | In vitro bioconjugation, materials science.[8] | In vivo imaging, live-cell labeling.[] |

Experimental Protocols

The following is a generalized protocol for labeling an azide-modified protein with this compound using the CuAAC reaction. Optimization is often required for specific proteins and applications.

General Protocol: CuAAC Protein Labeling

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4, azide-free).

  • This compound.

  • Reagent Stock Solutions:

    • Dye Stock: 10 mM this compound in anhydrous DMSO or water.[17]

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[18]

    • Cu(I)-Stabilizing Ligand (e.g., THPTA): 50 mM in deionized water.[18]

    • Reducing Agent (e.g., Sodium Ascorbate): 100 mM in deionized water. Prepare fresh.[17][18]

Procedure:

  • Prepare Protein: Adjust the concentration of the azide-modified protein solution. The final reaction volume should contain no more than 1/3 of the protein solution.[17]

  • Prepare Catalyst Premix: In a microcentrifuge tube, prepare a premix of the copper and ligand. For a typical reaction, combine CuSO₄ and THPTA ligand in a 1:5 molar ratio (e.g., 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA).[18] This premix helps accelerate the reaction and protects the protein from oxidative damage.[18]

  • Reaction Assembly: a. To the protein solution, add the this compound stock solution. A 3- to 10-fold molar excess of dye over protein is a common starting point. b. Add the Copper/Ligand premix to the reaction. A final copper concentration of 0.25 mM is typical.[18] c. Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution to a final concentration of ~5 mM.[18]

  • Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and catalyst components from the labeled protein conjugate. This is commonly achieved using a desalting column (e.g., Sephadex G-25) or through dialysis.[19]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the DiSulfo-Cy5 dye).

Experimental_Workflow CuAAC Labeling Workflow Start Start: Azide-Modified Protein Prepare_Reagents Prepare Stock Solutions (Dye, CuSO4, Ligand, Ascorbate) Start->Prepare_Reagents Mix_Reactants Combine Protein, Dye, and Catalyst Premix Start->Mix_Reactants Prepare_Reagents->Mix_Reactants Initiate Initiate with Sodium Ascorbate Mix_Reactants->Initiate Incubate Incubate (1-2h, RT, Dark) Initiate->Incubate Purify Purify Conjugate (e.g., Gel Filtration) Incubate->Purify Analyze Characterize Product (DOL) Purify->Analyze End End: Purified DiSulfo-Cy5 Labeled Protein Analyze->End

Caption: A typical experimental workflow for labeling a protein using this compound via CuAAC.

References

Key properties of DiSulfo-Cy5 alkyne for fluorescence labeling.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DiSulfo-Cy5 alkyne is a highly versatile, water-soluble fluorescent dye essential for the precise labeling of biomolecules. Its exceptional photophysical properties and bioorthogonality make it an invaluable tool in a wide array of applications, from in-vitro assays to live-cell imaging. This guide provides an in-depth overview of the core properties of this compound, detailed experimental protocols for its use, and visualizations to aid in understanding the underlying chemical processes.

Core Properties of this compound

This compound is a member of the cyanine (B1664457) dye family, characterized by its high hydrophilicity due to the presence of two sulfonate groups. This enhanced water solubility prevents aggregation and reduces non-specific binding, making it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous environments.[1][2][3] The alkyne group enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly specific and efficient bioconjugation reaction.[1][4]

The key quantitative properties of this compound are summarized in the table below, providing a clear reference for experimental design and data analysis.

PropertyValueReference
Excitation Maximum (λex)646 nm[2]
Emission Maximum (λem)662 nm[2]
Extinction Coefficient (ε)271,000 cm⁻¹M⁻¹[2][5]
Fluorescence Quantum Yield (Φ)0.28[2][5]
Molecular Weight701.8 g/mol [2]
SolubilityWater, DMSO, DMF[2]
Storage Conditions-20°C, protect from light[2][4][6][7]

Experimental Protocols

Fluorescence labeling with this compound is primarily achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction forms a stable triazole linkage between the alkyne-containing dye and an azide-modified biomolecule.[1]

General Protocol for Labeling Azide-Modified Proteins

This protocol provides a starting point for the labeling of azide-modified proteins with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in water or DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein with this compound. A molar excess of the dye (e.g., 2-10 fold) is typically used.

    • Add the copper ligand to the reaction mixture. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.

    • Add the CuSO₄ solution. The final concentration of copper can range from 50 to 250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can be performed at 4°C for longer incubation times if the protein is sensitive to room temperature. Gentle mixing during incubation can improve reaction efficiency.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the labeled protein. The success of the labeling can be confirmed by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for the DiSulfo-Cy5 dye).

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and relationships involved in fluorescence labeling with this compound.

experimental_workflow cluster_preparation Reagent Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis azide_protein Azide-Modified Protein reaction_mix Reaction Mixture azide_protein->reaction_mix cy5_alkyne DiSulfo-Cy5 Alkyne cy5_alkyne->reaction_mix copper_catalyst Copper(II) Sulfate + Ligand copper_catalyst->reaction_mix reducing_agent Sodium Ascorbate reducing_agent->reaction_mix purification Size-Exclusion Chromatography reaction_mix->purification labeled_protein Labeled Protein purification->labeled_protein click_chemistry_reaction reactant1 Biomolecule-N₃ plus + reactant1->plus reactant2 HC≡C-DiSulfo-Cy5 product Biomolecule-Triazole-DiSulfo-Cy5 reactant2->product plus->reactant2 catalyst Cu(I)

References

An In-depth Technical Guide to the Water Solubility and Hydrophilicity of DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the water solubility and hydrophilicity of DiSulfo-Cy5 alkyne, a key fluorescent molecule for biological labeling and imaging. This document consolidates critical data, outlines detailed experimental protocols, and presents visual workflows to facilitate its effective use in research and development.

Core Concepts: The Impact of Sulfonation on Cyanine (B1664457) Dyes

This compound is a derivative of the popular Cy5 cyanine dye, specifically engineered for enhanced aqueous compatibility. The key to its hydrophilicity lies in the presence of two sulfonate (-SO₃⁻) groups. These charged moieties significantly increase the polarity of the molecule, leading to strong, favorable interactions with water molecules. This increased water solubility is crucial for applications in biological systems, as it prevents aggregation and ensures the dye remains in solution in aqueous buffers without the need for organic co-solvents.[1][2][3] The enhanced solubility also minimizes non-specific binding to biomolecules, leading to improved signal-to-noise ratios in imaging and labeling experiments.[1]

The following diagram illustrates the fundamental relationship between the sulfonation of the cyanine dye core and its resulting hydrophilicity and water solubility.

G cluster_0 Molecular Modification cluster_1 Resulting Properties Cy5_Core Cyanine 5 Core Sulfonate_Groups Addition of Two Sulfonate Groups (-SO₃⁻) Cy5_Core->Sulfonate_Groups leads to DiSulfo_Cy5 This compound Sulfonate_Groups->DiSulfo_Cy5 Increased_Polarity Increased Molecular Polarity DiSulfo_Cy5->Increased_Polarity Enhanced_Hydrophilicity Enhanced Hydrophilicity Increased_Polarity->Enhanced_Hydrophilicity High_Solubility High Water Solubility Enhanced_Hydrophilicity->High_Solubility

Figure 1: Conceptual diagram of sulfonation leading to increased water solubility.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound based on available data from various suppliers.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₃₅H₄₀N₃NaO₇S₂BroadPharm
Molecular Weight 701.8 g/mol BroadPharm
Excitation Maximum (λmax) ~646 nmBroadPharm
Emission Maximum (λem) ~662 nmBroadPharm, Lumiprobe
Molar Extinction Coefficient (ε) ~271,000 cm⁻¹M⁻¹BroadPharm, Lumiprobe
Fluorescence Quantum Yield (Φ) ~0.28BroadPharm, Lumiprobe
Appearance Blue solidVector Labs

Table 2: Solubility Profile

SolventSolubilityNotesSource
Water Highly SolubleThe presence of two sulfonate groups ensures excellent solubility in aqueous buffers without the need for organic co-solvents.BroadPharm, Lumiprobe, AxisPharm, Vector Labs
Dimethyl Sulfoxide (DMSO) SolubleCan be used as a solvent for stock solutions.BroadPharm, AxisPharm, Vector Labs
Dimethylformamide (DMF) SolubleCan be used as a solvent for stock solutions.BroadPharm, AxisPharm, Vector Labs

Note: While this compound is widely reported as "highly soluble" in water, a specific quantitative value (e.g., in mg/mL or M) is not consistently provided in publicly available technical datasheets.

Experimental Protocols

Protocol for Determining Aqueous Solubility of this compound

This protocol outlines a general method for determining the aqueous solubility of a fluorescent dye like this compound.

Objective: To determine the approximate solubility of this compound in a given aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or fluorometer

  • Calibrated pipettes

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Weigh out a small, known amount of this compound (e.g., 1 mg) and add it to a microcentrifuge tube.

    • Add a small, precise volume of the aqueous buffer (e.g., 100 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.

    • Incubate the mixture at room temperature for at least one hour, with intermittent vortexing, to ensure equilibrium is reached. Some undissolved solid should remain, indicating a saturated solution.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved dye.

  • Measurement of Solubilized Dye Concentration:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Prepare a series of dilutions of the supernatant in the same aqueous buffer.

    • Measure the absorbance of the dilutions at the excitation maximum of this compound (~646 nm) using a spectrophotometer.

    • Alternatively, measure the fluorescence emission at ~662 nm upon excitation at ~646 nm using a fluorometer.

    • Create a standard curve using known concentrations of this compound to correlate absorbance/fluorescence with concentration.

  • Calculation of Solubility:

    • Using the standard curve, determine the concentration of this compound in the undiluted supernatant. This value represents the solubility of the dye in the chosen aqueous buffer. The solubility can be expressed in units such as mg/mL or Molarity (M).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for labeling an azide-modified biomolecule with this compound using a copper-catalyzed click chemistry reaction.

Objective: To covalently attach this compound to an azide-containing molecule (e.g., protein, nucleic acid, or small molecule).

Materials:

  • This compound

  • Azide-modified biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA for aqueous reactions)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO or DMF for preparing stock solutions

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow:

The following diagram outlines the key steps in a typical CuAAC reaction.

G Start Start Prepare_Reagents Prepare Stock Solutions: - this compound in DMSO - Azide-Biomolecule in Buffer - CuSO₄ in Water - Sodium Ascorbate (B8700270) in Water - THPTA in Water Start->Prepare_Reagents Mix_Components Combine in Reaction Tube: 1. Azide-Biomolecule 2. This compound 3. THPTA 4. CuSO₄ Prepare_Reagents->Mix_Components Initiate_Reaction Add Sodium Ascorbate to initiate the reaction Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature (30-60 minutes) Initiate_Reaction->Incubate Purify Purify the Labeled Conjugate (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Analyze the Product (Spectroscopy, Gel Electrophoresis) Purify->Analyze End End Analyze->End

Figure 2: Workflow for a typical CuAAC "click" reaction.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Dissolve the azide-modified biomolecule in the reaction buffer to a known concentration.

    • Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule and a molar excess of this compound. The exact molar ratio will depend on the biomolecule and desired degree of labeling.

    • Add the THPTA ligand to the reaction mixture, followed by the CuSO₄ solution. Gently mix.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by techniques such as HPLC or TLC if necessary.

  • Purification:

    • Purify the DiSulfo-Cy5-labeled biomolecule from excess reagents using an appropriate method. For proteins and large biomolecules, size-exclusion chromatography or dialysis are effective. For smaller molecules, HPLC or precipitation may be suitable.

  • Analysis and Quantification:

    • Confirm successful labeling by measuring the absorbance spectrum of the purified conjugate. The spectrum should show the characteristic absorbance peak of the biomolecule and the absorbance peak of DiSulfo-Cy5 at ~646 nm.

    • The degree of labeling can be calculated using the Beer-Lambert law with the respective molar extinction coefficients of the biomolecule and the dye.

This guide provides a foundational understanding of the properties and applications of this compound, with a focus on its advantageous water solubility and hydrophilicity for biological research and drug development. The provided protocols offer a starting point for experimental design, which should be optimized for specific applications.

References

DiSulfo-Cy5 Alkyne: A Comprehensive Technical Guide to its Excitation and Emission Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core excitation and emission spectral properties of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in bioconjugation applications. This document outlines its key quantitative spectral characteristics, provides a detailed experimental protocol for spectral measurement, and visualizes its primary application in copper-catalyzed click chemistry.

Core Spectral Properties of this compound

This compound is a bright, far-red fluorescent dye ideally suited for applications requiring high aqueous solubility and photostability. Its spectral characteristics make it compatible with common laser lines, such as the 633 nm or 647 nm lasers.[1][2] The addition of two sulfo groups enhances its hydrophilicity, reducing aggregation and non-specific binding in aqueous environments.[3][4]

Quantitative Spectral Data Summary

The following table summarizes the key quantitative spectral and physical properties of this compound and its closely related analog, Sulfo-Cy5 alkyne. These values are compiled from various commercial suppliers and provide a consolidated reference for experimental design.

PropertyThis compoundSulfo-Cy5 AlkyneReference
Excitation Maximum (λex) 646 nm647 - 650 nm[3][5][6]
Emission Maximum (λem) 662 nm663 - 680 nm[3][5][6]
Molar Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹250,000 - 271,000 cm⁻¹M⁻¹[1][3][6]
Fluorescence Quantum Yield (Φ) 0.280.2 - 0.28[3]
Molecular Weight ~701.8 g/mol ~787.96 g/mol [1][3]
Solubility Water, DMSO, DMFWater, DMSO, DMF[1][3]

Experimental Protocol: Determination of Excitation and Emission Spectra

This section provides a detailed methodology for the characterization of the excitation and emission spectra of this compound.

Objective: To determine the maximal excitation and emission wavelengths of this compound in a specified solvent.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), deionized water, or methanol)

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes and tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM. Protect the solution from light.

  • Working Solution Preparation:

    • Dilute the stock solution in the desired spectroscopic solvent (e.g., PBS) to a final concentration that yields an absorbance of approximately 0.05 at the presumed excitation maximum (~646 nm) in a 1 cm path length cuvette. This low concentration helps to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the expected emission maximum (e.g., 662 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • Record the fluorescence intensity at each excitation wavelength.

    • The wavelength that produces the highest fluorescence intensity is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the determined excitation maximum (λex).

    • Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).

    • Record the fluorescence intensity at each emission wavelength.

    • The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

    • Identify and report the peak wavelengths for excitation and emission.

Visualization of Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used as a fluorescent reporter in "click chemistry," a highly efficient and specific bioorthogonal reaction. The diagram below illustrates the workflow of a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where this compound is conjugated to an azide-modified biomolecule.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System DiSulfo_Cy5_Alkyne This compound Reaction_Mixture Reaction Mixture DiSulfo_Cy5_Alkyne->Reaction_Mixture Azide_Biomolecule Azide-Modified Biomolecule Azide_Biomolecule->Reaction_Mixture Copper_Source Copper(II) Source (e.g., CuSO₄) Copper_Source->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Reaction_Mixture Ligand Ligand (optional) (e.g., TBTA) Ligand->Reaction_Mixture Labeled_Product Fluorescently Labeled Biomolecule Reaction_Mixture->Labeled_Product Incubation

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

A Technical Guide to the Photophysical Properties of DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core photophysical properties of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe widely utilized in biological imaging and labeling. Key data, experimental methodologies for its characterization, and its primary application in bioorthogonal chemistry are detailed herein.

Core Photophysical and Chemical Properties

This compound is a bright, far-red fluorescent dye engineered for high aqueous solubility and stability.[1][2][3] Its alkyne group allows for covalent attachment to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][4][5] The sulfonation of the cyanine (B1664457) core enhances its hydrophilicity, minimizing aggregation and non-specific binding in aqueous environments, which is crucial for biological applications.[1][2][3] This dye is spectrally similar to other Cy5-based fluorophores like Alexa Fluor® 647 and DyLight® 649.[4]

Quantitative Data Summary

The photophysical parameters of this compound are summarized in the table below. These values are critical for quantitative fluorescence studies and for selecting appropriate instrumentation.

PropertyValueUnit
Molar Extinction Coefficient (ε) 250,000 - 271,000M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.2 - 0.28-
Absorption Maximum (λ_abs) ~646 - 649nm
Emission Maximum (λ_em) ~662 - 671nm

Note: The exact values can vary slightly depending on the solvent, pH, and conjugation state.

Experimental Protocols

The accurate determination of the quantum yield and extinction coefficient is fundamental to the characterization of any fluorophore. The following sections outline the standard methodologies for these measurements.

1. Determination of Molar Extinction Coefficient

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Methodology:

  • Sample Preparation: A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., water, DMSO, or DMF). A series of dilutions are then made from the stock solution.

  • Spectrophotometric Measurement: The absorbance of each dilution is measured at the absorption maximum (~648 nm) using a UV-Vis spectrophotometer. A cuvette with a standard path length (typically 1 cm) is used.

  • Calculation: The Beer-Lambert law, A = εcl, is applied, where:

    • A is the measured absorbance.

    • ε is the molar extinction coefficient.

    • c is the molar concentration of the dye.

    • l is the path length of the cuvette in cm. A plot of absorbance versus concentration should yield a straight line passing through the origin. The molar extinction coefficient is calculated from the slope of this line (slope = εl).

2. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The most common method for its determination is the comparative method, which involves a reference standard with a known quantum yield.

Methodology:

  • Selection of a Standard: A fluorescent standard with well-characterized quantum yield and with absorption and emission spectra that overlap with the sample is chosen. For the far-red region, standards like Rhodamine 101 can be used.

  • Preparation of Solutions: A series of dilute solutions of both the this compound sample and the reference standard are prepared. It is crucial to work within a concentration range where absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • The UV-Vis absorption spectra of all solutions are recorded.

    • The fluorescence emission spectra of all solutions are recorded using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' denote the sample and the reference, respectively.

    By plotting the integrated fluorescence intensity versus absorbance for both the sample and the standard, the slopes of the resulting lines can be used in the calculation, which can provide higher accuracy.[6]

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is primarily used in click chemistry to label azide-modified biomolecules. The following diagram illustrates the typical workflow for labeling a target protein.

CuAAC_Workflow cluster_preparation 1. Preparation cluster_reaction 2. Reaction cluster_incubation 3. Incubation cluster_purification 4. Purification cluster_product 5. Final Product Target Azide-modified Target Protein Mix Combine Reactants in Buffer Solution Target->Mix Dye DiSulfo-Cy5 Alkyne Dye->Mix Reagents Cu(I) Catalyst (e.g., CuSO4 + Sodium Ascorbate) Reagents->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Labeled Protein (e.g., Gel Filtration) Incubate->Purify Product Fluorescently Labeled Target Protein Purify->Product

Caption: Workflow for labeling an azide-modified protein with this compound via CuAAC.

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe that has become an invaluable tool for the specific and sensitive labeling of biomolecules within complex biological systems.[1][2][3] Its utility lies in the terminal alkyne group, which serves as a bioorthogonal handle. This functional group is chemically inert to most biological moieties but can be specifically and covalently ligated to a complementary azide-tagged molecule through a process known as "click chemistry".[4][5][6] This high degree of specificity allows for the precise attachment of the bright and photostable Cy5 fluorophore to proteins, glycans, lipids, and nucleic acids without significant disruption of their native function.[4][7] The disulfonated nature of the Cy5 dye enhances its water solubility, making it highly compatible with aqueous biological environments and reducing non-specific binding.[1][8][9]

This technical guide provides a comprehensive overview of the core principles governing the use of this compound, detailed experimental protocols for its application, and quantitative data to aid in experimental design and interpretation.

Core Principles: Bioorthogonal Ligation Strategies

The functionality of this compound in biological systems is predicated on the principles of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes.[10] The primary reactions involving this compound are azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction.[4][11][12] In this reaction, a copper(I) catalyst dramatically accelerates the 1,3-dipolar cycloaddition between the terminal alkyne of DiSulfo-Cy5 and an azide-modified biomolecule, resulting in the formation of a stable triazole linkage.[4][11][12][13]

While extremely effective, the use of CuAAC in live cells has been a concern due to the cytotoxicity of copper ions.[4][10] However, the development of copper-chelating ligands, such as tris(hydroxypropyltriazolylmethyl)amine (THPTA), has significantly mitigated this issue by protecting cells from copper-induced damage while maintaining catalytic activity.[13][14]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a cytotoxic copper catalyst, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[10][11][15] This reaction, also known as copper-free click chemistry, utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[15][16] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition with an azide (B81097), allowing the reaction to proceed rapidly at physiological temperatures without a catalyst.[15][16] While DiSulfo-Cy5 itself has a terminal alkyne and is primarily used for CuAAC, analogous azide-modified Cy5 dyes are available for SPAAC reactions with biomolecules engineered to contain a strained alkyne. Conversely, biomolecules can be tagged with an azide and react with a strained alkyne-modified Cy5 dye.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReferences
Molecular Formula C35H40N3NaO7S2[1]
Molecular Weight 701.8 g/mol [1]
Excitation Maximum (λex) 646 nm[1][9]
Emission Maximum (λem) 662 nm[1][9]
Molar Extinction Coefficient (ε) 271,000 L·mol⁻¹·cm⁻¹[1][9]
Fluorescence Quantum Yield (Φ) 0.28[1]
Solubility Water, DMSO, DMF[1][2]
Storage Conditions -20°C, desiccated, in the dark[1][9]

Signaling Pathways and Experimental Workflows

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis azido_sugar Metabolic Labeling (e.g., Azido (B1232118) Sugar) cells Live Cells azido_sugar->cells Incubation wash1 Wash Cells cells->wash1 reagents Add CuAAC Reagents: - this compound - CuSO4 - THPTA Ligand - Sodium Ascorbate (B8700270) wash1->reagents incubation Incubate reagents->incubation wash2 Wash Cells incubation->wash2 imaging Fluorescence Imaging (e.g., Microscopy, Flow Cytometry) wash2->imaging

Caption: Workflow for labeling live cells using CuAAC with this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

SPAAC_Mechanism reactant1 Azide-Modified Biomolecule product Stable Triazole Linkage (Labeled Biomolecule) reactant1->product [3+2] Cycloaddition (No Catalyst) reactant2 Strained Alkyne (e.g., DBCO)-Fluorophore reactant2->product

Caption: The catalyst-free reaction mechanism of SPAAC.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycans in Live Cells via CuAAC

This protocol is adapted from methodologies for labeling metabolically incorporated azido sugars on the cell surface.[14][17]

1. Metabolic Labeling: a. Culture cells to the desired confluency. b. Supplement the culture medium with an azido sugar (e.g., 25-50 µM Ac₄ManNAz) to metabolically introduce azide groups onto cell surface glycans.[16] c. Incubate the cells for 24-72 hours under standard culture conditions.[16]

2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO. Store at -20°C. b. Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution in deionized water. Store at room temperature.[18] c. THPTA Ligand Stock Solution: Prepare a 200 mM stock solution in deionized water. Store at -20°C.[18] d. Sodium Ascorbate Stock Solution: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[13]

3. Click Reaction: a. Gently wash the cells three times with ice-cold PBS to remove unincorporated azido sugars. b. Prepare the "Click-iT®" reaction cocktail. For a 1 mL final volume, mix the following in order: i. 885 µL PBS ii. 10 µL of 100 mM CuSO₄ iii. 20 µL of 200 mM THPTA iv. 5 µL of 10 mM this compound stock solution (final concentration: 50 µM) v. Vortex briefly. vi. 80 µL of 100 mM sodium ascorbate (final concentration: 8 mM) c. Immediately add the reaction cocktail to the cells. d. Incubate for 30 minutes at room temperature, protected from light. e. Gently wash the cells three times with PBS.

4. Imaging and Analysis: a. The cells are now ready for fluorescence imaging. b. For microscopy, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS. c. Image using appropriate filter sets for Cy5 (Excitation/Emission ~646/662 nm).

Protocol 2: Labeling of Azide-Modified Proteins in Cell Lysate via CuAAC

This protocol is designed for the labeling of proteins that have been metabolically labeled with an azide-containing amino acid analog (e.g., azidohomoalanine) in a cell lysate.[13][18]

1. Preparation of Cell Lysate: a. Culture cells in the presence of an azide-containing amino acid analog. b. Harvest and lyse the cells using a suitable lysis buffer containing protease inhibitors. c. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

2. Preparation of Reagents: a. Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

3. Click Reaction: a. In a microcentrifuge tube, combine the following: i. 50 µL of protein lysate (1-5 mg/mL) ii. 90 µL of PBS iii. 20 µL of 2.5 mM this compound (in DMSO or water) b. Add 10 µL of 100 mM THPTA solution and vortex briefly.[13] c. Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.[13] d. Initiate the reaction by adding 10 µL of 300 mM sodium ascorbate solution and vortex.[13] e. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[18]

4. Downstream Analysis: a. The click-labeled proteins are now ready for downstream analysis. b. The labeled proteins can be visualized by 1D or 2D gel electrophoresis and in-gel fluorescence scanning. c. Alternatively, the labeled proteins can be purified using affinity chromatography if a biotin-azide tag was used in conjunction with the fluorescent probe.

Conclusion

This compound, in conjunction with bioorthogonal click chemistry, provides a powerful and versatile platform for the fluorescent labeling of a wide array of biomolecules in their native environment. Its high water solubility, bright fluorescence, and the specificity of the azide-alkyne cycloaddition reaction make it an exceptional tool for applications ranging from in-cell imaging and tracking of biomolecules to the identification and quantification of post-translationally modified proteins. By understanding the core principles of CuAAC and SPAAC and by following optimized experimental protocols, researchers can effectively harness the capabilities of this compound to advance their studies in cell biology, drug development, and diagnostics.

References

An In-depth Technical Guide to DiSulfo-Cy5 Alkyne for Labeling Proteins and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DiSulfo-Cy5 alkyne, a water-soluble fluorescent probe, and its application in the precise labeling of proteins and oligonucleotides. This document details the chemical and spectral properties of the dye, provides step-by-step experimental protocols for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, and illustrates its application in studying post-translational modifications, specifically protein glycosylation.

Introduction to this compound

This compound is a highly water-soluble cyanine (B1664457) dye functionalized with an alkyne group. This feature allows for its covalent attachment to molecules containing an azide (B81097) group through the highly efficient and specific "click chemistry" reaction. The disulfonated nature of the Cy5 dye significantly enhances its hydrophilicity, which is advantageous for labeling biomolecules as it reduces aggregation and non-specific binding, ensuring the stability of the labeled products.[1] Its bright fluorescence in the far-red spectrum makes it an ideal candidate for various bio-imaging and detection applications with minimal interference from cellular autofluorescence.

Core Properties and Specifications

A clear understanding of the physicochemical and spectral properties of this compound is crucial for its effective implementation in experimental design. The following tables summarize the key quantitative data for this fluorescent probe.

Chemical Properties Value Reference
Molecular Formula C₃₅H₄₀N₃NaO₇S₂[1]
Molecular Weight 701.8 g/mol [1]
Solubility Water, DMSO, DMF[1]
Storage Conditions -20°C, protected from light[1]
Spectral Properties Value Reference
Excitation Maximum (λex) 646 nm[1]
Emission Maximum (λem) 662 nm[1]
Molar Extinction Coefficient (ε) 271,000 M⁻¹cm⁻¹ at 646 nm[1]
Fluorescence Quantum Yield (Φ) 0.28[1]

Experimental Protocols

The primary method for labeling with this compound is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. Below are detailed protocols for the labeling of proteins and oligonucleotides.

Labeling of Azide-Modified Proteins

This protocol is designed for the labeling of proteins that have been metabolically or enzymatically modified to contain azide groups. A prominent application is in the field of metabolic glycoengineering, where cells are cultured with azide-modified sugar precursors, leading to the incorporation of azides into glycoproteins.

Materials:

  • Azide-modified protein sample

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for stock solutions

  • Purification resin or column (e.g., size-exclusion chromatography)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 250 mM stock solution of THPTA in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration of 1-5 mg/mL in PBS) with a 2-5 molar excess of this compound from the stock solution.

    • Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA catalyst premix to the protein-dye mixture to a final copper concentration of 1-2 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification:

    • Remove the unreacted dye and other small molecules by size-exclusion chromatography or dialysis.

    • The labeled protein can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Labeling of Azide-Modified Oligonucleotides

This protocol is suitable for labeling synthetic oligonucleotides that have been synthesized with an azide modification at the 5', 3', or an internal position.

Materials:

  • Azide-modified oligonucleotide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Copper-chelating ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Triethylammonium acetate (B1210297) (TEAA) buffer

  • DMSO

  • Purification supplies (e.g., HPLC, ethanol (B145695) precipitation)

Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-modified oligonucleotide in nuclease-free water.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of TBTA in DMSO.

    • Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 10-20 nmol of the azide-modified oligonucleotide with a 1.5-3 molar excess of the this compound stock solution.

    • Add TEAA buffer (1 M, pH 7.5) to a final concentration of 100 mM.

    • Add DMSO to a final concentration of 10-20% (v/v) to ensure all components remain in solution.

    • Prepare the catalyst premix by combining the CuSO₄ and TBTA stock solutions in a 1:2 molar ratio.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Vortex the reaction mixture and incubate at room temperature for 2-4 hours, or at 37°C for 1 hour, protected from light.

  • Purification:

    • The labeled oligonucleotide can be purified by ethanol precipitation, followed by HPLC to remove unreacted dye and oligonucleotide.

    • Lyophilize the purified, labeled oligonucleotide and store at -20°C.

Visualization of Cellular Processes: Metabolic Glycoengineering

A powerful application of this compound is in the visualization of post-translational modifications, such as glycosylation, within a cellular context. Metabolic glycoengineering involves introducing unnatural, azide-modified monosaccharides into cellular metabolic pathways. These azide-bearing sugars are then incorporated into newly synthesized glycans on proteins. The azide groups serve as chemical handles for subsequent labeling with alkyne-functionalized probes like this compound.

The following diagram illustrates the workflow for visualizing glycosylated proteins in a cell.

Metabolic_Glycoengineering_Workflow cluster_cell Cellular Environment cluster_labeling Labeling & Detection AzideSugar Azide-Modified Sugar Precursor Metabolism Metabolic Pathway AzideSugar->Metabolism Uptake & Conversion AzideGlycan Azide-Labeled Glycoprotein Metabolism->AzideGlycan Incorporation into Glycan Chains ClickReaction CuAAC Click Chemistry AzideGlycan->ClickReaction DiSulfoCy5 DiSulfo-Cy5 Alkyne DiSulfoCy5->ClickReaction LabeledGlycoprotein Fluorescently Labeled Glycoprotein ClickReaction->LabeledGlycoprotein Microscopy Fluorescence Microscopy LabeledGlycoprotein->Microscopy Visualization Visualization of Glycosylation Microscopy->Visualization

Caption: Workflow for visualizing glycosylated proteins using metabolic glycoengineering and click chemistry.

This experimental approach allows for the specific visualization of glycosylated proteins, providing insights into their localization, trafficking, and dynamics in response to various cellular signals and in disease states.

The following diagram illustrates the underlying chemical reaction of the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

CuAAC_Reaction Azide R1-N₃ (Azide-modified biomolecule) Triazole Triazole Linkage (Stable Labeled Product) Azide->Triazole Alkyne R2-C≡CH (this compound) Alkyne->Triazole Catalyst Cu(I) Catalyst Catalyst->Triazole Catalyzes

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

Applications in Research and Drug Development

The ability to specifically label proteins and oligonucleotides with this compound opens up a wide range of applications:

  • Proteomics and Post-Translational Modification Studies: Identifying and quantifying changes in protein glycosylation, phosphorylation, and other modifications in response to drug treatment or disease progression.

  • Fluorescence Microscopy and In Situ Hybridization (FISH): Visualizing the subcellular localization of specific proteins and RNA molecules with high signal-to-noise ratios.

  • Flow Cytometry: Quantifying cell populations based on the expression of labeled cell surface or intracellular markers.

  • High-Throughput Screening: Developing assays to screen for compounds that modulate protein-protein or protein-nucleic acid interactions.

  • Drug Delivery and Targeting: Tracking the cellular uptake and trafficking of drug-conjugated oligonucleotides or proteins.

Conclusion

This compound is a versatile and powerful tool for the fluorescent labeling of biomolecules. Its excellent water solubility, high fluorescence quantum yield, and compatibility with click chemistry make it an invaluable reagent for researchers in molecular biology, cell biology, and drug discovery. The detailed protocols and application examples provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of experimental contexts, enabling deeper insights into complex biological processes.

References

The Alkyne Group in DiSulfo-Cy5: A Technical Guide to Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the alkyne group in DiSulfo-Cy5, a water-soluble cyanine (B1664457) dye widely utilized in biological research and drug development. The incorporation of an alkyne functional group transforms this fluorescent reporter into a versatile tool for "click chemistry," enabling the precise and efficient labeling of a diverse range of biomolecules. This guide provides a comprehensive overview of the underlying chemical principles, quantitative performance data, detailed experimental protocols, and visual workflows to empower researchers in harnessing the full potential of alkyne-modified DiSulfo-Cy5.

The Core Function: Enabling Click Chemistry

The terminal alkyne group (a carbon-carbon triple bond) integrated into the DiSulfo-Cy5 structure serves as a bioorthogonal handle. This means it is chemically inert to the vast majority of functional groups found in biological systems, ensuring that the dye reacts specifically with its intended target.[1][2] This high degree of specificity is the cornerstone of its utility in complex biological environments like living cells.[3][4]

The primary role of the alkyne group is to participate in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry."[1][5] This reaction forms a stable, covalent triazole linkage between the alkyne-modified DiSulfo-Cy5 and an azide-modified biomolecule of interest.[6] Two principal methods of azide-alkyne click chemistry are employed with DiSulfo-Cy5:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This classic click reaction utilizes a copper(I) catalyst to achieve high reaction rates and yields.[6][7] It is a robust and efficient method for in vitro applications, such as labeling purified proteins or oligonucleotides.[3][6]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, a "copper-free" click chemistry approach is used.[6][8] This method employs a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), attached to the DiSulfo-Cy5 dye. The inherent ring strain of the DBCO group significantly accelerates the reaction with an azide, eliminating the need for a metal catalyst.[4][6] This makes DiSulfo-Cy5-DBCO an ideal reagent for in vivo imaging and labeling studies.[8][9]

The sulfonated nature of DiSulfo-Cy5 imparts high water solubility, which is advantageous for biological applications by preventing aggregation and non-specific binding.[10][11]

Quantitative Data for DiSulfo-Cy5 Alkyne Derivatives

For effective experimental design, a clear understanding of the quantitative properties of this compound derivatives is essential. The following tables summarize the key spectroscopic and reaction-related data for both the terminal alkyne and DBCO-modified versions of the dye.

PropertyThis compoundDiSulfo-Cy5-DBCO
Excitation Maximum (λex) 646 nm[10]646 nm[12]
Emission Maximum (λem) 662 nm[10]670 nm[12]
Extinction Coefficient (ε) 271,000 cm⁻¹M⁻¹[10]~250,000 cm⁻¹M⁻¹[13]
Fluorescence Quantum Yield 0.28[10]Not specified
Molecular Weight 701.8 g/mol [10]1044.38 g/mol [9]
Solubility Water, DMSO, DMF[10]Water, DMSO, DMF[13]

Table 1: Spectroscopic Properties of this compound Derivatives

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compoundStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DiSulfo-Cy5-DBCO
Reaction Environment In vitro (cell lysates, purified biomolecules)[6]In vitro and in vivo (living cells and organisms)[8]
Catalyst Required Yes, Copper(I)[6]No[6]
Typical Reaction Time 5 minutes to 16 hours, depending on concentration and temperature[14][15]15 minutes to 17 hours, depending on reactants and temperature[14][16]
Biocompatibility Lower, due to potential copper cytotoxicity[6]High[6]
Relative Reaction Rate Generally faster than SPAAC[17]Slower than CuAAC, but still efficient[18]

Table 2: Comparison of Click Chemistry Reactions for DiSulfo-Cy5 Conjugation

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling experiments. Below are generalized protocols for both CuAAC and SPAAC reactions.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is adapted for labeling an azide-modified protein with this compound in vitro.

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Reducing agent (e.g., Sodium Ascorbate) stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 10-100 µM) and this compound (typically 2-5 molar excess over the protein).[15]

  • Add Copper and Ligand: Add CuSO₄ to a final concentration of 50-100 µM and the copper ligand (e.g., THPTA) to a final concentration of 250-500 µM.[19] The ligand helps to stabilize the copper(I) ion and protect the protein from damage.[15]

  • Initiate the Reaction: Add freshly prepared sodium ascorbate (B8700270) to a final concentration of 2.5-5 mM to reduce Cu(II) to the active Cu(I) catalyst.[19]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[15] The reaction can be monitored by SDS-PAGE to observe the mobility shift of the labeled protein.

  • Purification: Remove unreacted dye and catalyst by size-exclusion chromatography or dialysis.[15]

  • Analysis: Confirm successful conjugation and determine the degree of labeling using UV-Vis spectroscopy (measuring absorbance at 280 nm for the protein and ~650 nm for DiSulfo-Cy5) and/or mass spectrometry.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol outlines the labeling of azide-modified biomolecules on the surface of living cells with DiSulfo-Cy5-DBCO.

Materials:

  • Cells with azide-modified surface proteins (e.g., through metabolic labeling with an azide-containing sugar)

  • DiSulfo-Cy5-DBCO

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% FBS)

  • Fluorescence microscope

Procedure:

  • Prepare Labeling Solution: Dissolve DiSulfo-Cy5-DBCO in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in pre-warmed cell culture medium or buffer to the desired final concentration (typically 5-50 µM).[19][20]

  • Cell Preparation: Wash the cells twice with pre-warmed buffer to remove any interfering substances from the culture medium.[4]

  • Labeling Reaction: Add the DiSulfo-Cy5-DBCO labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Washing: Gently wash the cells three to four times with fresh medium or buffer to remove any unreacted dye.[4]

  • Imaging: The cells are now ready for fluorescence imaging. Image the cells using appropriate filter sets for Cy5 (e.g., excitation around 630-650 nm and emission around 660-700 nm).

Visualizing the Workflow and Concepts

To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.

G Bioorthogonal Labeling Concept cluster_0 Biological System cluster_1 Bioorthogonal Probes Biomolecule Biomolecule Metabolic_Labeling Metabolic Labeling Biomolecule->Metabolic_Labeling Other_Biomolecules Other Cellular Components Click_Reaction Click Chemistry (CuAAC or SPAAC) Azide Azide-modified Substrate Azide->Metabolic_Labeling DiSulfo_Cy5_Alkyne DiSulfo-Cy5-Alkyne DiSulfo_Cy5_Alkyne->Click_Reaction Azide_Biomolecule Azide-tagged Biomolecule Metabolic_Labeling->Azide_Biomolecule Incorporation Labeled_Biomolecule Fluorescently Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Covalent Bond Formation Azide_Biomolecule->Click_Reaction

Caption: Bioorthogonal labeling workflow.

G CuAAC Labeling Workflow Start Start: Azide-modified Biomolecule Add_Dye Add DiSulfo-Cy5 Alkyne Start->Add_Dye Add_Catalyst Add Cu(I) Catalyst (CuSO4 + Reductant) + Ligand (THPTA) Add_Dye->Add_Catalyst Incubate Incubate at RT (1-4 hours) Add_Catalyst->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze (Spectroscopy, MS) Purify->Analyze End End: Purified Labeled Biomolecule Analyze->End

Caption: CuAAC experimental workflow.

G SPAAC Live Cell Labeling Workflow Start Start: Live Cells with Azide-modified Surface Wash_Cells_1 Wash Cells Start->Wash_Cells_1 Prepare_Dye Prepare DiSulfo-Cy5-DBCO in cell media Add_Dye Add DiSulfo-Cy5-DBCO to Cells Prepare_Dye->Add_Dye Wash_Cells_1->Prepare_Dye Incubate Incubate at 37°C (30-60 min) Add_Dye->Incubate Wash_Cells_2 Wash Cells to Remove Excess Dye Incubate->Wash_Cells_2 Image Fluorescence Microscopy Wash_Cells_2->Image End End: Labeled Cells Imaged Image->End

Caption: SPAAC experimental workflow.

References

The Decisive Advantage: A Technical Guide to Disulfonated Cyanine Dyes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of modern biological research and pharmaceutical development, the pursuit of precision, sensitivity, and reliability is paramount. Fluorescent labeling stands as a cornerstone technology in this endeavor, and among the diverse palette of available fluorophores, disulfonated cyanine (B1664457) dyes have emerged as a superior class of reagents. Their unique photophysical properties and enhanced aqueous solubility provide researchers and drug development professionals with a powerful toolkit for a vast range of applications, from fundamental cellular imaging to advanced in vivo studies. This technical guide delves into the core advantages of disulfonated cyanine dyes, supported by quantitative data, detailed experimental protocols, and visual workflows to empower scientific innovation.

Core Advantages of Disulfonated Cyanine Dyes

The principal advantage of disulfonated cyanine dyes lies in the covalent attachment of two sulfonate (SO₃⁻) groups to the cyanine core structure. This modification imparts a range of beneficial properties that overcome common challenges associated with traditional and non-sulfonated fluorescent labels.

1. Enhanced Aqueous Solubility: The presence of sulfonate groups renders these dyes highly soluble in aqueous buffers.[1][2] This is a critical feature for biological applications as it permits the direct labeling of biomolecules like proteins, antibodies, and nucleic acids in their native environment without the need for organic co-solvents such as DMSO or DMF.[1][3] This simplifies experimental workflows, minimizes the risk of solvent-induced denaturation of sensitive proteins, and reduces the potential for artifacts in cellular assays.

2. Reduced Aggregation: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and the formation of non-fluorescent H-aggregates.[4][5][6] The negatively charged sulfonate groups on disulfonated cyanines generate electrostatic repulsion between dye molecules, significantly reducing their propensity to aggregate.[1][2] This ensures a more consistent and reliable fluorescent signal, which is crucial for quantitative applications and high-throughput screening.

3. High Fluorescence Brightness and Photostability: Disulfonated cyanine dyes are renowned for their high molar extinction coefficients and good quantum yields, resulting in exceptionally bright fluorescent signals.[3] Furthermore, they exhibit superior photostability compared to many traditional dyes, allowing for longer exposure times during imaging and more robust data collection in time-lapse experiments.[7]

4. Versatility in Applications: The favorable properties of disulfonated cyanine dyes make them suitable for a wide array of research and drug development applications, including:

  • Fluorescence Microscopy: Their brightness and photostability are ideal for high-resolution imaging of cellular structures and dynamic processes.
  • Flow Cytometry: The availability of a wide range of spectrally distinct sulfo-cyanine dyes enables multicolor analysis of complex cell populations.
  • Western Blotting and ELISAs: Their high sensitivity allows for the detection of low-abundance proteins.[3]
  • In Vivo Imaging: Near-infrared (NIR) emitting sulfo-cyanine dyes offer deep tissue penetration and low background autofluorescence, making them valuable tools for animal imaging studies.[3]

Quantitative Data Presentation

To facilitate the selection of the most appropriate fluorophore for a given application, the following tables summarize the key photophysical properties of several common disulfonated cyanine dyes alongside their non-sulfonated counterparts.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Reactive GroupCell Permeable
Sulfo-Cyanine3 ~554~568~150,000~0.1-0.3NHS esterNo
Cyanine3~550~570~150,000ModerateNHS esterYes
Sulfo-Cyanine3.5 576603139,0000.11-0.16NHS esterNo
Cyanine3.5~581~594~150,000ModeratePhosphoramiditeYes
Sulfo-Cyanine5 ~646~662~250,000~0.2NHS esterNo
Cyanine5~650~670~250,000ModerateNHS esterYes
Disulfo-Cyanine7 ~750~773~250,000Low to ModerateAzideNo
Cyanine7~750~778~250,000Low to ModeratePhosphoramiditeYes

Note: Spectral properties can vary slightly depending on the conjugation partner and the local environment.

Experimental Protocols & Methodologies

The following sections provide detailed methodologies for key experiments utilizing disulfonated cyanine dyes.

Protocol 1: Labeling of Antibodies with Sulfo-Cyanine5 NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive disulfonated cyanine dye.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

  • Sulfo-Cyanine5 NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS.[8]

  • Prepare the Dye Solution: Allow the vial of Sulfo-Cyanine5 NHS ester to warm to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.[8]

  • Conjugation Reaction: Add the dye solution to the antibody solution at a molar ratio of 5:1 to 20:1 (dye:antibody). The optimal ratio should be determined empirically.[8] Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.

  • Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The labeled antibody will elute in the first fractions.[8]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cyanine5).

G Workflow for Antibody Labeling with Sulfo-Cyanine NHS Ester cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization prep_antibody Prepare Antibody Solution (2-10 mg/mL in PBS, pH 8.3-8.5) conjugation Mix Antibody and Dye (5:1 to 20:1 molar ratio) Incubate 1-2h at RT, in dark prep_antibody->conjugation prep_dye Prepare Sulfo-Cy5 NHS Ester (10 mM in DMSO) prep_dye->conjugation purification Purify via Size-Exclusion Chromatography conjugation->purification characterization Determine Degree of Labeling (Absorbance at 280 & 646 nm) purification->characterization G Cell Proliferation Assay Workflow cluster_cell_prep Cell Preparation cluster_detection Detection cluster_analysis Analysis edu_label Incubate Cells with EdU fix_perm Fix and Permeabilize Cells edu_label->fix_perm click_reaction Perform Click Reaction with Sulfo-Cyanine Azide fix_perm->click_reaction wash Wash Cells click_reaction->wash imaging Fluorescence Microscopy wash->imaging G EGFR Signaling Pathway Visualization EGF EGF-Sulfo-Cy5 EGFR EGFR Monomer EGF->EGFR Binding EGFR_dimer EGFR Dimer EGFR->EGFR_dimer Dimerization P_EGFR Phosphorylated EGFR EGFR_dimer->P_EGFR Autophosphorylation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P_EGFR->Downstream Signal Transduction

References

Methodological & Application

Application Notes and Protocols: DiSulfo-Cy5 Alkyne Click Chemistry Labeling for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the fluorescent labeling of azide-modified proteins with DiSulfo-Cy5 alkyne using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][2] DiSulfo-Cy5 is a water-soluble, far-red fluorescent dye, making it an excellent choice for protein labeling in aqueous environments.[3][4][5] Its high hydrophilicity minimizes aggregation of the labeled protein.[3] The click chemistry approach offers rapid and highly selective conjugation, proceeding with high yields under mild, aqueous conditions.[6] This method is ideal for various downstream applications, including fluorescence microscopy, flow cytometry, and western blotting.

Principle of the Reaction

The core of this labeling protocol is the copper(I)-catalyzed cycloaddition reaction between a terminal alkyne (on the DiSulfo-Cy5 dye) and an azide (B81097) group (pre-incorporated into the protein of interest), which forms a stable triazole linkage.[7][8] Copper(I) is generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[9] A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the protein from oxidative damage by reactive oxygen species.[2][7][9]

Quantitative Data for Labeling Protocol

The following table summarizes the recommended starting concentrations and conditions for the labeling reaction. Optimization may be necessary depending on the specific protein and desired degree of labeling.

ParameterRecommended ValueNotes
Protein Concentration 1-10 mg/mLHigher concentrations generally lead to better labeling efficiency.[10]
This compound 10-20 molar excess over proteinThe optimal ratio depends on the number of available azide sites.
Copper(II) Sulfate (CuSO₄) 50-250 µM (final concentration)A common starting point is 50 µM.[11]
Ligand (e.g., THPTA) 5-fold molar excess over CuSO₄Protects the protein and enhances reaction efficiency.[7][9]
Reducing Agent (Sodium Ascorbate) 1-5 mM (final concentration)Added fresh to the reaction to generate Cu(I).[9]
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4Avoid buffers containing primary amines like Tris.[10][12]
Reaction Temperature Room Temperature (20-25°C)The reaction is efficient at ambient temperatures.
Reaction Time 1-2 hoursCan be optimized; monitor progress if necessary.

Experimental Protocols

This protocol assumes the starting material is a purified protein that has been modified to contain azide groups. This can be achieved through metabolic labeling with azide-bearing amino acid analogs (e.g., azidohomoalanine) or by chemical modification of specific amino acid side chains.[6][13]

1. Materials and Reagents

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound[3]

  • Copper(II) Sulfate (CuSO₄)

  • Ligand (e.g., THPTA)

  • Sodium Ascorbate

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the dye

  • Reaction Buffer: 1X PBS, pH 7.2-7.4

  • Purification equipment (e.g., spin desalting columns or dialysis cassettes)

2. Preparation of Stock Solutions

  • This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO or DMF. Store protected from light at -20°C.[12]

  • Copper(II) Sulfate (20 mM): Dissolve CuSO₄ in deionized water. This solution is stable at room temperature.

  • Ligand (e.g., THPTA, 50 mM): Dissolve the ligand in deionized water. Stable at room temperature.

  • Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use as it is prone to oxidation.

3. Protein Labeling Protocol

  • Start with your azide-modified protein in an appropriate reaction buffer (e.g., PBS). Ensure the buffer is free of primary amines.[10] The protein concentration should ideally be 2-10 mg/mL.[12]

  • In a microcentrifuge tube, combine the following in order:

    • Azide-modified protein solution.

    • This compound stock solution to the desired final molar excess.

    • A premixed solution of CuSO₄ and ligand. First, mix the 20 mM CuSO₄ and 50 mM ligand stock solutions to achieve a 5:1 ligand-to-copper ratio.[9] Then add this mixture to the reaction tube to achieve the desired final copper concentration (e.g., 50 µM).

  • Vortex the tube gently to mix the components.

  • Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

4. Purification of the Labeled Protein

After the incubation period, it is crucial to remove unreacted dye, the copper catalyst, and other reaction components.

  • Spin Desalting Columns: For rapid purification and buffer exchange, use spin desalting columns according to the manufacturer's protocol. This is an effective method for removing small molecules from the labeled protein.[14][15]

  • Dialysis: Alternatively, dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C. Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) for your protein. Perform several buffer changes over 24-48 hours to ensure complete removal of contaminants.

5. Storage of the Labeled Protein

Store the purified DiSulfo-Cy5 labeled protein under the same conditions as the unlabeled protein, but always protected from light.[10] For long-term storage, it is recommended to add a cryoprotectant like glycerol, aliquot the sample, and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][15]

Visualizations

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_final 4. Final Product p1 Prepare Azide-Modified Protein Solution r1 Combine Protein, Dye, and CuSO4/Ligand p1->r1 p2 Prepare Stock Solutions: - this compound - CuSO4 / Ligand - Sodium Ascorbate (Fresh) p2->r1 r2 Initiate with Sodium Ascorbate r1->r2 r3 Incubate 1-2h at RT (Protected from Light) r2->r3 u1 Remove Excess Reagents via Spin Desalting or Dialysis r3->u1 f1 Purified DiSulfo-Cy5 Labeled Protein u1->f1

Caption: Experimental workflow for protein labeling.

Caption: CuAAC reaction for protein labeling.

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the labeling of oligonucleotides with DiSulfo-Cy5 alkyne using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This method offers high specificity, efficiency, and biocompatibility for a wide range of applications in molecular biology and diagnostics.

Introduction

Fluorescently labeled oligonucleotides are indispensable tools for various molecular applications, including fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a robust and efficient method for attaching fluorescent dyes to oligonucleotides.[2][3] This reaction forms a stable triazole linkage between an alkyne-modified oligonucleotide and an azide-functionalized dye.[4]

The DiSulfo-Cy5 dye is a bright, water-soluble cyanine (B1664457) dye that emits in the far-red spectrum, making it suitable for applications requiring low background fluorescence. The "DiSulfo" modification enhances its water solubility, which is advantageous for labeling hydrophilic molecules like oligonucleotides.

This protocol outlines the necessary reagents, step-by-step procedures for the labeling reaction, and subsequent purification of the DiSulfo-Cy5 labeled oligonucleotide.

Signaling Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The core of this labeling strategy is the CuAAC reaction. This bio-orthogonal reaction occurs between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to protect the copper(I) from oxidation and improve reaction efficiency.[4][5]

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Oligo_Alkyne Alkyne-Modified Oligonucleotide Labeled_Oligo DiSulfo-Cy5 Labeled Oligonucleotide (Stable Triazole Linkage) Oligo_Alkyne->Labeled_Oligo + Dye_Azide DiSulfo-Cy5 Azide Dye_Azide->Labeled_Oligo CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I + Reducing Agent Ascorbate Sodium Ascorbate Ascorbate->Cu_I TBTA TBTA Ligand TBTA->Cu_I Stabilizes Cu_I->Labeled_Oligo Catalyzes

Caption: The CuAAC reaction mechanism for oligonucleotide labeling.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the labeling reaction and subsequent purification.

Materials and Reagents
ReagentSupplierCatalog No.Notes
Alkyne-Modified OligonucleotideCustom Synthesis-Ensure high purity. Can be ordered from various suppliers.
DiSulfo-Cy5 AzideCommercial Vendor-Store protected from light and moisture.
Copper(II) Sulfate (CuSO₄)Major Supplier-Prepare a fresh stock solution.
Sodium AscorbateMajor Supplier-Prepare a fresh stock solution as it is prone to oxidation.[4]
TBTA LigandCommercial Vendor-Can be dissolved in DMSO.
Anhydrous Dimethyl Sulfoxide (DMSO)Major Supplier-Use high-purity, anhydrous grade.
Triethylammonium Acetate (TEAA) BufferLab Prepared-2 M stock solution, pH 7.0.
Nuclease-Free WaterMajor Supplier-
Acetone (B3395972)Major Supplier-For precipitation.
Ethanol (B145695)Major Supplier-For precipitation.
Purification Columns/GelsVaries-Depending on the chosen purification method (e.g., RP-HPLC column, desalting column, PAGE gel).
Preparation of Stock Solutions

Proper preparation of stock solutions is critical for the success of the labeling reaction.

Stock SolutionConcentrationSolventStorage
Alkyne-Modified Oligonucleotide1 mMNuclease-Free Water-20°C
DiSulfo-Cy5 Azide10 mMAnhydrous DMSO-20°C, protected from light. Use promptly after dissolving.[6]
Copper(II) Sulfate (CuSO₄)20 mMNuclease-Free WaterRoom Temperature
Sodium Ascorbate50-100 mMNuclease-Free WaterPrepare fresh for each use.[7]
TBTA Ligand10 mMAnhydrous DMSO/t-Butanol-20°C
Copper(II)-TBTA Complex10 mM55% DMSOMix CuSO₄ and TBTA solutions. Stable for years at room temperature.[8]
Triethylammonium Acetate (TEAA) Buffer2 MNuclease-Free Water, pH 7.0Room Temperature
Step-by-Step Labeling Protocol

This protocol is a general guideline and may require optimization based on the specific oligonucleotide sequence and length.

  • Prepare the Oligonucleotide Solution : In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.[8]

  • Add Buffer and DMSO : Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.2 M. Add DMSO and vortex to mix.[9]

  • Add DiSulfo-Cy5 Azide : Add 2-5 equivalents of the 10 mM DiSulfo-Cy5 azide stock solution to the oligonucleotide solution and vortex.[2]

  • Add Reducing Agent : Add the freshly prepared sodium ascorbate solution to the mixture and vortex briefly.[3]

  • Degas the Solution (Optional but Recommended) : To prevent oxidation of the copper(I) catalyst, it is beneficial to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through it for 30 seconds.[8][10]

  • Initiate the Reaction : Add the Copper(II)-TBTA complex solution to the mixture. If not using a pre-mixed complex, add the TBTA solution followed by the CuSO₄ solution.[4]

  • Incubate : Vortex the reaction mixture thoroughly and incubate at room temperature or up to 45°C for 1-4 hours, or overnight at room temperature.[2][5] Reaction times can be as short as 30 minutes with elevated temperatures.[11] Protect the reaction from light.

Experimental Workflow Diagram

experimental_workflow start Start prep_reagents Prepare Stock Solutions (Oligo, Dye, Catalyst, etc.) start->prep_reagents mix_oligo_dye Mix Alkyne-Oligo, Buffer, DMSO, and Dye-Azide prep_reagents->mix_oligo_dye add_reducing_agent Add Sodium Ascorbate mix_oligo_dye->add_reducing_agent degas Degas Solution (Optional) add_reducing_agent->degas add_catalyst Add Cu(I)-TBTA Catalyst to Initiate Reaction degas->add_catalyst incubate Incubate (Room Temp, 1-4h or Overnight) add_catalyst->incubate purification Purify Labeled Oligonucleotide (Precipitation, HPLC, or PAGE) incubate->purification analysis Analyze Purity and Concentration purification->analysis end End analysis->end

Caption: A step-by-step workflow for oligonucleotide labeling.

Purification of Labeled Oligonucleotides

Purification is a critical step to remove unreacted dye, unlabeled oligonucleotides, and reaction components.[12] The choice of purification method depends on the scale of the reaction, the desired purity, and available equipment.

Purification MethodPrincipleAdvantagesDisadvantages
Ethanol/Acetone Precipitation Differential solubility of the oligonucleotide in the presence of salt and organic solvent.Simple, rapid, and cost-effective. Good for removing salts and some reagents.May not efficiently remove unreacted free dye or failure sequences.
Size-Exclusion Chromatography (e.g., Desalting Column) Separation based on molecular size.Effectively removes small molecules like salts and unreacted dye.Does not separate labeled from unlabeled oligonucleotides of the same length.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. The fluorescent dye increases the hydrophobicity of the labeled oligo.[13]High resolution, effectively separates labeled from unlabeled oligos and free dye.[14]Requires specialized equipment and expertise.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge. The dye adds a negative charge and can cause a slight mobility shift.Can provide high purity by separating based on size.[15]Can be time-consuming and may lead to sample loss during extraction from the gel.
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge. The phosphate (B84403) backbone of the oligonucleotide provides the negative charge.[13]Good for separating oligonucleotides of different lengths.May be less effective at separating labeled from unlabeled oligos of the same length.

Recommended Purification Strategy: For most applications, a two-step purification process is recommended. First, perform an ethanol or acetone precipitation to remove the bulk of the reaction components.[4] Following this, use RP-HPLC for the highest purity, as it efficiently separates the more hydrophobic dye-labeled oligonucleotide from the unlabeled species.[13][14]

Quantification and Quality Control

After purification, it is essential to determine the concentration and assess the purity of the labeled oligonucleotide.

  • UV-Vis Spectrophotometry (e.g., NanoDrop) : Measure the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of DiSulfo-Cy5 (approximately 647 nm). It is important to use an oligo-specific conversion factor and, for modified oligonucleotides, the MicroArray module if available on the instrument.[16]

  • Fluorometry : To confirm the presence of the fluorescent label, the fluorescence emission spectrum can be measured.

  • Mass Spectrometry (e.g., MALDI-TOF) : This can be used to confirm the successful conjugation by observing the mass shift corresponding to the addition of the DiSulfo-Cy5 azide.

  • HPLC or PAGE Analysis : Analytical HPLC or PAGE can be used to assess the purity of the final product.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Labeling Efficiency - Inactive reagents (especially sodium ascorbate).- Oxidation of Cu(I) catalyst.- Impurities in the oligonucleotide preparation.- Incorrect reaction conditions (pH, temperature).- Always use freshly prepared sodium ascorbate solution.- Degas the reaction mixture.- Ensure high purity of the starting oligonucleotide.- Verify the pH of the reaction buffer. The reaction is generally tolerant to a pH range of 4-11.[4]
Precipitation During Reaction - Poor solubility of the dye-azide or oligonucleotide in the reaction mixture.- Gently heat the mixture to 80°C for a few minutes to redissolve the precipitate.[8]- Increase the proportion of DMSO in the reaction mixture.
Difficulty in Purifying Labeled Oligo - Inefficient removal of unreacted dye.- Co-elution of labeled and unlabeled oligos.- For hydrophobic dyes, a butanol extraction can be effective at removing free dye.[12][17]- Optimize the gradient for RP-HPLC to achieve better separation.- Consider a secondary purification method (e.g., PAGE after precipitation).
Degradation of Oligonucleotide - Presence of nucleases.- Oxidative damage from reactive oxygen species generated during the reaction.- Use nuclease-free water and reagents.- The use of a stabilizing ligand like TBTA can help protect the biomolecule.[3]

By following this detailed guide, researchers can confidently perform the this compound labeling of oligonucleotides for their specific research and development needs.

References

DiSulfo-Cy5 Alkyne: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe ideally suited for the specific labeling of azide-modified biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] Its high hydrophilicity, exceptional extinction coefficient, and good quantum yield make it an excellent choice for a variety of fluorescence microscopy applications, particularly for imaging low-abundance targets.[1][2] The sulfonated nature of the dye minimizes non-specific binding and aggregation, ensuring high signal-to-noise ratios in complex biological samples.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in fluorescence microscopy.

Physicochemical and Spectroscopic Properties

Clear and precise quantitative data is crucial for experimental design. The table below summarizes the key properties of this compound.

PropertyValueReference
Molecular Weight 701.8 g/mol [1]
Excitation Maximum (λex) 646 nm[1]
Emission Maximum (λem) 662 nm[1]
Molar Extinction Coefficient 271,000 cm⁻¹M⁻¹[1]
Fluorescence Quantum Yield (Φ) 0.28[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C, protected from light[1]

Applications in Fluorescence Microscopy

This compound, in conjunction with metabolic labeling strategies, enables the visualization of a wide array of biomolecules and biological processes. The core principle involves the metabolic incorporation of an azide-modified precursor into a specific class of biomolecules (e.g., proteins, glycans, lipids, or nucleic acids), followed by the covalent attachment of this compound via CuAAC click chemistry.[4]

Imaging of Post-Translational Modifications: Glycosylation

The study of glycosylation is critical in understanding protein function, cell signaling, and disease pathology. Metabolic labeling with azide-functionalized sugars (e.g., azido-sugars) allows for the subsequent visualization of glycans using this compound.[5][6] This approach has been successfully used to image glycans in developing zebrafish embryos.[5]

Visualization of Cellular Lipids

Understanding the subcellular localization and trafficking of lipids is fundamental to cell biology. By incubating cells with alkyne-modified lipids, researchers can track their incorporation and distribution within cellular membranes and organelles. Subsequent labeling with an azide-containing fluorophore like a modified Cy5 enables high-resolution imaging. A highly sensitive protocol has been developed for the microscopy of alkyne lipids.[7]

Labeling and Tracking of Proteins and Nucleic Acids

The biosynthesis and dynamics of proteins and nucleic acids can be monitored by introducing azide-modified amino acids or nucleosides, respectively.[4] The subsequent click reaction with this compound allows for the fluorescent labeling and tracking of these newly synthesized macromolecules.[4]

Experimental Workflows and Protocols

General Workflow for Biomolecule Labeling

The general experimental workflow for labeling biomolecules with this compound involves two main stages: metabolic labeling with an azide-modified precursor and the subsequent click chemistry reaction.

G General Workflow for Biomolecule Labeling with this compound cluster_0 Metabolic Labeling cluster_1 Fixation and Permeabilization (for intracellular targets) cluster_2 Click Chemistry Reaction cluster_3 Washing and Imaging A Introduce azide-modified precursor (e.g., azido-sugar, azido-amino acid) to cells or organism B Incubation to allow for metabolic incorporation into the target biomolecule A->B C Fix cells with an appropriate fixative (e.g., paraformaldehyde) B->C D Permeabilize cell membranes (e.g., with Triton X-100) C->D E Prepare Click Reaction Cocktail: - this compound - Copper(II) sulfate (B86663) - Reducing agent (e.g., sodium ascorbate) - Copper-chelating ligand (e.g., THPTA) D->E F Incubate sample with the Click Reaction Cocktail E->F G Wash to remove unreacted reagents F->G H Mount sample and proceed with fluorescence microscopy G->H

General experimental workflow for biomolecule labeling.

Detailed Protocols

Protocol 1: Labeling of Alkyne-Modified Lipids in Fixed Cells

This protocol is adapted from a highly sensitive method for imaging alkyne lipids.[7]

Materials:

  • Cells cultured on glass coverslips

  • Alkyne-modified lipid of interest (e.g., alkyne-oleic acid)

  • Fixative solution: 3.7% formalin in PBS

  • Click buffer: 100 mM HEPES/KOH, pH 7.4

  • DiSulfo-Cy5 azide (B81097) (or a comparable azide-modified Cy5 dye)

  • Copper(I) tetra(acetonitrile) tetrafluoroborate (B81430) (CuTFB)

  • DAPI solution for nuclear counterstaining

  • Mounting medium

Procedure:

  • Metabolic Labeling: Incubate cells with medium containing the alkyne-modified lipid (e.g., 10 µM) for a desired period (e.g., 16 hours).

  • Washing: Wash the cells with 1% delipidated BSA in PBS, followed by a wash with PBS alone.

  • Fixation: Fix the cells with 3.7% formalin in PBS for at least 16 hours.

  • Washing: Wash the fixed cells twice with PBS for 10 minutes each with gentle agitation.

  • Buffer Exchange: Wash once with 500 mM Tris/HCl, pH 7.4, and then twice with click buffer.

  • Click Reaction:

    • Prepare the click reaction cocktail in the click buffer. For enhanced sensitivity, use a picolyl-azide derivative of Cy5 if available. A starting point for optimization is 10 µM of the azide reporter and 200 µM CuTFB.

    • Incubate the coverslips with the click reaction cocktail in a light-protected, humidified chamber at 43°C for 1 hour.

  • Washing: Wash the coverslips three times with PBS.

  • Counterstaining (Optional): Incubate with DAPI solution to stain the nuclei.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the labeled lipids using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation: ~650 nm, Emission: ~670 nm) and DAPI.

Protocol 2: General Protocol for Labeling Azide-Modified Biomolecules in Cells

This protocol provides a general framework for labeling various azide-modified biomolecules.

Materials:

  • Cells cultured on a suitable imaging dish or coverslip, metabolically labeled with an azide-precursor.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Click Reaction Buffer: PBS, pH 7.4.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).

  • Copper ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 500 mM in water).

Procedure:

  • Fixation: After metabolic labeling, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS.

  • Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes.

  • Washing: Wash cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order, vortexing gently after each addition:

      • 885 µL PBS

      • 1 µL this compound stock solution (final concentration: 10 µM)

      • 10 µL THPTA stock solution (final concentration: 1 mM)

      • 2 µL CuSO₄ stock solution (final concentration: 100 µM)

      • 100 µL Sodium Ascorbate stock solution (final concentration: 50 mM)

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining and Mounting (Optional): Perform any desired counterstaining (e.g., DAPI for nuclei) and mount the sample.

  • Imaging: Image the cells using a confocal or epifluorescence microscope equipped with a laser line and emission filter suitable for Cy5.

Experimental Workflow for Lipid Imaging

The following diagram illustrates a more detailed workflow for the labeling and imaging of alkyne-modified lipids.

G Workflow for Alkyne-Modified Lipid Imaging A Cell Culture and Metabolic Labeling with Alkyne-Lipid B Wash with Delipidated BSA and PBS A->B C Fixation with Formalin B->C D Wash and Equilibrate in Click Buffer C->D E Prepare Click Reaction Mix: - Azide-Cy5 - CuTFB D->E F Incubate Cells with Click Mix E->F G Wash to Remove Excess Reagents F->G H Nuclear Counterstain (e.g., DAPI) G->H I Mount Coverslip H->I J Fluorescence Microscopy (Cy5 and DAPI channels) I->J

Detailed workflow for alkyne-lipid imaging.

Concluding Remarks

This compound is a versatile and robust tool for fluorescence microscopy, enabling the specific visualization of a wide range of biomolecules in cells and organisms. Its excellent water solubility and favorable spectroscopic properties make it a reliable choice for researchers in basic science and drug development. The provided protocols offer a starting point for the successful application of this powerful fluorescent probe. Optimization of labeling conditions, particularly reagent concentrations and incubation times, may be necessary for specific experimental systems.

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe ideally suited for live cell imaging experiments. Its two sulfonate groups enhance its hydrophilicity, making it highly compatible with aqueous biological environments. The terminal alkyne group enables its conjugation to azide-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This highly specific and efficient reaction allows for the precise labeling of target molecules in living cells, such as glycans, proteins, and nucleic acids that have been metabolically incorporating an azide-containing precursor. The far-red spectral properties of DiSulfo-Cy5 minimize cellular autofluorescence, leading to an improved signal-to-noise ratio.[1][2]

Key Features and Applications

  • High Water Solubility: The disulfonated structure ensures excellent solubility in aqueous buffers, preventing aggregation and non-specific binding.[3][4]

  • Far-Red Fluorescence: With an excitation maximum around 646 nm and an emission maximum around 662 nm, it is well-suited for excitation by common 633 nm or 647 nm laser lines, minimizing autofluorescence from cellular components.[1][3]

  • High Quantum Yield and Extinction Coefficient: These properties contribute to bright fluorescent signals, enabling the detection of low-abundance targets.[3][4]

  • Biocompatible Labeling: When used with appropriate protocols, copper-catalyzed click chemistry can be performed on live cells with minimal toxicity.[5][6]

  • Versatile Applications:

    • Visualization of metabolically labeled glycans.[7][8]

    • Tracking of azide-modified proteins and other biomolecules.

    • High-resolution imaging of cellular dynamics.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and general parameters for its use in live cell imaging.

PropertyValueReference
Chemical Properties
Molecular Weight~701.8 g/mol [3]
SolubilityWater, DMSO, DMF[1][3]
Spectroscopic Properties
Excitation Maximum (λex)646 nm[3]
Emission Maximum (λem)662 nm[3]
Molar Extinction Coefficient~271,000 cm⁻¹M⁻¹[3]
Fluorescence Quantum Yield0.28[3]
Recommended Laser Lines633 nm or 647 nm[1]
Live Cell Imaging Parameters
Recommended Concentration2 - 40 µM (optimization required)[9]
PhotostabilityModerate (minimize light exposure)[10][11]
CytotoxicityLow, but copper catalyst can be toxic[5][6]
Signal-to-Noise RatioHigh in the far-red spectrum[2][12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azide (B81097) Sugars

This protocol describes the metabolic incorporation of an azide-modified sugar, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), into cellular sialoglycans.

Materials:

  • Mammalian cells of choice

  • Complete cell culture medium

  • Ac4ManNAz (or other appropriate azide-modified sugar)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Preparation of Azide Sugar Stock Solution: Prepare a 10 mM stock solution of Ac4ManNAz in sterile DMSO.

  • Metabolic Labeling: a. To the complete cell culture medium, add the Ac4ManNAz stock solution to a final concentration of 10-50 µM. b. Aspirate the old medium from the cells and replace it with the Ac4ManNAz-containing medium. c. Incubate the cells for 48-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2).[7]

  • Washing: After the incubation period, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide sugar.

Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Live Cells

This protocol outlines the procedure for labeling azide-modified live cells with this compound using a copper-catalyzed click reaction. To minimize cytotoxicity, this protocol uses a copper-chelating ligand, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[5][6]

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or other suitable imaging buffer

Procedure:

  • Prepare Stock Solutions: a. This compound: Prepare a 1 mM stock solution in sterile water or DMSO. b. CuSO4: Prepare a 20 mM stock solution in sterile water. c. THPTA: Prepare a 100 mM stock solution in sterile water.[9] d. Sodium Ascorbate: Prepare a fresh 100 mM stock solution in sterile water immediately before use.

  • Prepare Click Reaction Cocktail (prepare immediately before use):

    • Important: Add the components in the following order to prevent precipitation of copper. a. In a microcentrifuge tube, combine the required volume of DPBS. b. Add the this compound stock solution to achieve the desired final concentration (e.g., 2-40 µM). c. Add the THPTA stock solution (a 5:1 molar ratio of THPTA to CuSO4 is recommended).[5][6] d. Add the CuSO4 stock solution (final concentration typically 50-100 µM). e. Vortex briefly to mix. f. Immediately before adding to the cells, add the freshly prepared sodium ascorbate solution (final concentration typically 1-2.5 mM).[5][6]

  • Cell Labeling: a. Aspirate the wash buffer from the metabolically labeled cells. b. Add the click reaction cocktail to the cells. c. Incubate for 5-10 minutes at room temperature or 4°C to minimize cellular stress.[5][6] Protect from light.

  • Washing: a. Gently aspirate the click reaction cocktail. b. Wash the cells three to five times with DPBS or a suitable imaging medium to remove unreacted reagents.

  • Imaging: The cells are now ready for live cell imaging.

Protocol 3: Live Cell Imaging

Microscopy Settings:

  • Excitation: Use a 633 nm or 647 nm laser line.

  • Emission: Collect the emitted fluorescence using a filter set appropriate for Cy5 (e.g., 660-710 nm).

  • Objective: Use a high numerical aperture objective suitable for live cell imaging.

  • Environment: Maintain cells at 37°C and 5% CO2 in a suitable live-cell imaging chamber.[13][14]

Minimizing Phototoxicity and Photobleaching:

  • Use the lowest possible laser power that provides an adequate signal-to-noise ratio.[14][15]

  • Minimize exposure times.[12][15]

  • Use a sensitive detector (e.g., sCMOS or EMCCD camera).

  • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Live Cell Imaging with this compound cluster_0 Metabolic Labeling cluster_1 Click Chemistry Labeling cluster_2 Live Cell Imaging cell_seeding 1. Seed Cells on Imaging Dish azide_sugar_prep 2. Prepare Azide-Sugar Medium cell_seeding->azide_sugar_prep Allow adherence incubation 3. Incubate Cells for 48-72h azide_sugar_prep->incubation wash_1 4. Wash to Remove Excess Sugar incubation->wash_1 cocktail_prep 5. Prepare Click Reaction Cocktail wash_1->cocktail_prep Proceed to labeling labeling 6. Incubate Cells with Cocktail (5-10 min) cocktail_prep->labeling wash_2 7. Wash to Remove Unreacted Dye labeling->wash_2 imaging 8. Image with Fluorescence Microscope wash_2->imaging Ready for imaging

Caption: Workflow for metabolic labeling and subsequent click chemistry with this compound.

Caption: Pathway of metabolic incorporation and fluorescent labeling.

References

Application Notes and Protocols for Conjugating DiSulfo-Cy5 Alkyne to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to antibodies is a cornerstone technique in a myriad of biological research and diagnostic applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent dye that offers excellent photostability and brightness. Its alkyne functional group allows for a highly specific and efficient covalent attachment to azide-modified antibodies via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry." This bioorthogonal reaction proceeds under mild conditions, preserving the integrity and binding affinity of the antibody.

These application notes provide a detailed protocol for the successful conjugation of this compound to azide-modified antibodies, guidance on the purification of the resulting conjugate, and methods for characterizing the final product by determining the Degree of Labeling (DOL).

Materials and Reagents

  • Azide-modified antibody (See Appendix for protocol on introducing azide (B81097) groups)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized (DI) water

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • UV-Vis Spectrophotometer

  • Centrifugal filters (as needed for antibody concentration)

Experimental Protocols

Preparation of Reagents
  • Azide-Modified Antibody: The antibody must first be modified to contain an azide functional group. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide linker or through site-specific enzymatic or chemical modifications. Ensure the azide-modified antibody is purified and in an amine-free buffer like PBS at a concentration of 2-10 mg/mL for optimal labeling.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.

  • THPTA Stock Solution: Prepare a 200 mM stock solution of THPTA in DI water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in DI water. This solution should be prepared fresh on the day of the experiment.

Antibody Conjugation via Click Chemistry

This protocol is for a typical labeling reaction of 1 mg of an azide-modified antibody.

  • In a microcentrifuge tube, combine the azide-modified antibody solution with the desired molar excess of this compound stock solution. The optimal molar ratio should be determined empirically, but a common starting point is a 5 to 20-fold molar excess of the dye.

  • Prepare the copper catalyst solution by mixing the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Let the mixture stand for a few minutes to allow for complex formation.

  • Add the Cu(I)/THPTA complex to the antibody-dye mixture. A typical final concentration is 25 equivalents relative to the azide.

  • Initiate the conjugation reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive antibodies, the reaction can be performed at 4°C overnight.

Purification of the Antibody-Dye Conjugate

Removal of unconjugated this compound and reaction components is crucial. Size-exclusion chromatography is a common and effective method.

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS, pH 7.4.

  • Carefully load the conjugation reaction mixture onto the column.

  • Elute the conjugate with PBS, pH 7.4. The first colored fraction to elute will be the antibody-dye conjugate, as it is the largest molecule. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

  • If necessary, concentrate the purified conjugate using a centrifugal filter.

Characterization of the Conjugate: Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules conjugated to each antibody, can be determined using UV-Vis spectrophotometry.

  • Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of DiSulfo-Cy5 (approximately 646 nm, A₆₄₆).

  • Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

    • Antibody Concentration (M) = [A₂₈₀ - (A₆₄₆ × CF₂₈₀)] / ε_antibody

    • Dye Concentration (M) = A₆₄₆ / ε_dye

    Where:

    • CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (CF for Sulfo-Cy5 is approximately 0.04).

    • ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

    • ε_dye is the molar extinction coefficient of DiSulfo-Cy5 at its absorbance maximum (~271,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

For most applications, an optimal DOL for antibodies is between 2 and 10.[1] Higher DOLs can lead to fluorescence quenching and potential loss of antibody function.

Data Presentation

The following table provides representative data on how the molar ratio of this compound to an azide-modified antibody can influence the final Degree of Labeling (DOL). These values are illustrative and the optimal ratio for a specific antibody should be determined empirically.

Molar Ratio (Dye:Antibody)Average Degree of Labeling (DOL)
5:12.5
10:14.8
15:16.7
20:18.2

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization azide_ab Azide-Modified Antibody mix Mix Antibody and Dye azide_ab->mix dye_alkyne DiSulfo-Cy5 Alkyne dye_alkyne->mix reagents CuSO4, THPTA, Sodium Ascorbate add_catalyst Add Cu(I)/THPTA Complex reagents->add_catalyst mix->add_catalyst initiate Initiate with Sodium Ascorbate add_catalyst->initiate incubate Incubate (1-2h, RT) initiate->incubate sec Size-Exclusion Chromatography incubate->sec collect Collect Conjugate Fractions sec->collect uv_vis UV-Vis Spectrophotometry collect->uv_vis dol Calculate DOL uv_vis->dol

Caption: Experimental workflow for conjugating this compound to antibodies.

click_chemistry_reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product antibody_azide Antibody-N₃ conjugate Antibody-Triazole-DiSulfo-Cy5 antibody_azide->conjugate + dye_alkyne DiSulfo-Cy5-Alkyne dye_alkyne->conjugate catalyst Cu(I) generated from CuSO₄ + Sodium Ascorbate catalyst->conjugate catalyzes ligand THPTA (Ligand) ligand->catalyst stabilizes

Caption: Chemical reaction of this compound with an azide-modified antibody.

Appendix: Protocol for Antibody Modification with Azide

This is an example protocol for modifying an antibody with an azide group using an NHS-ester functionalized azide linker.

Materials:

  • Antibody in amine-free buffer (e.g., PBS)

  • NHS-Azide linker (e.g., Azido-PEG4-NHS Ester)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Desalting column

Protocol:

  • Prepare Antibody: Exchange the antibody into the reaction buffer using a desalting column or dialysis. Adjust the antibody concentration to 2-5 mg/mL.

  • Prepare NHS-Azide Solution: Immediately before use, dissolve the NHS-Azide linker in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved NHS-Azide linker to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted NHS-Azide linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Characterization: The azide-modified antibody is now ready for conjugation with this compound. The efficiency of azide incorporation can be quantified if an alkyne-functionalized reporter molecule is available.

References

Application Notes: DiSulfo-Cy5 Alkyne for In Situ Hybridization (ISH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the cellular context of tissues. This method is indispensable for researchers in various fields, including neuroscience, developmental biology, and pathology, as it provides critical spatial information about gene expression. The evolution of ISH has seen a move towards non-radioactive methods, with fluorescence in situ hybridization (FISH) becoming a mainstay. The use of DiSulfo-Cy5 alkyne in conjunction with click chemistry represents a significant advancement in FISH technology, offering enhanced sensitivity and flexibility.

This compound is a water-soluble, far-red fluorescent dye that can be efficiently and specifically conjugated to azide-modified molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1] This bioorthogonal reaction allows for the covalent labeling of target molecules in a highly specific manner, even in complex biological environments.[2]

Principle of the Method

The this compound ISH method involves a multi-step process that begins with the hybridization of a custom-synthesized, azide-modified oligonucleotide probe to the target RNA within the tissue sample. This is followed by a click reaction where the this compound is covalently attached to the azide (B81097) group on the probe. The resulting fluorescent signal is then visualized using fluorescence microscopy.

This approach offers several advantages over traditional FISH methods. The small size of the alkyne and azide moieties minimizes steric hindrance, potentially improving probe penetration and hybridization efficiency. Furthermore, the click reaction itself is highly efficient and specific, leading to a high signal-to-noise ratio. The exceptional brightness and photostability of the Cy5 fluorophore also contribute to the generation of robust and durable signals.[3][4]

Workflow Overview

DiSulfo_Cy5_ISH_Workflow cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Click Reaction & Detection cluster_imaging Imaging & Analysis Tissue_Prep Tissue Preparation (Fixation, Sectioning) Hybridization Probe Hybridization to Target RNA Tissue_Prep->Hybridization Probe_Prep Azide-Labeled Probe Synthesis Probe_Prep->Hybridization Washing_Post_Hyb Post-Hybridization Washes Hybridization->Washing_Post_Hyb Click_Reaction In Situ Click Reaction with this compound Washing_Post_Hyb->Click_Reaction Washing_Post_Click Post-Click Washes Click_Reaction->Washing_Post_Click Imaging Fluorescence Microscopy Washing_Post_Click->Imaging Analysis Image Analysis Imaging->Analysis

Figure 1: Experimental workflow for this compound ISH.

Applications

The this compound ISH method is well-suited for a variety of research applications, including:

  • Gene Expression Analysis: Visualize the spatial distribution of specific mRNAs in tissues to understand cellular function and heterogeneity.

  • Neuroscience: Map the expression of neuronal genes to elucidate neural circuits and their roles in behavior and disease.

  • Developmental Biology: Study the temporal and spatial patterns of gene expression during embryonic development.

  • Cancer Research: Identify and localize biomarkers in tumor tissues for diagnostic and prognostic purposes.

  • Drug Development: Assess the in situ target engagement of azide-modified therapeutic oligonucleotides.

Quantitative Data Summary

Table 1: Properties of this compound

PropertyValueReference(s)
Excitation Maximum (λex)~646-649 nm[1][3]
Emission Maximum (λem)~662-671 nm[1][3]
Molar Extinction Coefficient (ε)~250,000-271,000 cm⁻¹M⁻¹[1][3]
Fluorescence Quantum Yield (Φ)~0.2-0.4[1][5]
SolubilityWater, DMSO, DMF[1][3]
Reactive GroupTerminal Alkyne[1]

Table 2: Comparison of Fluorescent ISH Methods

FeatureThis compound ISH (Click Chemistry)Directly Labeled Fluorescent ProbesTyramide Signal Amplification (TSA)
Principle Enzymatic reaction covalently links a small fluorophore to an azide-modified probe post-hybridization.Fluorophores are pre-conjugated to the ISH probe.HRP-conjugated probe catalyzes the deposition of multiple fluorescent tyramide molecules.
Signal Amplification No inherent amplification, but high labeling efficiency can lead to strong signals. Can be adapted for amplification strategies like clampFISH.[6][7]No amplification; one fluorophore per probe.High level of signal amplification.
Potential Signal-to-Noise Ratio High, due to specific bioorthogonal reaction.Moderate, dependent on probe specificity and background autofluorescence.Very high, but can be prone to diffusion artifacts and background from endogenous peroxidases.
Multiplexing Capability Potentially high, by using different azide/alkyne pairs and spectrally distinct dyes.High, limited by spectral overlap of fluorophores.More complex, requires sequential rounds of TSA with different fluorophores.
Probe Synthesis Requires synthesis of azide-modified probes.Requires synthesis of fluorescently labeled probes.Requires synthesis of hapten-labeled probes and use of HRP-conjugated antibodies.
Photostability High, characteristic of Cy5 dyes.[3][4]Variable, dependent on the specific fluorophore used.Variable, dependent on the fluorescent tyramide used.

Experimental Protocols

Protocol 1: Preparation of Azide-Labeled RNA Probes

This protocol describes the synthesis of an azide-labeled RNA probe using in vitro transcription.

Materials:

  • Linearized plasmid DNA template containing the gene of interest downstream of a T7 or SP6 promoter

  • T7 or SP6 RNA polymerase

  • RNase-free water

  • 5x Transcription buffer

  • 100 mM DTT

  • RNase inhibitor

  • ATP, GTP, CTP solution (10 mM each)

  • UTP solution (10 mM)

  • Azide-modified UTP (e.g., 5-azidoallyl-UTP)

  • DNase I (RNase-free)

  • Lithium Chloride (LiCl) precipitation solution

  • 70% Ethanol (B145695) (RNase-free)

Procedure:

  • Set up the in vitro transcription reaction in a sterile, RNase-free microcentrifuge tube on ice. For a 20 µL reaction:

    • Linearized DNA template (0.5-1.0 µg)

    • 5x Transcription Buffer (4 µL)

    • 100 mM DTT (2 µL)

    • RNase inhibitor (1 µL)

    • 10 mM ATP, GTP, CTP mix (1.5 µL each)

    • 10 mM UTP (0.75 µL)

    • 10 mM Azide-modified UTP (1.5 µL)

    • T7 or SP6 RNA Polymerase (2 µL)

    • RNase-free water to 20 µL

  • Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.

  • Purify the RNA probe using a column-based RNA purification kit or by LiCl precipitation.

  • For LiCl precipitation, add 80 µL of RNase-free water and 30 µL of LiCl precipitation solution. Mix and incubate at -20°C for at least 30 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully discard the supernatant and wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Remove the supernatant and air-dry the pellet for 5-10 minutes.

  • Resuspend the azide-labeled RNA probe in an appropriate volume of RNase-free water.

  • Assess probe concentration and quality by spectrophotometry. Store at -80°C.

Protocol 2: this compound In Situ Hybridization

This protocol provides a general guideline for performing ISH on frozen tissue sections. Optimization of probe concentration, hybridization temperature, and incubation times may be required.

Materials:

  • Frozen tissue sections on slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate Buffered Saline (PBS)

  • Acetylation solution (Triethanolamine, Acetic anhydride)

  • Hybridization buffer (e.g., 50% formamide (B127407), 5x SSC, Denhardt's solution, yeast tRNA, salmon sperm DNA)

  • Azide-labeled RNA probe

  • Post-hybridization wash buffers (e.g., SSC solutions of varying concentrations)

  • Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

  • This compound

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Copper (I)-stabilizing ligand (e.g., THPTA)

  • Sodium ascorbate (B8700270)

  • DAPI counterstain

  • Mounting medium

Procedure:

Day 1: Pre-treatment and Hybridization

  • Fix frozen tissue sections in 4% PFA in PBS for 15 minutes at room temperature.

  • Wash slides three times for 5 minutes each in PBS.

  • Acetylate the sections for 10 minutes in acetylation solution to reduce non-specific binding.

  • Wash slides twice for 5 minutes each in PBS.

  • Dehydrate the sections through an ethanol series (e.g., 50%, 70%, 95%, 100%) for 2 minutes each and air dry.

  • Pre-warm hybridization buffer to the desired hybridization temperature (typically 55-65°C).

  • Dilute the azide-labeled RNA probe in pre-warmed hybridization buffer to the optimal concentration (typically 100-500 ng/mL).

  • Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

  • Apply the hybridization solution containing the probe to the tissue sections, cover with a coverslip, and incubate in a humidified chamber overnight at the hybridization temperature.

Day 2: Post-Hybridization Washes and Click Reaction

  • Carefully remove the coverslips and perform stringent post-hybridization washes to remove unbound probe. An example wash series at 65°C:

    • 5x SSC for 10 minutes

    • 2x SSC, 50% formamide for 20 minutes

    • 1x SSC for 15 minutes

    • 0.5x SSC for 15 minutes

  • Wash slides twice for 5 minutes each in PBS at room temperature.

  • Prepare the click reaction cocktail immediately before use. For a 100 µL reaction:

    • This compound (final concentration 5-25 µM)

    • Copper (II) sulfate (final concentration 1 mM)

    • THPTA ligand (final concentration 2 mM)

    • Freshly prepared sodium ascorbate (final concentration 2.5-5 mM)

    • Bring to final volume with click reaction buffer.

  • Apply the click reaction cocktail to the tissue sections and incubate in a dark, humidified chamber for 30-60 minutes at room temperature.

  • Wash the slides three times for 10 minutes each in PBS with 0.1% Tween-20 to remove unreacted click components.

  • Counterstain the nuclei with DAPI (1 µg/mL in PBS) for 10 minutes.

  • Wash twice for 5 minutes each in PBS.

  • Mount the slides with an anti-fade mounting medium and seal the coverslip.

Day 3: Imaging

  • Image the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (excitation ~360 nm, emission ~460 nm) and Cy5 (excitation ~650 nm, emission ~670 nm).

  • Acquire images and perform any necessary analysis, such as signal quantification or co-localization studies.

Mandatory Visualizations

Click_Chemistry_Reaction cluster_products Product Probe_Azide Probe-N₃ (Azide) Catalyst Cu(I) Catalyst Probe_Azide->Catalyst Dye_Alkyne DiSulfo-Cy5-≡ (Alkyne) Dye_Alkyne->Catalyst Triazole_Linkage Probe-Triazole-DiSulfo-Cy5 Catalyst->Triazole_Linkage +

Figure 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of DiSulfo-Cy5 alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This powerful bioconjugation technique allows for the specific and efficient labeling of a wide range of biomolecules with the fluorescent cyanine (B1664457) dye, DiSulfo-Cy5, for applications in diagnostics, drug development, and fundamental research.

Introduction to Copper-Catalyzed Click Chemistry

Copper-catalyzed click chemistry is a highly efficient and versatile method for covalently linking two molecules.[1][2] The reaction involves a copper(I)-catalyzed cycloaddition between an azide (B81097) and a terminal alkyne to form a stable triazole linkage.[3][4] This bioorthogonal reaction is highly specific, meaning the azide and alkyne groups react selectively with each other without interfering with other functional groups present in biological systems.[5][6] This specificity makes it an ideal tool for labeling complex biomolecules such as proteins, nucleic acids, and glycans.[7][8] The reaction proceeds under mild, aqueous conditions, making it suitable for a variety of biological applications.[2][6]

This compound is a water-soluble fluorescent dye containing a terminal alkyne group. Its high water solubility is advantageous for bioconjugation reactions, minimizing the need for organic co-solvents that can be detrimental to biomolecule structure and function. The Cy5 dye is a bright, far-red fluorescent probe, making it well-suited for a range of fluorescence-based detection methods.

Key Applications in Research and Drug Development

  • Fluorescent Labeling of Biomolecules: Covalently attach DiSulfo-Cy5 to proteins, antibodies, peptides, or nucleic acids for visualization and tracking in various assays, including fluorescence microscopy, flow cytometry, and western blotting.[9]

  • Drug Discovery and Development: Click chemistry is a valuable tool in drug discovery for creating and screening large libraries of compounds.[10][11] It can be used to synthesize antibody-drug conjugates (ADCs) and to develop targeted drug delivery systems.[3][12]

  • Proteomics and Glycomics: Metabolic labeling of newly synthesized proteins or glycans with azide-containing precursors allows for their subsequent fluorescent labeling with this compound, enabling their detection and analysis.[8]

Quantitative Data Summary

The following tables summarize key properties of this compound and typical reaction conditions for copper-catalyzed click chemistry.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight (K salt)717.94 g/mol [5]
Absorbance Maximum (λmax)649 nm[5]
Emission Maximum (λem)662 nm[5]
Molar Extinction Coefficient (EC)271,000 cm⁻¹M⁻¹[5]
Quantum Yield (QY)0.28[5]
SolubilityExcellent in Water, DMF, DMSO[5]

Table 2: General Copper-Catalyzed Click Reaction Conditions

ComponentStock ConcentrationFinal ConcentrationNotesReference
Azide-modified BiomoleculeVariable10 - 100 µM[13]
This compound1 - 10 mM in water or DMSO2 - 10 equivalents (relative to azide)
Copper(II) Sulfate (CuSO₄)20 mM in water50 - 250 µM[13][14]
Sodium Ascorbate (B8700270)100 mM in water (prepare fresh)1 - 5 mMReducing agent to generate Cu(I)[13][15]
Ligand (e.g., THPTA)50 mM in water0.25 - 1.25 mM (5:1 ratio with CuSO₄)Stabilizes Cu(I) and accelerates the reaction[13][15]
Reaction Buffere.g., Phosphate Buffered Saline (PBS)pH should be between 4 and 11[2]
Reaction Time30 - 60 minutes at room temperature[14]

Experimental Protocols

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

This protocol provides a general procedure for labeling a protein containing an azide group with this compound. Optimization of reagent concentrations may be necessary for specific applications.

Materials:

  • Azide-modified protein

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified protein in PBS to a final concentration of 1 mg/mL (concentration can be adjusted based on the protein).

    • Prepare a 10 mM stock solution of this compound in water or DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh.

  • Set up the Reaction: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified protein solution.

    • This compound stock solution (to a final concentration of 2-10 equivalents relative to the protein).

    • THPTA stock solution (to a final concentration of 5 equivalents relative to CuSO₄).

    • CuSO₄ stock solution (to a final concentration of 50-250 µM).

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 1-5 mM) to the reaction mixture.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification: Purify the labeled protein from excess reagents using methods such as size exclusion chromatography, dialysis, or precipitation.

Protocol 2: Labeling of Metabolically Azide-Tagged Proteins in Cell Lysates

This protocol describes the labeling of proteins that have been metabolically tagged with an azide-containing amino acid analog.

Materials:

  • Cell lysate containing azide-tagged proteins

  • This compound

  • Click Chemistry Reaction Buffer Kit (containing copper sulfate, reducing agent, and ligand) or individual reagents as in Protocol 1.

  • Protease inhibitors

Procedure:

  • Prepare Cell Lysate: Lyse cells containing the azide-tagged proteins in a suitable lysis buffer containing protease inhibitors.

  • Prepare Reagents: Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate as described in Protocol 1.

  • Set up the Click Reaction:

    • To the cell lysate, add the this compound stock solution.

    • Add the THPTA stock solution.

    • Add the CuSO₄ stock solution.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the lysate to start the click reaction.

  • Incubate: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Analysis: The labeled proteins in the lysate are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning or subsequent purification and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Click Reaction cluster_analysis Step 3: Analysis azide_protein Azide-Modified Biomolecule reaction_mix Reaction Mixture (Buffer, CuSO4, Ligand) azide_protein->reaction_mix cy5_alkyne DiSulfo-Cy5 Alkyne cy5_alkyne->reaction_mix add_ascorbate Add Sodium Ascorbate reaction_mix->add_ascorbate Initiate purification Purification add_ascorbate->purification Incubate analysis Downstream Analysis purification->analysis

Caption: Experimental workflow for labeling an azide-modified biomolecule.

signaling_pathway_analogy cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Azide Azide Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole Alkyne Alkyne (DiSulfo-Cy5) Alkyne->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I_Ligand Cu(I)-Ligand Complex Cu_I->Cu_I_Ligand Ligand Ligand (THPTA) Ligand->Cu_I_Ligand Cu_I_Ligand->Triazole Catalyzes

Caption: Key components and relationships in the CuAAC reaction.

References

Application Notes and Protocols for Labeling Azide-Modified Biomolecules with DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and efficient labeling of biomolecules is a cornerstone of modern biological research and therapeutic development. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and bioorthogonal method for covalently attaching probes to biomolecules.[1][2][3] This application note details the use of DiSulfo-Cy5 Alkyne, a highly water-soluble and bright far-red fluorescent probe, for the specific labeling of azide-modified proteins, nucleic acids, and other biomolecules.[4][5] The high hydrophilicity of DiSulfo-Cy5 minimizes aggregation and non-specific binding, making it an excellent choice for sensitive applications in aqueous environments.[4][5][]

The labeling strategy relies on the introduction of an azide (B81097) group into the biomolecule of interest, which can be achieved through various methods, such as metabolic labeling with azide-containing amino acid or sugar analogs, or by chemical modification. The azide-modified biomolecule is then reacted with this compound in the presence of a copper(I) catalyst, resulting in the formation of a stable triazole linkage.[2][3]

Chemical Principle

The core of the labeling method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction involves a 1,3-dipolar cycloaddition between the terminal alkyne of DiSulfo-Cy5 and the azide group on the biomolecule. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO4), and a reducing agent, most commonly sodium ascorbate (B8700270).[2][7] To improve reaction efficiency and protect the biomolecule from potential damage by copper ions, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[2][7]

cluster_product Product Biomolecule_Azide Azide-Modified Biomolecule (R-N₃) Labeled_Biomolecule DiSulfo-Cy5 Labeled Biomolecule (Triazole Linkage) Biomolecule_Azide->Labeled_Biomolecule DiSulfo_Cy5_Alkyne This compound DiSulfo_Cy5_Alkyne->Labeled_Biomolecule Copper Cu(I) Copper->Labeled_Biomolecule Ligand Ligand (e.g., THPTA) Ligand->Copper

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Experimental Workflow

The general workflow for labeling azide-modified biomolecules with this compound is a multi-step process that begins with the preparation of the necessary reagents and culminates in the analysis of the labeled product. Proper handling and purification are crucial for obtaining high-quality results.

start Start: Azide-Modified Biomolecule reagent_prep Reagent Preparation (this compound, Catalyst) start->reagent_prep labeling CuAAC Labeling Reaction reagent_prep->labeling purification Purification of Labeled Biomolecule labeling->purification analysis Analysis and Quantification (Spectroscopy, Gel Electrophoresis) purification->analysis end End: Purified, Labeled Biomolecule analysis->end

Caption: General experimental workflow for labeling and purification.

Quantitative Data Summary

The following table provides recommended starting conditions for the labeling of proteins and oligonucleotides with this compound. Optimization may be required depending on the specific biomolecule and experimental goals.

ParameterProteinsOligonucleotidesReference
Biomolecule Concentration 2-10 mg/mL4-600 nmol total[8][9]
This compound Molar Excess 3-10x1.5-10x[10]
Copper(II) Sulfate (CuSO4) Final Conc. 0.10 - 0.25 mM0.10 mM[7]
Ligand (THPTA) Final Concentration 0.50 - 1.25 mM (5:1 ratio to Cu)0.50 mM (5:1 ratio to Cu)[7]
Sodium Ascorbate Final Conc. 2.5 - 5 mM5 mM[2][7]
Reaction Temperature Room TemperatureRoom Temperature[1]
Reaction Time 30-60 minutes30-60 minutes[2]
Purification Method Size-Exclusion Chromatography (SEC), DialysisEthanol/Acetone (B3395972) Precipitation, HPLC[1][8][11]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins

This protocol provides a general method for labeling azide-modified proteins with this compound.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Protein labeling buffer (optional, may contain reagents to protect biomolecules)[10]

  • Purification system (e.g., size-exclusion spin columns or dialysis cassettes)[8][11]

Procedure:

  • Prepare the Protein Solution: Adjust the concentration of the azide-modified protein to 2-10 mg/mL in an amine-free buffer.[8]

  • Prepare the this compound Solution: Dissolve this compound in water or DMSO to create a stock solution (e.g., 10 mM).

  • Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO4 and THPTA stock solutions to achieve a 1:5 molar ratio of Cu:THPTA.[7] For example, mix 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA.[7]

  • Initiate the Labeling Reaction: a. To the protein solution, add the desired molar excess of this compound stock solution (typically 3-10x). Mix gently. b. Add the CuSO4/THPTA premix to the protein-dye mixture. The final concentration of CuSO4 should be between 0.05 and 0.25 mM.[7] c. To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[2][7]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[2]

  • Purification: Remove the unreacted this compound and catalyst components using a suitable purification method.

    • Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a common and effective method for separating the labeled protein from smaller molecules.[8]

    • Dialysis: Suitable for larger sample volumes, using a membrane with an appropriate molecular weight cut-off (MWCO).[11]

  • Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).[11]

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol is adapted for the labeling of azide-modified DNA or RNA oligonucleotides.

Materials:

  • Azide-modified oligonucleotide dissolved in nuclease-free water

  • This compound

  • Copper(II)-TBTA or Copper(II)-THPTA stock solution (e.g., 10 mM in 55% DMSO)[1]

  • Sodium Ascorbate stock solution (freshly prepared, e.g., 5 mM in water)[1]

  • Triethylammonium (B8662869) acetate (B1210297) buffer (e.g., 2M, pH 7.0)[1]

  • DMSO

  • Acetone or Ethanol (for precipitation)

  • Purification system (e.g., HPLC or PAGE)[1]

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the azide-modified oligonucleotide in nuclease-free water.

  • Prepare the Reaction Mixture: a. Add 2M triethylammonium acetate buffer to a final concentration of 0.2 M.[1] b. Add DMSO and the this compound stock solution (e.g., 10 mM in DMSO). Vortex to mix.[1]

  • Initiate the Labeling Reaction: a. Add the freshly prepared sodium ascorbate solution. Vortex briefly.[1] b. It is recommended to degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 30 seconds.[1] c. Add the Copper(II)-ligand stock solution and flush the vial with inert gas before sealing. Vortex thoroughly.[1]

  • Incubation: Incubate the reaction at room temperature overnight, protected from light.[1]

  • Precipitation and Purification: a. Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of cold acetone or ethanol. Mix and incubate at -20°C for 20 minutes.[1] b. Centrifuge to pellet the oligonucleotide, discard the supernatant, and wash the pellet with acetone or ethanol.[1] c. Dry the pellet and purify the conjugate using Reverse-Phase HPLC (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[1]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive catalyst (oxidized copper)Always use a freshly prepared solution of sodium ascorbate. Ensure proper ratio of ligand to copper.[2]
Presence of primary amines in the bufferUse buffers without primary amines, such as PBS or HEPES.[8]
Protein Precipitation Over-labeling increasing hydrophobicityReduce the molar ratio of this compound to the biomolecule.[11]
High Background Signal Incomplete removal of free dyeOptimize the purification step. For SEC, ensure the column size is appropriate for the sample volume. For dialysis, increase the number of buffer changes.[11]
Non-specific Labeling Thiol-yne side reactions (for SPAAC, less common in CuAAC)While CuAAC is highly specific, ensure proper reaction conditions are maintained. Weak non-specific labeling can sometimes be observed with an excess of reagents.[12]

References

Application Notes and Protocols for DiSulfo-Cy5 Alkyne Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe designed for the detection of azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction enables the specific and covalent labeling of target molecules, such as proteins, nucleic acids, and lipids, that have been metabolically, enzymatically, or chemically tagged with an azide (B81097) group. The high water solubility of this compound is advantageous for biological applications, minimizing aggregation and non-specific binding.[3][4] Its intense fluorescence in the far-red spectrum (excitation/emission ~646/662 nm) is ideal for cellular imaging, as it reduces interference from cellular autofluorescence, leading to a higher signal-to-noise ratio.[1][3][5] These properties make this compound a powerful tool for researchers, scientists, and drug development professionals to visualize, track, and quantify biological processes with high sensitivity and specificity.

Product Specifications: this compound

The following table summarizes the key properties of this compound, which are critical for designing fluorescence imaging experiments.

PropertyValueReference
Molecular Formula C35H40N3NaO7S2[3]
Molecular Weight 701.8 g/mol [3]
Excitation Maximum (λex) ~646 nm[3][5]
Emission Maximum (λem) ~662 nm[3][5]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[3][6]
Fluorescence Quantum Yield ~0.28[3]
Solubility Water, DMSO, DMF[3]
Storage Conditions -20°C, protect from light[3][4]

Experimental Workflow Overview

Successful fluorescence imaging using this compound involves a multi-step process. The general workflow begins with the introduction of an azide-containing metabolic precursor into the biological system of interest. This is followed by cell fixation and permeabilization to preserve cellular structure and allow entry of the detection reagents. The core of the method is the click chemistry reaction, where the this compound is covalently attached to the azide-tagged biomolecules. Finally, the sample is imaged using fluorescence microscopy to visualize the labeled targets.

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis A 1. Metabolic Labeling (Introduce Azide Precursor) B 2. Cell Culture & Harvest A->B C 3. Fixation B->C D 4. Permeabilization C->D E 5. Click Chemistry Reaction (Add this compound) D->E F 6. Washing & Mounting E->F G 7. Fluorescence Imaging F->G H 8. Data Analysis & Quantification G->H

General workflow for this compound fluorescence imaging.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Precursors

This protocol describes the metabolic incorporation of an azide-modified precursor into cellular biomolecules. The choice of precursor depends on the biological process being studied (e.g., azido (B1232118) sugars for glycosylation, azido-amino acids for protein synthesis, or EdU's azide analog for DNA replication).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-modified metabolic precursor (e.g., N-azidoacetylgalactosamine for O-GlcNAcylation)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of harvesting.

  • Precursor Incubation: Prepare the azide precursor stock solution as recommended by the manufacturer. Dilute the precursor in complete culture medium to the desired final concentration (typically in the low micromolar range).

  • Metabolic Labeling: Remove the old medium from the cells and replace it with the medium containing the azide precursor.

  • Incubation: Incubate the cells for a period appropriate for the specific metabolic process and cell type (can range from a few hours to 48 hours).[7]

  • Harvesting: After incubation, gently wash the cells twice with PBS to remove any unincorporated precursor. Proceed immediately to the fixation protocol.

Protocol 2: Cell Fixation and Permeabilization

Fixation is crucial for preserving cellular morphology, while permeabilization allows the click chemistry reagents to access intracellular targets.[8] The choice of method can impact antigenicity and fluorescence preservation.[9]

Fixation & Permeabilization Options

MethodFixativePermeabilization AgentAdvantagesDisadvantages
Formaldehyde (B43269) then Detergent 3-4% Formaldehyde or Formalin in PBS0.1-0.5% Triton X-100 or Saponin in PBSGood preservation of morphology. Compatible with most downstream applications.Cross-linking can mask some epitopes.[8]
Methanol (Fix & Permeabilize) Cold (-20°C) 100% MethanolN/A (Methanol acts as both)Quick and simple. No additional permeabilization needed.Can alter cell morphology and quench fluorescence of some proteins (e.g., GFP).[9][10]

Recommended Protocol (Formaldehyde & Triton X-100):

  • Fixation: After washing with PBS (Protocol 1, Step 5), add 4% formaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the formaldehyde solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS to each well and incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each. The sample is now ready for the click chemistry reaction.

fixation_permeabilization_logic Start Is the target intracellular? Fix Fixation (e.g., 4% Formaldehyde) Start->Fix Yes Start->Fix No Perm Permeabilization (e.g., 0.25% Triton X-100) Fix->Perm If intracellular NoPerm No Permeabilization Required Fix->NoPerm If surface target Click Proceed to Click Reaction Perm->Click NoPerm->Click

Decision logic for fixation and permeabilization steps.
Protocol 3: Click Chemistry Staining

This protocol uses a copper-catalyzed reaction to conjugate the this compound to the azide-tagged biomolecules in the fixed and permeabilized cells.[11][12] Using a copper-chelating ligand like THPTA is recommended to improve reaction efficiency and reduce potential cell damage.[12]

Reagent Stock Solutions

ReagentStock ConcentrationSolvent
This compound 1-5 mMDMSO or Water
Copper(II) Sulfate (CuSO₄) 20-100 mMWater
THPTA Ligand 100 mMWater
Sodium Ascorbate (B8700270) 300-500 mMWater (Prepare Fresh)

Click Reaction Cocktail Preparation (per sample, e.g., 200 µL): This cocktail should be prepared immediately before use.

  • In a microcentrifuge tube, combine the following in order:

    • 174 µL PBS

    • 2 µL this compound stock (Final conc: 10-50 µM)

    • 2 µL CuSO₄ stock (Final conc: 0.2-1 mM)

    • 2 µL THPTA ligand stock (Final conc: 1 mM)

  • Vortex briefly to mix.

  • Add 20 µL of fresh Sodium Ascorbate stock to initiate the reaction (Final conc: 30-50 mM).

  • Vortex immediately and use the cocktail.

Staining Procedure:

  • Blocking (Optional but Recommended): To reduce background, incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.

  • Aspirate: Remove the blocking buffer (or final PBS wash from Protocol 2).

  • Add Click Cocktail: Add the freshly prepared click reaction cocktail to the cells on the coverslip, ensuring the cells are fully covered.

  • Incubate: Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the click cocktail and wash the cells three times with PBS containing 0.05% Tween-20, for 5 minutes each.

  • Counterstaining (Optional): If desired, counterstain nuclei with a dye like DAPI.

  • Final Washes: Wash three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges and allow to cure.

click_reaction_workflow cluster_prep Cocktail Preparation (Fresh) cluster_staining Staining Procedure A 1. Mix PBS, Dye, CuSO₄, & Ligand B 2. Add Sodium Ascorbate (Initiator) A->B C 3. Add Cocktail to Sample B->C D 4. Incubate 30-60 min (Protect from Light) C->D E 5. Wash & Mount D->E

Workflow for the CuAAC click chemistry labeling step.

Imaging and Quantitative Analysis

Microscopy Settings:

  • Excitation: Use a laser line or filter set appropriate for Cy5, typically around 633 nm or 647 nm.[1]

  • Emission: Use a filter set that captures emission between approximately 660 nm and 710 nm.

  • Controls: Always image negative controls (e.g., cells not treated with the azide precursor but subjected to the full staining protocol) using identical settings to determine the level of background fluorescence.

Quantitative Data Analysis: Quantitative analysis of fluorescence intensity allows for the comparison of labeled molecules between different experimental conditions.[13][14]

  • Image Acquisition: Ensure that all images for a comparative experiment are acquired under identical, non-saturating conditions (laser power, gain, exposure time).

  • Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define Regions of Interest (ROIs), such as whole cells or specific subcellular compartments (e.g., nuclei, cytoplasm). A nuclear counterstain like DAPI is often essential for accurate cell segmentation.

  • Intensity Measurement: Measure the mean or integrated fluorescence intensity within the defined ROIs.

  • Background Correction: Subtract the mean background intensity from a cell-free region of the image from your ROI measurements.

  • Normalization: If necessary, normalize the Cy5 signal to another cellular feature, such as cell area or the intensity of a loading control stain.

  • Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed differences between experimental groups.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Weak Signal - Inefficient metabolic labeling. - Insufficient permeabilization. - Degraded sodium ascorbate. - Incorrect imaging settings.- Optimize precursor concentration and incubation time. - Increase Triton X-100 concentration or incubation time.[15] - Always use freshly prepared sodium ascorbate solution. - Verify excitation/emission filters are correct for Cy5.
High Background - Suboptimal fixation/permeabilization. - Insufficient washing. - this compound concentration is too high. - Cellular autofluorescence.- Titrate fixative/detergent concentrations. - Increase the number and duration of wash steps.[15] - Perform a titration to find the optimal dye concentration. - Image a "no-dye" control to assess autofluorescence; use far-red excitation to minimize it.[16]
Patchy or Punctate Staining - Aggregation of the dye. - Incomplete permeabilization. - Cell stress or death.- Ensure this compound is fully dissolved before adding to the click cocktail. - Ensure uniform application of permeabilization buffer. - Check cell viability before fixation.

References

Troubleshooting & Optimization

Preventing non-specific binding of DiSulfo-Cy5 alkyne in cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the non-specific binding of DiSulfo-Cy5 alkyne in cellular imaging experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound for cellular labeling via click chemistry.

Q1: I'm observing high, diffuse background fluorescence across my entire sample. What is the cause and how can I resolve it?

A1: Diffuse background often results from unbound fluorescent dye that was not adequately removed during washing steps.

  • Primary Cause: Insufficient washing after the click reaction is a common culprit.[1] Hydrophobic interactions between the dye and cellular components can also contribute.

  • Solutions:

    • Enhance Washing Steps: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10-15 minutes) after the click reaction step.[1]

    • Incorporate Detergents: Add a low concentration of a non-ionic detergent, such as 0.1% Tween-20 or 0.1-0.3% Triton X-100, to your wash buffer to help solubilize and remove non-specifically bound dye.[1]

    • Optimize Dye Concentration: You may be using too high a concentration of this compound. Perform a titration experiment to determine the lowest dye concentration that provides a strong specific signal with minimal background. Recommended starting concentrations for titration range from 2 µM to 40 µM.[2][3]

Q2: My negative control sample (cells without the azide (B81097) modification) shows significant fluorescent signal. Why is this happening?

A2: Signal in a no-azide negative control is a clear indication of non-specific binding of the this compound to cellular components.

  • Primary Causes:

    • In copper-catalyzed azide-alkyne cycloaddition (CuAAC), the copper (I) catalyst can mediate the reaction of the alkyne dye with other functional groups on proteins.[1][4]

    • The dye itself can bind non-specifically to cellular structures through hydrophobic or charge-based interactions.[4][5] Cyanine (B1664457) dyes, in particular, are known to bind to monocytes and macrophages.[6]

  • Solutions:

    • Implement a Blocking Step: Before performing the click reaction, incubate your fixed and permeabilized cells with a blocking buffer. This is a critical step to saturate non-specific binding sites.[7]

    • Optimize Click Reaction Components: Ensure you are using a copper (I)-stabilizing ligand, such as THPTA, in your click reaction cocktail. This enhances the efficiency of the specific click reaction and can reduce copper-mediated side reactions.[8][9]

    • Consider Alternative Chemistries: If background persists, copper-free click chemistry (SPAAC) using a strained cyclooctyne (B158145) dye may offer higher specificity and fewer side reactions, though it is a slower reaction.[10]

Q3: I'm observing bright, punctate staining in the cytoplasm or nucleus that does not correspond to the known localization of my target. What could be the issue?

A3: Punctate or granular staining often indicates that the dye is aggregating or binding to specific subcellular structures non-specifically.

  • Primary Causes:

    • Dye Aggregation: At high concentrations, cyanine dyes can form aggregates that appear as bright puncta.

    • Charge-Based Interactions: DiSulfo-Cy5 is negatively charged and can be attracted to positively charged regions within the cell, such as mitochondria.[5]

    • Endogenous Biotin: If using a streptavidin-biotin detection system downstream, endogenous biotin, found primarily in mitochondria, can cause non-specific signals.[5]

  • Solutions:

    • Reduce Dye Concentration: Titrate the this compound to a lower concentration to minimize aggregation.[11]

    • Use a Signal Enhancer: Consider using a commercial reagent designed to block non-specific binding due to charge interactions.[5]

    • Wash with Harsh Reagents (for fixed cells): In some cases, a post-labeling wash with reagents that disrupt hydrophobic interactions, such as low concentrations of urea (B33335) or guanidine (B92328) hydrochloride, has been suggested to reduce non-specific binding.[12] This should be tested carefully as it can affect cell morphology.

Q4: After imaging, I notice my red Cy5 signal has "bled" into the green or yellow channel. What is happening?

A4: This phenomenon, known as "photoblueing" or photoconversion, is a known characteristic of some cyanine dyes, including Cy5.[13][14]

  • Primary Cause: Under intense laser irradiation, Cy5 can be photochemically altered into a new, blue-shifted fluorescent product that emits at shorter wavelengths (e.g., ~565 nm).[13][15]

  • Solutions:

    • Minimize Light Exposure: Reduce laser power and exposure time to the minimum required for adequate signal detection.

    • Use Antifade Mounting Media: Mount coverslips with a high-quality antifade reagent to reduce photobleaching and related photochemical reactions.

    • Sequential Imaging: When performing multicolor imaging, acquire the Cy5 channel last to minimize the chance of photoconversion affecting other channels.

    • Confirm with Controls: Be aware of this potential artifact when interpreting colocalization experiments. Image a Cy5-only stained sample and check for signal in other channels to assess the degree of photoconversion under your imaging conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a fluorescent probe used in click chemistry.[16] It consists of a Cy5 fluorophore, which emits bright far-red fluorescence, modified with two sulfonate (-SO3) groups and a terminal alkyne group. The sulfonate groups increase water solubility, making the dye easier to use in aqueous biological buffers.[17][18] The alkyne group allows it to be covalently attached to molecules containing an azide group through a highly specific and efficient click reaction.[8]

Q2: What are the primary molecular causes of non-specific binding?

A2: Non-specific binding in this context is driven by several forces:

  • Hydrophobic Interactions: Despite the hydrophilic sulfo groups, the core cyanine dye structure has hydrophobic regions that can interact non-specifically with proteins and lipid membranes.

  • Ionic Interactions: The negatively charged sulfonate groups on the dye can bind to positively charged sites on tissues and within cells.[5]

  • Copper-Mediated Side Reactions: In CuAAC, the copper catalyst can promote unwanted reactions between the alkyne and various functional groups in proteins.[4]

Q3: How do I choose an appropriate blocking agent?

A3: The choice of blocking agent is crucial for minimizing background.

  • Protein-Based Blockers: The most common approach is to use a protein-rich solution to occupy non-specific binding sites. Bovine Serum Albumin (BSA) and non-fat dry milk are frequently used.[19] Heat-inactivated normal serum (e.g., goat serum) is also effective.[5]

  • Detergents: Adding non-ionic detergents like Tween 20 or Triton X-100 to the blocking and wash buffers can help reduce hydrophobic interactions.

Q4: Can my fixation and permeabilization protocol affect non-specific binding?

A4: Yes. The methods used to fix and permeabilize cells can alter cellular structures and expose new sites for non-specific binding.

  • Fixation: Aldehyde fixatives like paraformaldehyde (PFA) can create free aldehyde groups that may increase background. This can be quenched by treating with sodium borohydride (B1222165) or glycine.[7]

  • Permeabilization: The choice and concentration of detergent (e.g., Triton X-100, saponin, digitonin) affect which cellular membranes are permeabilized and to what extent, potentially influencing dye access and non-specific binding. Consistent, optimized protocols are key.

Quantitative Data Summary

For reproducible results, careful control of reagent concentrations is essential. Use the following tables as a starting point for optimization.

Table 1: Recommended Concentrations for Blocking and Washing Reagents

ReagentPurposeTypical Concentration RangeSource(s)
Bovine Serum Albumin (BSA) Blocking Agent3 - 5% (w/v) in PBS[7][12]
Normal Goat/Donkey Serum Blocking Agent5 - 10% (v/v) in PBS[7]
Triton™ X-100 Permeabilization / Washing Additive0.1 - 0.5% (v/v) in PBS
Tween® 20 Washing Additive0.05 - 0.1% (v/v) in PBS

Table 2: Recommended Starting Concentrations for CuAAC Reaction Components

ComponentPurposeTypical Final ConcentrationSource(s)
This compound Fluorescent Probe2 - 20 µM (Titration is critical)[3]
Copper (II) Sulfate (CuSO₄) Copper Catalyst Source100 - 200 µM[3][20]
Sodium Ascorbate Reducing Agent (reduces Cu(II) to Cu(I))1 - 5 mM (Always use freshly prepared)[3][9]
THPTA Copper (I) Chelating Ligand500 µM - 1 mM[3][9]

Experimental Protocols

Protocol 1: Cell Fixation and Permeabilization

  • After metabolic labeling with an azide-modified substrate, wash cells twice with 1X Phosphate-Buffered Saline (PBS).

  • Fix the cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

  • Permeabilize cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Wash cells three times with PBS for 5 minutes each.

Protocol 2: Blocking Non-Specific Binding

  • Prepare a blocking buffer (e.g., 3% BSA in PBS).

  • Incubate the fixed and permeabilized cells in blocking buffer for 1 hour at room temperature.

  • Proceed directly to the click reaction without washing.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Reaction

Note: Always prepare the click reaction cocktail fresh and add components in the specified order to prevent precipitation.

  • Prepare stock solutions (e.g., 20 mM CuSO₄, 300 mM Sodium Ascorbate, 1 mM this compound, 100 mM THPTA).[3]

  • For a 200 µL final reaction volume, pre-mix the following in order:

    • 150 µL PBS

    • 2 µL CuSO₄ stock (for 200 µM final)

    • 12 µL THPTA stock (for 600 µM final)

    • 4 µL this compound stock (for 20 µM final, adjust based on titration)

  • Vortex the mixture briefly.

  • To initiate the reaction, add 30 µL of freshly prepared Sodium Ascorbate stock (for ~45 mM final). The final concentrations should be optimized.

  • Immediately add the complete cocktail to the blocked cells.

  • Incubate for 30-60 minutes at room temperature, protected from light.

Protocol 4: Post-Click Reaction Washes

  • Aspirate the click reaction cocktail from the cells.

  • Wash the cells three to five times with PBS containing 0.1% Tween-20 for 10 minutes each.

  • Perform a final wash with PBS to remove residual detergent.

  • Proceed with any counterstaining (e.g., DAPI for nuclei) and prepare the sample for imaging.

Visual Diagrams

TroubleshootingWorkflow Start High Background or Non-Specific Signal Observed Q_NegControl Is there signal in the 'No Azide' negative control? Start->Q_NegControl Q_Appearance Is the background diffuse or punctate? Q_NegControl->Q_Appearance No Sol_Block Introduce or Optimize Blocking Step (e.g., 3% BSA, 1 hr) Q_NegControl->Sol_Block Yes Sol_Titrate Titrate [this compound] (Use lowest effective concentration) Q_Appearance->Sol_Titrate Punctate Sol_Wash Improve Washing Protocol (Increase number, duration, add detergent) Q_Appearance->Sol_Wash Diffuse Sol_Block->Sol_Titrate Sol_Click Optimize Click Reaction (Add/check THPTA ligand concentration) Sol_Titrate->Sol_Click

Caption: Troubleshooting workflow for high background staining.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_reaction Labeling Reaction cluster_final Finalization & Imaging A 1. Metabolic Labeling (Incorporate Azide Substrate) B 2. Fixation (e.g., 4% PFA) A->B C 3. Permeabilization (e.g., 0.25% Triton X-100) B->C D 4. Blocking (e.g., 3% BSA) C->D E 5. Click Reaction (Add Cocktail with this compound) D->E F 6. Extensive Washing (PBS + Detergent) E->F G 7. Counterstaining (Optional) (e.g., DAPI) F->G H 8. Mount & Image G->H

References

Strategies to improve signal-to-noise ratio with DiSulfo-Cy5 alkyne.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using DiSulfo-Cy5 alkyne and improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a water-soluble, far-red fluorescent probe.[1][2] Its alkyne group allows it to be conjugated to molecules containing an azide (B81097) group through a copper-catalyzed click chemistry reaction (CuAAC).[1][2][3] The sulfonated nature of the dye enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments.[4][5] Key applications include labeling proteins, nucleic acids, and other biomolecules for visualization in techniques like fluorescence microscopy and flow cytometry.[6][7]

Q2: What are the spectral properties of this compound?

DiSulfo-Cy5 is a far-red fluorescent dye.[1][2] Its fluorescence is not visible to the human eye and requires a suitable camera for detection.[8] The spectral properties are summarized in the table below.

Q3: Is the fluorescence of this compound sensitive to pH?

No, the fluorescence of this compound is pH-insensitive in the range of pH 4 to 10.[1][2]

Troubleshooting Guides

High Background Fluorescence

High background fluorescence can obscure the specific signal, reducing the signal-to-noise ratio and potentially leading to false-positive results.[9]

Problem: I am observing high background fluorescence in my experiment.

Potential Cause Recommended Solution
Excessive Dye Concentration Perform a titration experiment to determine the optimal concentration of this compound. Start with a lower concentration and incrementally increase it to find the lowest concentration that provides a strong specific signal without high background.[8][9]
Insufficient Washing Increase the number and/or duration of wash steps after the click chemistry reaction to thoroughly remove any unbound dye.[8][10] Including a mild detergent, such as Tween-20, in the wash buffer can also help.[8]
Non-Specific Binding Use an effective blocking buffer, such as Bovine Serum Albumin (BSA) or serum from the host species of the secondary antibody, to block non-specific binding sites.[8][9] For experiments with cell types known for high non-specific binding, like macrophages, consider using a specialized cyanine (B1664457) dye blocking buffer.[10]
Impure Conjugate If you are conjugating the dye in-house, ensure the removal of all free, unconjugated this compound. Purification methods like column chromatography or dialysis are effective for this purpose.[8][10]
Autofluorescence Include an unstained control sample to assess the natural autofluorescence of your cells or tissue.[8] Using a far-red dye like Cy5 helps minimize issues with autofluorescence, which is typically lower in this spectral region.[8]
Weak or No Specific Signal

A weak or absent signal can make it difficult to distinguish from background noise.

Problem: I am observing a very weak signal or no signal at all.

Potential Cause Recommended Solution
Suboptimal Click Chemistry Reaction Ensure all components of the click reaction are fresh and at the correct concentrations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is sensitive to reaction conditions.[3]
Low Abundance of Target Molecule Confirm the expression of your target molecule using a validated method or include a positive control.[8] If the target is known to be of low abundance, consider using a signal amplification strategy.[10]
Incorrect Imaging Settings Verify that you are using the correct laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter for collecting the Cy5 fluorescence.[1][8]
Photobleaching Minimize the exposure of your sample to the excitation light. Use a mounting medium containing an antifade reagent to protect the fluorophore from photobleaching.[8][10]
Inefficient Labeling If you are metabolically labeling your target with an azide-containing precursor, ensure efficient incorporation. Optimize the concentration and incubation time of the azide analog.[7]

Quantitative Data Summary

Table 1: Spectral Properties of this compound

PropertyValueReference
Excitation Maximum (Ex)~649 nm[1][2]
Emission Maximum (Em)~662-671 nm[1][2][3]
Molar Extinction Coefficient~250,000 - 271,000 cm⁻¹M⁻¹[1][3]
Recommended Laser Lines633 nm or 647 nm[1][2]

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for labeling azide-modified biomolecules with this compound. Optimization may be required for specific applications.

Materials:

  • Azide-modified sample (e.g., protein, cell lysate)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., Sodium Ascorbate)

  • Copper-chelating ligand (e.g., THPTA or BTTAA)[3]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF for dissolving the dye

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper-chelating ligand in water.

  • Labeling Reaction:

    • To your azide-modified sample in the reaction buffer, add the copper-chelating ligand.

    • Add the this compound stock solution.

    • Add the CuSO₄ stock solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the excess dye and reaction components. For proteins, this can be achieved using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_click Click Chemistry Reaction cluster_analysis Downstream Analysis azide_labeling Metabolic Labeling with Azide Analog sample_prep Sample Preparation (e.g., Lysis, Fixation) azide_labeling->sample_prep reagent_mix Prepare Reaction Mix: - this compound - CuSO4 - Reducing Agent - Ligand sample_prep->reagent_mix Add Sample incubation Incubate at RT (Protected from Light) reagent_mix->incubation purification Purification (e.g., Chromatography) incubation->purification imaging Fluorescence Imaging (Microscopy, Flow Cytometry) purification->imaging data_analysis Data Analysis imaging->data_analysis

Caption: Experimental workflow for labeling with this compound.

troubleshooting_logic start Start Troubleshooting issue Poor Signal-to-Noise Ratio start->issue high_bg High Background? issue->high_bg Yes weak_signal Weak Signal? issue->weak_signal No high_bg->weak_signal No sol_bg1 Optimize Dye Concentration high_bg->sol_bg1 Yes sol_ws1 Optimize Click Reaction Conditions weak_signal->sol_ws1 Yes end Improved S/N Ratio weak_signal->end No sol_bg2 Increase Wash Steps sol_bg1->sol_bg2 sol_bg3 Improve Blocking sol_bg2->sol_bg3 sol_bg4 Check for Autofluorescence sol_bg3->sol_bg4 sol_bg4->end sol_ws2 Verify Target Expression sol_ws1->sol_ws2 sol_ws3 Check Imaging Settings sol_ws2->sol_ws3 sol_ws4 Use Antifade Reagent sol_ws3->sol_ws4 sol_ws4->end

Caption: Troubleshooting logic for improving signal-to-noise ratio.

References

DiSulfo-Cy5 alkyne photostability and how to minimize photobleaching.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the photostability of DiSulfo-Cy5 alkyne and strategies to minimize photobleaching during fluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a fluorescent probe belonging to the cyanine (B1664457) dye family. It is chemically modified with two sulfonate groups, which significantly increases its water solubility, making it ideal for labeling biomolecules in aqueous buffers without the need for organic co-solvents.[1][2][] The alkyne group allows for its covalent attachment to azide-modified molecules via a copper-catalyzed "click chemistry" reaction.[1][4] It is known for its high molar extinction coefficient and good quantum yield in the far-red region of the spectrum.[]

Q2: What is photobleaching and why does it affect DiSulfo-Cy5?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[5] For cyanine dyes like Cy5, this process is often initiated when the molecule, after absorbing light and entering an excited singlet state, transitions to a long-lived excited triplet state.[6] This reactive triplet state can then interact with molecular oxygen to produce damaging reactive oxygen species (ROS), which chemically alter and destroy the dye.[7][8] High-intensity illumination, such as that used in confocal or TIRF microscopy, accelerates this process.[9]

Q3: How does my experimental setup influence the rate of photobleaching?

Several parameters in your imaging setup can significantly impact photobleaching:

  • Excitation Light Intensity: Higher laser power or light source intensity delivers more energy to the fluorophore, increasing the probability of it entering the destructive triplet state.[10]

  • Exposure Time: Longer exposure times increase the total number of photons the fluorophore is exposed to, leading to more extensive bleaching over the course of an experiment.[10][11]

  • Oxygen Concentration: The presence of dissolved molecular oxygen is a major contributor to photobleaching for many dyes, including cyanines.[8][12]

  • Mounting Medium: The chemical environment surrounding the dye can either protect it or, in some cases, accelerate photobleaching. The choice of antifade reagents is critical.[13][14]

Q4: What are antifade reagents and how do they work?

Antifade reagents are chemical compounds added to the imaging buffer or mounting medium to protect fluorophores from photobleaching.[5] They work through several primary mechanisms:

  • Oxygen Scavengers: These systems enzymatically or chemically remove dissolved oxygen from the medium, thereby preventing the formation of ROS.[12] A common example is the glucose oxidase and catalase (GGO) system.[12]

  • Triplet State Quenchers (TSQs): These molecules directly interact with the excited triplet state fluorophore, returning it to the ground state before it can react with oxygen.[13] Trolox, a vitamin E derivative, is a widely used TSQ.[12][13]

  • Reducing and Oxidizing Systems (ROXS): These are specially formulated cocktails that create a regenerative redox environment to minimize the lifetime of reactive states.[12]

Troubleshooting Guide: Rapid Signal Loss

Problem: My this compound-labeled sample is photobleaching very quickly, preventing me from acquiring high-quality images.

This is a common issue, especially in high-resolution techniques like TIRF and confocal microscopy.[9] The following logical workflow can help diagnose and solve the problem.

G cluster_reagents Reagents cluster_system Antifade System cluster_products Products O2 Molecular Oxygen (O₂) Bleach Photobleaching O2->Bleach T1 Dye (Triplet State) T1->Bleach Ground Dye (Ground State) T1->Ground Quenches GGO Glucose Oxidase + Catalase H2O 2H₂O GGO->H2O Consumes O₂ Trolox Trolox (TSQ) Trolox->Ground

References

Technical Support Center: DiSulfo-Cy5 Alkyne Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing DiSulfo-Cy5 alkyne in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. Find answers to frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and quantitative data to ensure the success of your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in click chemistry?

This compound is a water-soluble fluorescent dye containing a terminal alkyne group.[1][2] Its high hydrophilicity, conferred by two sulfonate groups, makes it ideal for labeling biomolecules like proteins and nucleic acids in aqueous buffers without the need for organic co-solvents.[1][3] It possesses a high extinction coefficient and a good quantum yield, resulting in bright fluorescent signals for sensitive detection.[1][4] The alkyne group allows for its covalent attachment to azide-modified molecules via the highly specific and efficient CuAAC click chemistry reaction.[5][6]

Q2: What are the critical components of a this compound click chemistry reaction?

A successful reaction requires:

  • This compound: The fluorescent labeling reagent.

  • Azide-modified biomolecule: The target molecule to be labeled.

  • Copper(I) (Cu(I)) catalyst: The essential catalyst for the cycloaddition. This is typically generated in situ from a copper(II) source like copper(II) sulfate (B86663) (CuSO₄).[7][8]

  • Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state and protect it from oxidation.[9][10]

  • Copper-chelating ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and protecting biomolecules from damaging reactive oxygen species (ROS).[10][11]

  • Appropriate buffer: A buffer that does not interfere with the reaction, such as phosphate (B84403), carbonate, or HEPES, is recommended.[11]

Q3: My this compound solution has been stored for a while. Is it still viable?

This compound should be stored at -20°C in the dark and desiccated.[2][12][13] Stock solutions are typically stable for up to 24 months under these conditions.[12] For shorter-term storage, stock solutions can be kept at -80°C for 6 months or -20°C for 1 month, protected from light.[5] Avoid repeated freeze-thaw cycles.[14]

Troubleshooting Guide

Low or No Fluorescent Signal

Issue: After performing the click reaction and purification, the fluorescence intensity of the labeled biomolecule is weak or undetectable.

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Cu(I) catalyst is essential for the reaction and is easily oxidized to the inactive Cu(II) state by dissolved oxygen.Ensure all buffers are deoxygenated by bubbling with an inert gas like argon or nitrogen.[15] Prepare the sodium ascorbate solution fresh just before use.[11] Always premix the CuSO₄ and ligand before adding them to the reaction mixture.[9]
Suboptimal Reagent Concentrations Incorrect concentrations of reactants, catalyst, or ligand can lead to an inefficient reaction.Titrate the concentration of this compound. A final concentration of 20 µM is a good starting point, with an optimal range typically between 2 µM and 40 µM.[16] Ensure the appropriate catalyst and ligand concentrations are used (see Table 1).
Inaccessible Alkyne/Azide (B81097) Groups The alkyne or azide functional group on the biomolecule may be sterically hindered or buried within its three-dimensional structure, preventing the click reaction.Consider adding a denaturing agent or an organic co-solvent like DMSO to help expose the reactive groups.[11] If possible, redesign the biomolecule to introduce the reactive group at a more accessible location.
Incompatible Buffer Certain buffer components can interfere with the reaction. Tris buffer, for instance, can act as an inhibitory ligand for copper.[1][11]Use compatible buffers such as phosphate, carbonate, or HEPES within a pH range of 6.5-8.0.[11]
Photobleaching The DiSulfo-Cy5 dye is susceptible to photobleaching (light-induced fading) upon prolonged exposure to excitation light.Minimize the exposure of your sample to light during the reaction and all subsequent handling steps.[17] Use an anti-fade mounting medium if performing fluorescence microscopy.
Quenching of Fluorescence High labeling density or aggregation of the dye on the biomolecule can lead to self-quenching and reduced fluorescence.[18]Optimize the ratio of this compound to the biomolecule to avoid over-labeling. Ensure adequate purification to remove any unbound, aggregated dye.
Poor Reproducibility

Issue: The click reaction works well on some occasions but fails or gives low yields on others.

Potential Cause Explanation Recommended Solution
Variable Oxygen Exposure Inconsistent deoxygenation of buffers and reaction mixtures can lead to variable catalyst activity.Standardize your deoxygenation procedure. Always use freshly prepared, deoxygenated buffers.
Degradation of Reagents Sodium ascorbate solutions are particularly prone to oxidation and lose their reducing capacity over time.Always prepare sodium ascorbate solutions fresh before each experiment. Store other stock solutions appropriately and monitor for any signs of degradation.
Inconsistent Pipetting Small volumes of concentrated stock solutions can be difficult to pipette accurately, leading to variations in final concentrations.Prepare larger volumes of master mixes where possible. Use calibrated pipettes and proper pipetting techniques.

Quantitative Data Summary

Table 1: Recommended Reagent Concentrations for this compound Click Chemistry

Reagent Recommended Concentration Range Notes
Biomolecule (Alkyne/Azide) 10 µM - 1 mMThe optimal concentration will depend on the specific biomolecule.
This compound 1.5 - 5 equivalents (relative to biomolecule)A slight excess is often used to ensure complete labeling.
Copper(II) Sulfate (CuSO₄) 50 µM - 100 µMHigher concentrations (up to 500 µM) may increase reaction rates but also the risk of biomolecule damage.[9][19]
Ligand (e.g., THPTA) 250 µM - 500 µMA ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules from ROS.[9][11]
Sodium Ascorbate 1 mM - 5 mMShould be added last to initiate the reaction.[11]

Table 2: Key Physicochemical Properties of this compound

Property Value Reference
Excitation Maximum (λex) ~646 nm[2]
Emission Maximum (λem) ~662 nm[2]
Extinction Coefficient ~271,000 cm⁻¹M⁻¹[2][4]
Quantum Yield (Φ) ~0.28[2][4]
Solubility High in Water, DMSO, DMF[2][12]

Experimental Protocols

Protocol 1: General Protocol for Labeling Proteins with this compound

This protocol provides a starting point for labeling an azide-modified protein. Optimization may be required for specific proteins.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Deoxygenated water and buffers

Procedure:

  • Prepare the protein solution: In a microcentrifuge tube, prepare your azide-modified protein at a final concentration of 1-5 mg/mL in a final reaction volume of 100 µL.

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to achieve a final concentration of 1 mM CuSO₄ and 5 mM THPTA. For example, mix 5 µL of 20 mM CuSO₄ with 5 µL of 100 mM THPTA. Let this mixture stand for 2 minutes at room temperature.

  • Add this compound: Add the this compound to the protein solution to achieve the desired final concentration (e.g., 2-5 equivalents relative to the protein).

  • Add the catalyst premix: Add the prepared catalyst premix to the protein-dye mixture.

  • Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM to start the reaction.

  • Incubate: Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing.

  • Purification: Purify the labeled protein from excess dye and reaction components using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Labeling of Alkyne-Modified Oligonucleotides

This protocol is adapted for labeling alkyne-modified DNA or RNA oligonucleotides.

Materials:

  • Alkyne-modified oligonucleotide

  • Azide-functionalized cargo (if DiSulfo-Cy5 is the azide) or this compound

  • CuSO₄ stock solution (100 mM in water)

  • THPTA stock solution (200 mM in water)

  • Sodium Ascorbate stock solution (100 mM in water, freshly prepared)

  • DMSO

  • 2M Triethylammonium Acetate (TEAA) buffer, pH 7.0

Procedure:

  • Prepare the oligonucleotide solution: Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.[15][20]

  • Add buffer and co-solvent: Add TEAA buffer to a final concentration of 0.2 M and DMSO to 50% of the final volume.[15][20]

  • Add the azide/alkyne dye: Add the this compound (or corresponding azide) to a final concentration 1.5 times that of the oligonucleotide.[15][20]

  • Deoxygenate: Bubble the solution with an inert gas (e.g., argon) for 30 seconds.[15][20]

  • Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 ratio.[17]

  • Add catalyst and reducing agent: Add the THPTA/CuSO₄ premix to a final copper concentration of 0.5 mM and sodium ascorbate to a final concentration of 0.5 mM.[15][20]

  • Incubate: Flush the vial with inert gas, cap it tightly, and vortex thoroughly. Incubate at room temperature overnight.[15][20]

  • Purification: Precipitate the labeled oligonucleotide using ethanol (B145695) or acetone, or purify by HPLC.[7][20]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_analysis Analysis p1 Prepare Biomolecule (Azide-Modified) r1 Combine Biomolecule & This compound p1->r1 p2 Prepare this compound Stock Solution p2->r1 p3 Prepare CuSO4 & Ligand Stock Solutions r2 Add CuSO4/Ligand Premix p3->r2 p4 Prepare Fresh Sodium Ascorbate r3 Initiate with Sodium Ascorbate p4->r3 r1->r2 r2->r3 r4 Incubate (1-2h, RT) r3->r4 a1 Purification (e.g., SEC) r4->a1 a2 Characterization (e.g., Spectroscopy, Gel Electrophoresis) a1->a2 troubleshooting_workflow start Low/No Fluorescent Signal q1 Is the Cu(I) catalyst active? start->q1 s1 Deoxygenate buffers. Use fresh sodium ascorbate. Premix CuSO4 and ligand. q1->s1 No q2 Are reagent concentrations optimal? q1->q2 Yes end Re-run Experiment s1->end s2 Titrate this compound concentration. Verify catalyst/ligand concentrations. q2->s2 No q3 Are reactive groups accessible? q2->q3 Yes s2->end s3 Add denaturant or co-solvent (e.g., DMSO). Re-engineer biomolecule if possible. q3->s3 No q4 Is the buffer compatible? q3->q4 Yes s3->end s4 Use non-interfering buffers (e.g., phosphate, HEPES) at pH 6.5-8.0. q4->s4 No q4->end Yes s4->end

References

Optimizing copper catalyst concentration for DiSulfo-Cy5 alkyne labeling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the copper catalyst concentration for DiSulfo-Cy5 alkyne labeling.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound labeling?

A1: this compound labeling utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry."[][2] In this reaction, the terminal alkyne group on the DiSulfo-Cy5 dye molecule specifically and efficiently reacts with an azide (B81097) group on a target biomolecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[3]

Q2: Why is the copper catalyst concentration a critical parameter to optimize?

A2: The copper(I) ion is the active catalyst that facilitates the reaction between the alkyne and the azide.[4] Insufficient copper concentration will lead to a slow or incomplete reaction, resulting in low labeling efficiency. Conversely, excessively high copper concentrations can lead to the degradation of the cyanine (B1664457) dye, aggregation of biomolecules, and potential cytotoxicity in live-cell imaging experiments.[5][6][7] Therefore, optimizing the copper concentration is crucial for achieving high labeling efficiency while maintaining the integrity of the biomolecule and the fluorescent properties of the dye.

Q3: What is the role of a reducing agent and a ligand in the labeling reaction?

A3: In most protocols, a more stable copper(II) salt (e.g., copper(II) sulfate (B86663), CuSO₄) is used as the copper source. A reducing agent, typically sodium ascorbate (B8700270), is required to reduce the copper(II) to the active copper(I) state in situ.[3][8] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions or Tris-(benzyltriazolylmethyl)amine (TBTA) for organic solvents, is essential to stabilize the copper(I) ion, prevent its re-oxidation to copper(II), and protect the target biomolecules from oxidative damage.[4][8][9]

Q4: Can I use buffers containing Tris (e.g., TBS) for the labeling reaction?

A4: It is highly recommended to avoid Tris-based buffers. The tris(hydroxymethyl)aminomethane molecule in Tris buffer can act as a competitive and inhibitory ligand for copper, sequestering the catalyst and reducing the reaction efficiency.[10] Compatible buffers include phosphate, carbonate, or HEPES at a pH range of 6.5-8.0.[10]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Labeling Efficiency Inactive Copper Catalyst: The Cu(I) catalyst is prone to oxidation.Ensure the sodium ascorbate solution is freshly prepared.[4] Degas the reaction mixture to remove oxygen.
Inhibitory Buffer Components: Certain buffer components can interfere with the reaction.Avoid using Tris-based buffers.[10] Ensure the pH is within the optimal range of 4-11.[2]
Suboptimal Reagent Concentrations: Incorrect concentrations of reactants or catalyst.Titrate the copper sulfate concentration, starting from a recommended range (e.g., 50 µM - 250 µM).[11] Ensure the azide-containing molecule is in slight excess (e.g., 2-fold) to the alkyne-dye.[11] Maintain a recommended ligand-to-copper ratio (e.g., 5:1 for THPTA).[11]
Signal Instability or Dye Degradation Excessive Copper Concentration: High levels of copper can lead to the degradation of the cyanine dye.Reduce the concentration of copper sulfate in the reaction. Perform a titration to find the lowest effective concentration.
Oxidative Damage: Reactive oxygen species can be generated during the reaction.Use a copper-binding ligand like THPTA, which can act as a sacrificial reductant to protect the dye and biomolecule.[8][9]
Precipitation in the Reaction Mixture High Reagent Concentrations: High concentrations of the dye or biomolecule can lead to aggregation.Optimize the concentrations of all reaction components. Consider using a less concentrated stock solution of the dye.
Poor Solubility of Reagents: The this compound or the target molecule may not be fully soluble.This compound is generally water-soluble.[12][13] If labeling a hydrophobic molecule, consider adding a small amount of a compatible organic co-solvent like DMSO or DMF.[8]

Experimental Protocols & Data

General Protocol for Optimizing Copper Catalyst Concentration

This protocol provides a starting point for optimizing the copper concentration for labeling a protein with this compound.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (e.g., 1 mM in water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

Procedure:

  • In separate microcentrifuge tubes, prepare a series of reactions with varying final concentrations of CuSO₄ (e.g., 50 µM, 100 µM, 250 µM, 500 µM).

  • To each tube, add the azide-modified protein to a final concentration of 10 µM.

  • Add the this compound to a final concentration of 20 µM (2-fold excess).

  • Add the THPTA ligand to maintain a 5:1 ligand-to-copper ratio for each concentration of CuSO₄.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate to a final concentration of 2.5 mM - 5 mM.[11]

  • Incubate the reactions at room temperature for 1-2 hours, protected from light.

  • Analyze the labeling efficiency by a suitable method, such as SDS-PAGE with in-gel fluorescence scanning or fluorescence spectroscopy.

Recommended Reagent Concentrations

The following table summarizes generally recommended concentration ranges for the key components in a this compound labeling reaction. These should be optimized for each specific application.

Component Recommended Final Concentration Range Notes
Azide-modified Biomolecule 10 - 100 µM
This compound 20 - 200 µMA 2 to 10-fold excess over the azide is common.[4]
Copper(II) Sulfate (CuSO₄) 50 µM - 500 µMHigher concentrations can sometimes be inhibitory.[11]
Ligand (THPTA) 250 µM - 2.5 mMA 5:1 ligand-to-copper ratio is often recommended.[11]
Sodium Ascorbate 2.5 mM - 5 mMAlways use a freshly prepared solution.[4][11]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup (Titration) cluster_analysis Analysis p1 Prepare Stock Solutions: - Azide-Biomolecule - this compound - CuSO4 - THPTA r1 Combine Azide-Biomolecule and this compound p1->r1 p2 Prepare Fresh Sodium Ascorbate Solution r3 Initiate with Sodium Ascorbate p2->r3 r2 Add THPTA and Varying CuSO4 Concentrations r1->r2 r2->r3 a1 Incubate at Room Temperature (1-2 hours, protected from light) r3->a1 a2 Analyze Labeling Efficiency (e.g., SDS-PAGE, Spectroscopy) a1->a2 a3 Determine Optimal Copper Concentration a2->a3

Caption: Workflow for optimizing copper catalyst concentration.

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle cluster_product Product alkyne This compound (R-C≡CH) product Labeled Biomolecule (Triazole Linkage) alkyne->product azide Azide-Biomolecule (R'-N3) azide->product cu2 Cu(II)SO4 cu1 Cu(I) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2 cu1_ligand Cu(I)-THPTA Complex cu1->cu1_ligand ligand THPTA (Ligand) ligand->cu1 cu1_ligand->product Catalysis

Caption: Simplified CuAAC reaction mechanism.

References

Impact of pH on DiSulfo-Cy5 alkyne labeling efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DiSulfo-Cy5 alkyne for biomolecule labeling. The efficiency of this process is highly dependent on pH, and this guide offers detailed information to address common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the overall workflow for labeling a biomolecule with this compound?

The most common strategy involves a two-step process. First, an alkyne group is introduced into the target biomolecule (e.g., a protein) using an amine-reactive alkyne-NHS ester. Second, the alkyne-modified biomolecule is reacted with an azide-containing DiSulfo-Cy5 dye via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."

Q2: How does pH affect the this compound labeling efficiency?

The overall labeling efficiency is primarily influenced by the pH of the initial alkyne-NHS ester reaction with the biomolecule. The subsequent CuAAC reaction is less sensitive to pH. The fluorescence of the DiSulfo-Cy5 dye itself is stable over a broad pH range of 4 to 10.[1][2]

Q3: What is the optimal pH for reacting an alkyne-NHS ester with my protein?

The optimal pH for reacting an NHS ester with primary amines on a protein is between 8.0 and 8.5.[3][4][5][6] A pH of 8.3 is often recommended as an ideal starting point.[4][6] This pH range provides the best balance between the reactivity of the amine groups and the stability of the NHS ester.[3]

Q4: Why is a pH range of 8.0-8.5 optimal for the NHS ester reaction?

This pH range represents a critical compromise between two competing reactions:

  • Amine Reactivity: For the labeling reaction to occur, the primary amines on the protein (e.g., the ε-amino group of lysine (B10760008) residues) must be in a deprotonated, nucleophilic state (-NH2). At a pH below 8.0, a significant portion of these amines will be protonated (-NH3+), making them unreactive towards the NHS ester.[4]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of hydrolysis increases significantly with pH. Above pH 9.0, the hydrolysis can be so rapid that it outcompetes the desired labeling reaction, leading to low efficiency.[4]

Q5: What is the optimal pH for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12.[7][8] For biological samples, a pH range of 7.0 to 7.5 is often recommended as a starting point.[9]

Q6: What type of buffer should I use for the alkyne-NHS ester labeling reaction?

It is crucial to use an amine-free buffer to prevent the buffer from competing with your biomolecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES at a pH of 8.0-8.5.[5][9] Avoid buffers containing primary amines, such as Tris or glycine.[5]

Q7: Can I store the alkyne-NHS ester in solution?

It is highly recommended to prepare solutions of alkyne-NHS ester immediately before use. If short-term storage is necessary, dissolve it in an anhydrous solvent like DMSO or DMF and store at -20°C.[10] Aqueous solutions of NHS esters should be used immediately due to hydrolysis.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Labeling Incorrect pH for the NHS ester reaction.Ensure the pH of the labeling buffer is between 8.0 and 8.5.[3][4][5][6]
Buffer contains primary amines (e.g., Tris, glycine).Exchange the buffer to an amine-free buffer like PBS or bicarbonate buffer via dialysis or a desalting column.
Inactive alkyne-NHS ester due to hydrolysis.Use a fresh vial of the alkyne-NHS ester and prepare the stock solution immediately before use.[4]
Insufficient molar excess of the alkyne-NHS ester.Increase the molar ratio of the alkyne-NHS ester to the biomolecule. A 10- to 20-fold molar excess is a common starting point.[10]
Protein Precipitation High concentration of organic solvent (DMSO/DMF) from the alkyne-NHS ester stock.Minimize the volume of the stock solution added to the protein solution.
The protein is not stable under the labeling conditions.Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
Non-Specific Staining Unreacted DiSulfo-Cy5 azide (B81097) is not fully removed.Ensure thorough purification of the labeled conjugate using methods like gel filtration, dialysis, or chromatography to remove all unbound dye.[10]

Quantitative Data on Reaction Parameters

The efficiency of the initial alkyne labeling step is critically dependent on the stability of the NHS ester at a given pH. The following table summarizes the effect of pH on the half-life of NHS esters, which directly impacts the labeling efficiency.

pH Half-life of NHS Ester Impact on Labeling Efficiency
7.04-5 hoursLow hydrolysis, but amine reactivity is also low, resulting in a slow and potentially incomplete labeling reaction.[3]
8.0~1 hourA good balance between amine reactivity and ester stability, leading to efficient labeling.[3]
8.3 - 8.5 Optimal Range Considered the optimal range for maximizing the labeling reaction while minimizing hydrolysis. [3][4][5][6]
8.6~10 minutesThe rate of hydrolysis is significantly increased, leading to a rapid loss of reactive ester and reduced labeling efficiency.[3]
> 9.0Very shortRapid hydrolysis outcompetes the labeling reaction, resulting in very low efficiency.[4]

Experimental Protocols

Protocol 1: Alkyne-Labeling of Proteins using an NHS Ester
  • Reagent Preparation:

    • Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.

    • Alkyne-NHS Ester Stock Solution: Immediately before use, dissolve the alkyne-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required amount of alkyne-NHS ester. A 10- to 20-fold molar excess of the ester to the protein is a common starting point.

    • Add the alkyne-NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the unreacted alkyne-NHS ester and byproducts by gel filtration, dialysis, or chromatography.

Protocol 2: DiSulfo-Cy5 Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Alkyne-labeled Protein: Prepare the alkyne-labeled protein as described in Protocol 1, dissolved in a suitable buffer (e.g., PBS, pH 7.4).

    • DiSulfo-Cy5 Azide Stock Solution: Dissolve the DiSulfo-Cy5 azide in water or a suitable buffer to a concentration of 1-10 mM.

    • Copper (II) Sulfate (B86663) Stock Solution: Prepare a 10-100 mM stock solution of CuSO₄ in water.

    • Reducing Agent Stock Solution: Prepare a 100-500 mM stock solution of a reducing agent (e.g., sodium ascorbate) in water. This solution should be made fresh.

    • (Optional) Copper Ligand Stock Solution: Prepare a 50-500 mM stock solution of a copper-chelating ligand (e.g., THPTA) in water.

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-labeled protein, DiSulfo-Cy5 azide (typically 2-10 molar excess over the protein), and the optional copper ligand.

    • Add the copper (II) sulfate solution to a final concentration of 50-100 µM.

    • Initiate the reaction by adding the reducing agent to a final concentration of 1-5 mM.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Purify the DiSulfo-Cy5 labeled protein conjugate from excess reagents using gel filtration, dialysis, or chromatography.

Visualizations

experimental_workflow cluster_step1 Step 1: Alkyne Introduction (pH 8.0-8.5) cluster_step2 Step 2: DiSulfo-Cy5 Conjugation (pH 7.0-7.5) Protein Protein (-NH2) Reaction1 Amine-Reactive Labeling Protein->Reaction1 Alkyne_NHS Alkyne-NHS Ester Alkyne_NHS->Reaction1 Alkyne_Protein Alkyne-Labeled Protein Reaction1->Alkyne_Protein Alkyne_Protein->Alkyne_Protein_ref Cy5_Azide DiSulfo-Cy5 Azide Reaction2 CuAAC 'Click' Reaction Cy5_Azide->Reaction2 Labeled_Protein DiSulfo-Cy5 Labeled Protein Reaction2->Labeled_Protein

Caption: Two-step workflow for this compound labeling.

troubleshooting_workflow Start Low Labeling Efficiency Check_pH Is pH of NHS ester reaction 8.0-8.5? Start->Check_pH Check_Buffer Is buffer amine-free (e.g., PBS, Bicarbonate)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.0-8.5 Check_pH->Adjust_pH No Check_Reagent Is Alkyne-NHS Ester reagent fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Exchange to amine-free buffer Check_Buffer->Change_Buffer No Use_Fresh_Reagent Use new vial of reagent Check_Reagent->Use_Fresh_Reagent No Success Labeling Efficiency Improved Check_Reagent->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_Fresh_Reagent->Success

References

Technical Support Center: Post-Conjugation Purification of DiSulfo-Cy5 Alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted DiSulfo-Cy5 alkyne following a conjugation reaction. Find troubleshooting advice and detailed protocols to ensure the purity of your fluorescently labeled biomolecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: Removing unreacted ("free") this compound is essential for several reasons. Firstly, it ensures accurate quantification of the dye-to-biomolecule ratio (degree of labeling). Secondly, unbound dye can lead to high background fluorescence and non-specific signals in downstream applications such as fluorescence microscopy, flow cytometry, and western blotting, potentially leading to misinterpretation of results.[1][2][3][4] Lastly, for therapeutic applications, residual free dye must be removed to prevent potential off-target effects and toxicity.

Q2: What are the common methods for removing small molecule fluorescent dyes like this compound?

A2: The most common and effective methods for removing small, water-soluble dyes like this compound from larger biomolecules are based on differences in size and physical properties. These include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size as they pass through a column packed with a porous resin.[5][6][7][8][9] Larger conjugated biomolecules will elute first, while the smaller, unreacted dye molecules are retained in the pores and elute later.[5][6][7][8][9]

  • Dialysis: This method involves placing the conjugation reaction mixture in a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[10][11] The smaller, unreacted dye molecules diffuse out into a larger volume of buffer, while the larger bioconjugate is retained.[10][11]

  • Spin Columns with Specialized Resins: These are a rapid and convenient method for dye removal.[1][2] They often contain a specialized resin that either selectively binds the free dye or utilizes size exclusion principles in a spin-column format for quick separation.[1][2]

  • Precipitation: This method involves using organic solvents like acetone (B3395972) or ethanol (B145695) to precipitate the larger biomolecule-dye conjugate, leaving the more soluble unreacted dye in the supernatant.[12][13] This method may not be suitable for all biomolecules as it can cause denaturation.

Q3: How do I choose the best purification method for my specific application?

A3: The choice of method depends on several factors:

  • The size of your biomolecule: For large proteins or antibodies, all the listed methods are generally suitable. For smaller peptides, the pore size of the SEC resin or the MWCO of the dialysis membrane must be carefully selected to ensure retention of the labeled peptide while allowing the free dye to be removed.[14]

  • Sample volume and concentration: SEC and dialysis are well-suited for a wide range of volumes, while spin columns are typically used for smaller volumes.[5][15] Precipitation is often used for concentrating samples.[12]

  • Required purity: SEC generally provides high-resolution separation and high purity.[7] Multiple rounds of dialysis or the use of specialized dye removal spin columns can also achieve high purity.[2][16]

  • Time and equipment availability: Spin columns offer the fastest purification time.[2] SEC requires chromatography equipment, and dialysis is a slower process, often requiring several hours to overnight incubation with buffer changes.[10][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background fluorescence in downstream applications. Incomplete removal of unreacted this compound.- Repeat the purification step. For SEC, ensure the column is adequately sized for the sample volume. For dialysis, increase the dialysis time and/or the number of buffer changes. For spin columns, consider processing the sample a second time with a fresh column.[16] - Confirm the integrity of your dialysis membrane or the expiration date of your spin column resin.
Low recovery of the conjugated biomolecule. - The biomolecule is sticking to the purification matrix (e.g., spin column membrane, SEC resin).- The MWCO of the dialysis membrane or spin filter is too large.- The biomolecule has precipitated during purification.- For spin columns, ensure you are using a low-protein-binding membrane. For SEC, ensure the buffer composition is optimal for your protein's stability.[2]- Select a dialysis membrane or spin filter with an MWCO that is significantly smaller than the molecular weight of your biomolecule.- Adjust buffer conditions (e.g., pH, salt concentration) to maintain the solubility of your conjugate.[]
The purified conjugate appears to have a very high dye-to-protein ratio. Inaccurate measurement due to the presence of residual free dye.Re-purify the sample using a high-resolution method like SEC to ensure all free dye is removed before re-measuring the concentration of the dye and the biomolecule.[1]
The color of the eluate from the purification column is still intensely blue. Overloading the purification column or insufficient separation.- For SEC, reduce the sample volume loaded onto the column.[5] For spin columns, you may need to split the sample and use multiple columns if the amount of free dye is very high.[1][16]

Quantitative Data Summary

The efficiency of free dye removal can vary based on the method and the specific biomolecule. The following table provides a general comparison of common purification techniques.

Purification Method Typical Protein Recovery Typical Free Dye Removal Processing Time Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) > 90%> 99%30-90 minutesHigh resolution, high purity, buffer exchange capability.[5][7]Requires chromatography system, potential for sample dilution.[7]
Dialysis > 80%> 98%4 hours to overnightSimple, gentle on proteins, suitable for large volumes.[10][11]Time-consuming, potential for sample dilution and protein loss.[3][14]
Dye Removal Spin Columns > 95%> 95%< 15 minutesFast, convenient, high recovery.[1][2]Limited sample volume per column, resin can be a significant cost.[1]
Organic Solvent Precipitation Variable (can be low)> 90%< 1 hourConcentrates the sample, removes some other small molecule contaminants.[12]Risk of protein denaturation and aggregation, may not be suitable for all proteins.

Experimental Protocols

Protocol: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)

This protocol is a general guideline for purifying a protein-DiSulfo-Cy5 alkyne conjugate. Optimization may be required for specific proteins and applications.

Materials:

  • SEC column (e.g., Superdex 75 or Superdex 200, depending on the size of the protein)[9]

  • Chromatography system (e.g., FPLC)

  • SEC buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Conjugation reaction mixture

  • Fraction collection tubes

Procedure:

  • System and Column Equilibration:

    • Equilibrate the chromatography system and the SEC column with at least two column volumes of filtered and degassed SEC buffer.

    • Ensure a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Centrifuge the conjugation reaction mixture at >10,000 x g for 5-10 minutes to pellet any aggregates.

    • Carefully collect the supernatant.

  • Sample Injection:

    • Inject the supernatant onto the equilibrated SEC column. The recommended sample volume is typically 0.5-4% of the total column volume for optimal resolution.[5]

  • Chromatography Run:

    • Run the chromatography at a flow rate appropriate for the selected column (refer to the manufacturer's instructions).

    • Monitor the elution profile using a UV detector at two wavelengths: 280 nm (for protein) and 646 nm (for DiSulfo-Cy5).

  • Fraction Collection:

    • Collect fractions as the peaks elute from the column. The first peak, which should absorb at both 280 nm and 646 nm, corresponds to the purified protein-dye conjugate.

    • The second, later-eluting peak, which will primarily absorb at 646 nm, is the unreacted this compound.

  • Analysis of Fractions:

    • Analyze the collected fractions containing the first peak by UV-Vis spectrophotometry to determine the protein concentration and the degree of labeling.

    • If desired, run an SDS-PAGE gel and visualize the fluorescence to confirm the covalent attachment of the dye to the protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_sec SEC Purification cluster_analysis Analysis start Conjugation Reaction Mixture centrifuge Centrifuge to Remove Aggregates start->centrifuge inject Inject Supernatant onto Equilibrated SEC Column centrifuge->inject run Run Chromatography (Monitor at 280nm & 646nm) inject->run collect Collect Fractions run->collect analyze Analyze Fractions (UV-Vis, SDS-PAGE) collect->analyze product Purified Protein-DiSulfo-Cy5 Conjugate analyze->product waste Unreacted this compound analyze->waste

Caption: Experimental workflow for the purification of a protein-DiSulfo-Cy5 conjugate using SEC.

troubleshooting_guide cluster_cause Potential Cause cluster_solution Solution start High Background Signal in Assay? cause1 Incomplete Removal of Free Dye start->cause1 Yes end_ok Problem Resolved start->end_ok No solution1 Repeat Purification Step cause1->solution1 solution2 Optimize Purification Method (e.g., longer dialysis, second spin column) solution1->solution2 solution3 Verify Integrity of Purification Materials solution2->solution3 solution3->end_ok Success end_reassess Re-evaluate Conjugation Reaction solution3->end_reassess Failure

Caption: Troubleshooting decision tree for addressing high background signals post-purification.

References

Validation & Comparative

Confirming DiSulfo-Cy5 Alkyne Labeling: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise confirmation of fluorescent labeling is a critical step to ensure the quality and reliability of their experimental outcomes. This guide provides a comprehensive comparison of mass spectrometry with other common analytical techniques for confirming the successful conjugation of DiSulfo-Cy5 alkyne to proteins and other biomolecules.

This document outlines the experimental protocols and presents supporting data for various methods, offering a clear perspective on the strengths and limitations of each approach.

Introduction to this compound Labeling

This compound is a water-soluble, far-red fluorescent dye commonly used in bioorthogonal chemistry.[1] Its alkyne group allows for a highly specific and efficient covalent bond formation with azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2][3] This targeted labeling is instrumental in a wide range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Verifying the successful attachment of the this compound dye to the target molecule is paramount for the accurate interpretation of downstream experimental results.

Mass Spectrometry: The Gold Standard for Unambiguous Confirmation

Mass spectrometry (MS) stands out as a powerful technique for the definitive confirmation of covalent modifications to biomolecules. It directly measures the mass-to-charge ratio (m/z) of ions, providing a highly accurate determination of a molecule's mass. The addition of a this compound molecule to a protein will result in a predictable mass shift, offering unequivocal evidence of successful labeling.

Experimental Protocol: MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method for the analysis of intact proteins.[4]

  • Sample Preparation:

    • Purify the this compound-labeled protein from unreacted dye and other reaction components using size-exclusion chromatography (e.g., a desalting column) or dialysis. It is crucial that the protein sample is free of salts, detergents, and other contaminants that can interfere with ionization.[5]

    • The protein should be in a MALDI-TOF-compatible solvent, such as water or water/acetonitrile with a small amount of formic acid or trifluoroacetic acid.[5]

    • Determine the protein concentration. A typical concentration for MALDI-TOF analysis is in the micromolar range (0.01 – 5 mg/mL).[5]

  • MALDI Plate Spotting:

    • Prepare a suitable matrix solution. For intact proteins, sinapinic acid (SA) or a mixture of 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (α-CHCA) are commonly used.[6]

    • Mix the purified labeled protein solution with the matrix solution in a 1:1 ratio.[6]

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry, forming a crystalline matrix with the embedded analyte.[7]

  • Data Acquisition and Analysis:

    • Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for intact protein analysis.[7]

    • Acquire the mass spectrum of the unlabeled control protein and the this compound-labeled protein.

    • Calculate the mass difference between the major peaks of the labeled and unlabeled protein spectra. This mass shift should correspond to the molecular weight of the this compound molecule.

Data Presentation: Expected Mass Shift

The expected mass shift upon successful labeling with this compound can be calculated based on its molecular weight. The protonated form of this compound has a molecular weight of approximately 787.96 g/mol .[1]

AnalyteTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unlabeled ProteinXX-
Labeled ProteinX + 787.96X + 787.96 (approx.)~787.96

Note: The observed mass may vary slightly depending on the instrument calibration and the number of dye molecules attached per protein molecule.

dot

Mass_Spectrometry_Workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_analysis MS Analysis Protein Azide-Modified Protein Reaction Click Chemistry (CuAAC) Protein->Reaction Dye DiSulfo-Cy5 Alkyne Dye->Reaction Labeled_Protein_Mix Labeled Protein + Excess Dye Reaction->Labeled_Protein_Mix Purification Size-Exclusion Chromatography Labeled_Protein_Mix->Purification Purified_Protein Purified Labeled Protein Purification->Purified_Protein MALDI_TOF MALDI-TOF MS Purified_Protein->MALDI_TOF Mass_Spectrum Mass Spectrum (Mass Shift Confirmed) MALDI_TOF->Mass_Spectrum

Workflow for confirming this compound labeling by mass spectrometry.

Alternative Methods for Labeling Confirmation

While mass spectrometry provides the most definitive confirmation, other techniques are widely used due to their accessibility and ease of use. These methods offer indirect evidence of labeling and are often used for routine checks and optimization of labeling reactions.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a common method to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[8] This technique relies on the distinct absorbance spectra of the protein (at 280 nm) and the DiSulfo-Cy5 dye (at ~647 nm).[9]

  • Purification: Ensure the labeled protein is free from unconjugated dye.

  • Absorbance Measurement: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of the dye (~647 nm, Amax).

  • Calculation: Use the Beer-Lambert law to calculate the concentrations of the protein and the dye, and subsequently the DOL. A correction factor is needed to account for the dye's absorbance at 280 nm.[10]

    • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • Dye Concentration (M) = Amax / εdye

    • DOL = Dye Concentration / Protein Concentration

    Where:

    • CF = Correction Factor (A280 of dye / Amax of dye)

    • εprotein = Molar extinction coefficient of the protein at 280 nm

    • εdye = Molar extinction coefficient of the dye at its Amax (for Sulfo-Cy5, this is approximately 250,000 to 271,000 M-1cm-1).[]

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. Successful labeling with this compound can be visualized directly in the gel using a fluorescence imager, confirming that the fluorescence signal co-migrates with the protein of interest.

  • Sample Preparation: Mix the labeled protein with SDS-PAGE loading buffer.

  • Electrophoresis: Run the labeled protein sample and an unlabeled protein control on an SDS-PAGE gel.

  • Fluorescence Imaging: After electrophoresis, visualize the gel using a fluorescence imager with appropriate excitation and emission filters for Cy5 (e.g., excitation at ~633 nm and emission at ~670 nm).

  • Staining (Optional): After fluorescence imaging, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) can be used to separate the labeled protein from the unlabeled protein and free dye. The retention time of the labeled protein will typically be different from that of the unlabeled protein due to the increased hydrophobicity imparted by the dye.

  • Sample Preparation: Ensure the sample is filtered and in a suitable solvent for HPLC.

  • Chromatography: Inject the labeled protein mixture onto a C4 or C18 reversed-phase column.

  • Elution: Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing 0.1% trifluoroacetic acid.

  • Detection: Monitor the elution profile using a UV detector (at 280 nm for the protein and ~647 nm for the dye) and/or a fluorescence detector. Successful labeling is indicated by a peak that shows absorbance at both wavelengths.

Comparison of Confirmation Methods

MethodPrincipleInformation ProvidedProsCons
Mass Spectrometry Measures mass-to-charge ratioUnambiguous confirmation of covalent attachment and precise mass of the conjugate.Highly specific and accurate.[4]Requires specialized equipment and expertise; sensitive to sample purity.[5]
UV-Vis Spectroscopy Measures absorbance at specific wavelengthsDegree of Labeling (DOL) - average number of dyes per protein.[8]Quantitative, relatively simple, and widely accessible.Indirect confirmation; assumes removal of all free dye; accuracy can be affected by protein and dye extinction coefficient estimates.[8]
SDS-PAGE Separation by molecular weight and fluorescence detectionQualitative confirmation of labeling; visualization of fluorescent protein band.Simple, widely available; provides information on labeling specificity to the target protein.Not quantitative; small mass shifts may not be resolved; detection limit depends on the protein and stain used (can be as low as 0.5-5 ng).[12]
HPLC Separation based on hydrophobicityPurity of the labeled conjugate; separation from unlabeled protein and free dye.Can be used for both analysis and purification; provides quantitative data on purity.Indirect confirmation of labeling; requires method development.

dot

Method_Comparison cluster_confirmation Labeling Confirmation cluster_methods Analytical Methods Confirmation Confirming DiSulfo-Cy5 Alkyne Labeling MS Mass Spectrometry (Direct & Unambiguous) Confirmation->MS UV_Vis UV-Vis Spectroscopy (Quantitative - DOL) Confirmation->UV_Vis SDS_PAGE SDS-PAGE (Qualitative) Confirmation->SDS_PAGE HPLC HPLC (Purity & Separation) Confirmation->HPLC

Overview of methods for confirming this compound labeling.

Conclusion

The choice of method for confirming this compound labeling depends on the specific requirements of the experiment and the resources available. Mass spectrometry provides the most definitive and unambiguous confirmation of successful conjugation. However, for routine screening, optimization of labeling conditions, and assessing the average dye-to-protein ratio, UV-Vis spectroscopy and SDS-PAGE with in-gel fluorescence are valuable and more accessible alternatives. HPLC is particularly useful for assessing the purity of the labeled product and can also serve as an indirect confirmation method. For rigorous and well-characterized bioconjugates, a combination of these techniques is often employed to provide a comprehensive validation of the labeling process.

References

A Head-to-Head Comparison: DiSulfo-Cy5 Alkyne vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for bioorthogonal labeling, the choice between DiSulfo-Cy5 alkyne and Alexa Fluor 647 alkyne is a critical decision. Both far-red dyes offer the ability to be incorporated into biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This guide provides an objective, data-driven comparison of their performance to facilitate an informed selection for your specific research needs.

Executive Summary

Alexa Fluor 647 alkyne emerges as the superior choice for most applications, particularly those demanding high brightness, photostability, and a robust signal-to-noise ratio. While this compound presents a cost-effective alternative with good water solubility, its performance in terms of fluorescence intensity and stability is generally surpassed by Alexa Fluor 647. The exceptional photostability of Alexa Fluor 647 makes it especially well-suited for advanced imaging techniques such as single-molecule studies and super-resolution microscopy.

Quantitative Performance Metrics: A Side-by-Side Comparison

The performance of a fluorescent dye is fundamentally determined by its photophysical properties. The brightness of a fluorophore is a product of its molar extinction coefficient and its quantum yield. The following table summarizes the key quantitative data for this compound and Alexa Fluor 647 alkyne.

PropertyThis compoundAlexa Fluor 647 AlkyneAdvantage
Excitation Maximum (nm) ~649[1]~650[2]Negligible Difference
Emission Maximum (nm) ~662[1]~665[2]Negligible Difference
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~271,000[1]~239,000[3]This compound
Quantum Yield (QY) ~0.28[1]~0.33[4]Alexa Fluor 647 Alkyne
Brightness (Ext. Coeff. x QY) ~75,880~78,870Alexa Fluor 647 Alkyne
Photostability GoodExcellent[5]Alexa Fluor 647 Alkyne
Water Solubility Very Good[1]GoodThis compound
pH Sensitivity pH-insensitive from pH 4 to 10[6][7]Largely pH-insensitive[8]Negligible Difference

Key Observations:

  • Brightness: While this compound has a slightly higher molar extinction coefficient, the higher quantum yield of Alexa Fluor 647 alkyne results in a marginally brighter conjugate. Comparative studies between the parent Cy5 and Alexa Fluor 647 dyes consistently demonstrate that Alexa Fluor 647 conjugates are significantly brighter, in part due to reduced self-quenching at higher degrees of labeling.[9][10]

  • Photostability: Alexa Fluor 647 is well-documented to be more photostable than Cy5.[5][8][11] This increased photostability allows for longer exposure times during imaging and is crucial for time-lapse experiments and demanding techniques like super-resolution microscopy.

  • Solubility: The "DiSulfo" designation in DiSulfo-Cy5 indicates the presence of two sulfonate groups, which imparts excellent water solubility.[1] This can be advantageous in certain biological labeling protocols.

Experimental Protocols

A general protocol for labeling cellular components using copper-catalyzed click chemistry is provided below. This protocol can be adapted for both this compound and Alexa Fluor 647 alkyne.

Protocol: Fluorescent Labeling of Azide-Modified Proteins in Cells via Click Chemistry

Materials:

  • Cells cultured with an azide-containing metabolic label (e.g., L-azidohomoalanine for protein synthesis)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS with 1% BSA)

  • Click-iT® reaction buffer kit or individual components:

    • Copper (II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-protecting ligand (e.g., THPTA)

  • This compound or Alexa Fluor 647 alkyne

  • DMSO for dissolving the alkyne dyes

  • Nuclear stain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Labeling: Culture cells and introduce the azide-containing metabolic label according to your specific experimental design.

  • Fixation and Permeabilization:

    • Wash cells twice with PBS.

    • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction volume:

      • 385 µL of PBS

      • 10 µL of a 10 mM alkyne dye stock solution in DMSO (final concentration 200 µM)

      • 50 µL of a 10X stock of the copper-protecting ligand

      • 50 µL of a 10X stock of sodium ascorbate

      • 5 µL of a 100X stock of CuSO₄

    • Aspirate the wash buffer from the cells and add the click reaction cocktail.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Counterstaining:

    • Wash cells three times with PBS containing 1% BSA.

    • Incubate with a nuclear stain (e.g., DAPI) for 5 minutes.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip with an antifade mounting medium.

    • Image the cells using appropriate filter sets for the chosen dye and the nuclear stain.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

click_chemistry_pathway Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide Azide-Modified Biomolecule product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) azide->product alkyne Fluorescent Alkyne Dye (DiSulfo-Cy5 or Alexa Fluor 647) alkyne->product catalyst Cu(I) Catalyst (from CuSO4 + Reductant) catalyst->product Catalyzes

References

A Comparative Guide to the Photostability of DiSulfo-Cy5 Alkyne and Other Cy5 Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing fluorescence-based applications, the photostability of cyanine (B1664457) dyes is a critical parameter influencing experimental success. This guide provides an objective comparison of the photostability of DiSulfo-Cy5 alkyne against other commonly used Cy5 dyes, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Photophysical Properties

The following table summarizes the key photophysical properties of this compound in comparison to its non-sulfonated and mono-sulfonated counterparts. Increased sulfonation generally enhances water solubility and can positively influence photostability by reducing dye aggregation.[1] The data presented here is compiled from various sources and should be considered in the context of the experimental conditions under which they were measured.

PropertyThis compoundSulfo-Cy5 AlkyneCy5 Alkyne
Excitation Maximum (nm)646[2]646[3]~647
Emission Maximum (nm)662[2]662[3]~662
Molar Extinction Coefficient (M⁻¹cm⁻¹)271,000[2]271,000[3]~250,000
Fluorescence Quantum Yield0.28[2]0.28[3]~0.27
Water SolubilityHighHighLow
Relative Photostability Potentially Higher Moderate to High Moderate

Note: The relative photostability is inferred from general trends observed with sulfonated cyanine dyes. Direct comparative studies under identical conditions are limited. Factors such as the local chemical environment, excitation intensity, and the presence of antifading agents can significantly impact photostability.

Experimental Protocols: Measuring Photostability

A common and reliable method to quantify and compare the photostability of fluorescent dyes is by determining their photobleaching quantum yield or photobleaching lifetime.[4] This involves monitoring the decrease in fluorescence intensity over time upon continuous illumination.

Protocol for Photobleaching Rate Measurement

1. Sample Preparation:

  • Prepare stock solutions of the dyes (e.g., this compound, Sulfo-Cy5 alkyne, and Cy5 alkyne) in an appropriate solvent (e.g., phosphate-buffered saline for water-soluble dyes, or DMSO for non-sulfonated dyes, followed by dilution in an aqueous buffer).

  • Dilute the stock solutions to a working concentration that yields an absorbance of 0.05 to 0.1 at the excitation maximum to minimize inner filter effects.

2. Instrumentation Setup:

  • Use a fluorometer or a fluorescence microscope equipped with a stable light source (e.g., a laser or a stabilized xenon lamp) and a sensitive detector (e.g., a photomultiplier tube or a sCMOS camera).

  • Set the excitation wavelength to the absorption maximum of the dyes (around 646 nm for Cy5 derivatives).

  • Set the emission detection to the fluorescence maximum (around 662 nm).

3. Data Acquisition:

  • Place the sample in the light path of the instrument.

  • Record the initial fluorescence intensity (F₀).

  • Continuously illuminate the sample with a constant and known light intensity.

  • Record the fluorescence intensity at regular intervals over time until the signal has significantly decayed.

4. Data Analysis:

  • Plot the normalized fluorescence intensity (F/F₀) as a function of time.

  • Fit the resulting decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant (k) or the photobleaching lifetime (τ = 1/k).

  • A longer lifetime or a smaller rate constant indicates higher photostability.

Mandatory Visualization

Experimental Workflow for Photostability Comparison

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dye1 This compound Prep Prepare Equimolar Solutions Dye1->Prep Dye2 Sulfo-Cy5 Alkyne Dye2->Prep Dye3 Cy5 Alkyne Dye3->Prep Fluorometer Fluorometer/Microscope Prep->Fluorometer Illuminate Continuous Illumination (Constant Intensity) Fluorometer->Illuminate Record Record Fluorescence Decay Illuminate->Record Plot Plot Intensity vs. Time Record->Plot Fit Exponential Decay Fit Plot->Fit Compare Compare Photobleaching Lifetimes (τ) Fit->Compare Conclusion Conclusion Compare->Conclusion Determine Relative Photostability

Caption: Workflow for comparing the photostability of different fluorescent dyes.

Factors Influencing Cy5 Photostability

G cluster_intrinsic Intrinsic Properties cluster_environmental Environmental Factors cluster_experimental Experimental Conditions Structure Molecular Structure (e.g., Sulfonation) Photostability Cy5 Photostability Structure->Photostability Charge Net Charge Charge->Photostability Oxygen Oxygen Concentration Oxygen->Photostability Solvent Solvent Polarity Solvent->Photostability Additives Antifade Reagents Additives->Photostability Intensity Excitation Light Intensity Intensity->Photostability Duration Illumination Duration Duration->Photostability

Caption: Key factors influencing the photostability of Cy5 dyes.

References

A Comparative Guide to the Quantum Yield of DiSulfo-Cy5 Alkyne and Other Far-Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of biological imaging and diagnostics, the selection of fluorescent probes is a critical determinant of experimental success. For applications requiring detection in the far-red spectrum, minimizing autofluorescence and maximizing signal-to-noise ratio are paramount. This guide provides an objective comparison of the fluorescence quantum yield of DiSulfo-Cy5 alkyne against other commonly used far-red fluorescent dyes. The data presented herein is intended to assist researchers in making informed decisions for their specific applications, such as live-cell imaging, flow cytometry, and super-resolution microscopy.

Performance Comparison of Far-Red Dyes

The fluorescence quantum yield (Φ), a measure of the efficiency of photon emission after absorption, is a key performance indicator for a fluorescent dye. A higher quantum yield contributes to a brighter signal, enabling more sensitive detection. The following table summarizes the quantum yield and key spectral properties of this compound in comparison to other popular far-red dyes.

DyeQuantum Yield (Φ)Excitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
This compound 0.28[1]646[1]662[1]271,000[1]
Alexa Fluor 647 0.33[2][3]650[2]665[2]239,000[2]
Cy5 0.20[4]~649~670250,000
DyLight 650 Spectrally Similar to AF647~652~672250,000

Note: The quantum yield of fluorescent dyes can be influenced by environmental factors such as solvent, pH, and conjugation to biomolecules. The values presented are based on available data and should be considered as reference points.

Experimental Protocols

Measurement of Relative Fluorescence Quantum Yield

The determination of the fluorescence quantum yield of a compound is typically performed using the comparative method, which involves a reference standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a test sample (e.g., this compound) relative to a standard (e.g., Alexa Fluor 647).

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye solution

  • Standard dye solution (e.g., Alexa Fluor 647 in phosphate-buffered saline, PBS)

  • Spectroscopic grade solvent (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Solutions: Prepare a series of dilutions for both the test dye and the standard dye in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

    • Record the fluorescence emission spectrum for each solution, ensuring the entire emission band is captured.

    • Maintain identical instrument settings (e.g., excitation and emission slit widths) for all measurements of the test and standard samples.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test dye and the standard.

    • The quantum yield of the test sample (Φ_X) can be calculated using the following equation:

      Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

      Where:

      • Φ_ST is the quantum yield of the standard.

      • Grad_X and Grad_ST are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for the test sample and the standard, respectively.

      • η_X and η_ST are the refractive indices of the solvents used for the test sample and the standard, respectively (if the same solvent is used, this term is 1).

Experimental Workflow: Bioconjugation via Click Chemistry

This compound is functionalized with an alkyne group, enabling its covalent attachment to azide-modified biomolecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This bioorthogonal reaction is highly specific and efficient for labeling proteins, nucleic acids, and other molecules.

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis Biomolecule Biomolecule Azide_Modification Azide Modification (e.g., NHS-Azide) Biomolecule->Azide_Modification Azide_Biomolecule Azide-Modified Biomolecule Azide_Modification->Azide_Biomolecule Reaction_Mix Reaction Mixture Azide_Biomolecule->Reaction_Mix DiSulfo_Cy5_Alkyne This compound DiSulfo_Cy5_Alkyne->Reaction_Mix Labeled_Biomolecule Fluorescently Labeled Biomolecule Reaction_Mix->Labeled_Biomolecule Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Catalyst->Reaction_Mix Purification Purification (e.g., Chromatography) Labeled_Biomolecule->Purification Analysis Analysis (e.g., Spectroscopy, Gel Electrophoresis) Purification->Analysis

Caption: Workflow for labeling an azide-modified biomolecule with this compound via CuAAC.

References

A Researcher's Guide to Specificity Controls for DiSulfo-Cy5 Alkyne Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing DiSulfo-Cy5 alkyne for bioorthogonal labeling, ensuring the specificity of the fluorescent signal is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of essential specificity controls, alternative labeling strategies, and detailed experimental protocols to validate the precision of your this compound labeling experiments.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is a powerful tool for attaching reporter molecules like this compound to biomolecules of interest. However, the potential for non-specific binding necessitates rigorous controls to differentiate true signal from background noise. This guide outlines key control experiments and provides the necessary protocols and conceptual frameworks to ensure the integrity of your findings.

Understanding and Controlling Specificity in Click Chemistry

Non-specific labeling in CuAAC reactions can arise from several sources. In copper-catalyzed reactions, terminal alkynes have been observed to participate in weak, non-specific interactions with proteins, a phenomenon that is dependent on the copper catalyst.[1][2] Additionally, the hydrophobicity of the fluorescent dye itself can contribute to non-specific binding to cellular components. The use of a sulfonated dye like this compound, which is more hydrophilic, is a step towards mitigating this issue.

To confidently attribute your fluorescent signal to a specific azide-alkyne ligation, a series of control experiments are essential. These controls are designed to identify and account for background fluorescence stemming from the dye, the copper catalyst, and any off-target interactions.

Comparison of Key Specificity Controls

A well-designed experiment will incorporate multiple controls to systematically dissect the sources of potential background signal. The following table summarizes the most critical controls for this compound labeling experiments.

Control Experiment Purpose Expected Outcome for Specific Labeling Interpretation of Unexpected Outcome
No-Azide Control To assess non-specific binding of the this compound and background from the click reaction components.Minimal to no fluorescent signal.A significant signal indicates non-specific binding of the alkyne dye, potentially mediated by the copper catalyst.
No-Copper Control To determine if the labeling is dependent on the copper catalyst.No fluorescent signal.A signal suggests that the labeling is occurring through a copper-independent mechanism, which is not the intended CuAAC reaction.
Competitive Inhibition To confirm that the labeling is specific to the azide-tagged biomolecule.A significant reduction in fluorescent signal in the presence of an excess of a non-fluorescent alkyne competitor.Little to no reduction in signal suggests that the labeling is not specific to the intended azide-alkyne reaction.
No-Dye Control To measure cellular autofluorescence.Only the natural autofluorescence of the sample should be detected.This provides a baseline for background subtraction.

Experimental Protocols

Here, we provide detailed methodologies for the key specificity control experiments. These protocols are intended as a starting point and may require optimization for specific cell types, tissues, or experimental conditions.

Protocol 1: "No-Azide" Negative Control for Cell Lysate Labeling

This protocol is designed to assess the level of non-specific binding of this compound to cellular components in the absence of the azide-modified target.

Materials:

  • Cell lysate from cells not treated with an azide-containing metabolic precursor.

  • Cell lysate from cells treated with an azide-containing metabolic precursor (Positive Control).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Click reaction buffer (e.g., PBS containing a copper ligand like THPTA).

  • Copper (II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in H₂O).

  • Sodium ascorbate (B8700270) stock solution (e.g., 500 mM in H₂O, freshly prepared).

  • SDS-PAGE loading buffer.

Procedure:

  • Prepare two sets of reaction tubes: one for the "No-Azide" control and one for the positive control.

  • To each tube, add an equal amount of protein from the respective cell lysates (e.g., 50 µg).

  • Add the click reaction buffer to each tube to a final volume that accounts for all subsequent additions.

  • Add this compound to each tube to a final concentration of 10-50 µM.

  • Add CuSO₄ to a final concentration of 1 mM and the copper ligand to a final concentration of 5 mM.

  • Initiate the click reaction by adding sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reactions for 30-60 minutes at room temperature, protected from light.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Analyze the samples by SDS-PAGE followed by in-gel fluorescence scanning.

Protocol 2: Competitive Inhibition Assay

This assay confirms that the this compound is specifically reacting with the azide-tagged biomolecule.

Materials:

  • Cell lysate containing the azide-modified target biomolecule.

  • This compound stock solution.

  • A non-fluorescent, small-molecule alkyne competitor (e.g., propargylamine).

  • Click reaction components as listed in Protocol 1.

Procedure:

  • Prepare three sets of reaction tubes.

  • To all tubes, add an equal amount of protein from the azide-containing cell lysate.

  • To the first tube (Positive Control), add only the this compound.

  • To the second tube (Competition), add a 100-fold molar excess of the non-fluorescent alkyne competitor before adding the this compound.

  • To the third tube (Negative Control), add only the non-fluorescent alkyne competitor.

  • Proceed with the click reaction as described in Protocol 1, steps 3-9.

  • Compare the fluorescence intensity of the bands of interest between the positive control and the competition sample. A significant decrease in fluorescence in the competition sample indicates specific labeling.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the specificity control experiments.

Experimental_Workflow cluster_controls Specificity Control Experiments cluster_analysis Analysis Positive_Control Positive Control (Azide + Alkyne-Cy5 + Cu) SDS_PAGE SDS-PAGE Positive_Control->SDS_PAGE No_Azide No-Azide Control (No Azide + Alkyne-Cy5 + Cu) No_Azide->SDS_PAGE No_Copper No-Copper Control (Azide + Alkyne-Cy5 + No Cu) No_Copper->SDS_PAGE Competition Competitive Inhibition (Azide + Alkyne-Cy5 + Competitor + Cu) Competition->SDS_PAGE Fluorescence_Scan In-Gel Fluorescence SDS_PAGE->Fluorescence_Scan

Workflow for Specificity Control Experiments.

Signaling Pathways Amenable to this compound Labeling

Metabolic glycoengineering, coupled with click chemistry, is a powerful technique for studying the role of glycosylation in various cellular processes. Altered glycosylation is a hallmark of many diseases, including cancer, and can impact key signaling pathways.

Aberrant Glycosylation in Cancer Signaling

Dysregulated glycosylation can affect cell adhesion, migration, and signaling. The Wnt and NF-κB signaling pathways are two critical pathways often impacted by changes in protein glycosylation.[3][4][5][6][7]

Signaling_Pathways cluster_wnt Wnt Signaling cluster_nfkb NF-κB Signaling Wnt Wnt Ligand (Glycosylated) Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Click_Chemistry Click Chemistry with This compound Wnt->Click_Chemistry Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Beta_Catenin β-catenin Dishevelled->Beta_Catenin Gene_Expression Target Gene Expression Beta_Catenin->Gene_Expression Stimulus Stimulus (e.g., Cytokines) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IKK->NFkB releases IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB->Click_Chemistry Inflammation Inflammatory Response NFkB_nucleus->Inflammation Metabolic_Labeling Metabolic Labeling with Azido-sugars Metabolic_Labeling->Wnt incorporates into Metabolic_Labeling->NFkB can affect O-GlcNAcylation of Visualization Fluorescence Visualization Click_Chemistry->Visualization

Studying Glycosylation in Signaling Pathways.

Alternative Fluorescent Probes

While this compound is an excellent choice due to its hydrophilicity and brightness, other fluorescent alkynes can be considered. The choice of dye can impact the signal-to-noise ratio, and it is advisable to test different dyes for optimal performance in your specific application.

Alternative Probe Key Features Considerations
Cy5 Alkyne The non-sulfonated parent compound of this compound.More hydrophobic, which may lead to higher non-specific binding to membranes.
TAMRA Alkyne A widely used rhodamine-based dye with different spectral properties.Can exhibit non-specific binding, and its spectral overlap with other fluorophores should be considered.[1]
Alexa Fluor 647 Alkyne A bright and photostable alternative to Cy5.Generally shows good performance with potentially lower non-specific binding compared to Cy5.

Conclusion

Rigorous specificity controls are non-negotiable in bioorthogonal labeling experiments. By implementing the "no-azide," "no-copper," and competitive inhibition controls outlined in this guide, researchers can confidently validate the specificity of their this compound labeling. Understanding the potential for non-specific interactions and having robust protocols to test for them are critical for generating high-quality, reproducible data in the fields of chemical biology and drug development.

References

A Comparative Guide to Assessing the Degree of Labeling for DiSulfo-Cy5 Alkyne Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to assess the degree of labeling (DOL) for DiSulfo-Cy5 alkyne conjugates, alongside an evaluation of alternative fluorescent dyes. The information presented herein is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific applications.

Introduction

This compound is a water-soluble fluorescent dye commonly used for labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".[1] Accurate determination of the degree of labeling—the average number of dye molecules conjugated to a single biomolecule—is critical for ensuring the quality, consistency, and performance of the labeled conjugate in downstream applications.[2] An optimal DOL is crucial, as under-labeling can result in a low signal, while over-labeling may lead to fluorescence quenching and altered biomolecule function.

Quantitative Comparison of this compound and Alternatives

Several alternative far-red fluorescent dyes are available for protein and nucleic acid labeling. The choice of dye can significantly impact the brightness, photostability, and overall performance of the conjugate. Below is a comparison of this compound with its common alternatives.

FeatureThis compoundAlexa Fluor 647 AlkyneDyLight 650 AlkyneiFluor 647 Alkyne
Excitation Max (nm) ~649~650~652~656
Emission Max (nm) ~666~668~670~670
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~250,000[3]~239,000~250,000~250,000
Quantum Yield (Φ) ~0.2[3]Generally higher than Cy5HighHigh
Photostability ModerateHighHighVery High
A280 Correction Factor ~0.04[3]~0.03Varies by manufacturer~0.045
Key Advantages Cost-effective, well-establishedHigh brightness, photostable, less self-quenchingBright, photostableVery bright and photostable

Experimental Protocols

General Protocol for Protein Labeling with this compound via CuAAC

This protocol describes the conjugation of an alkyne-containing dye to an azide-modified protein.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • DMSO or DMF for dissolving the dye

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO or DMF to a concentration of 10 mM.

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of THPTA in water.

    • Freshly prepare a 300 mM solution of sodium ascorbate in water.[2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (typically 1-5 mg/mL) with PBS buffer.

    • Add the this compound stock solution. The molar ratio of dye to protein can be varied to optimize the DOL. A common starting point is a 5- to 10-fold molar excess of the dye.

    • Add the THPTA solution to the mixture and vortex briefly. A typical final concentration is 1-2 mM.

    • Add the CuSO₄ solution and vortex. A typical final concentration is 0.2-0.5 mM.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction. A typical final concentration is 5-10 mM.

    • Vortex the reaction mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~649 nm for DiSulfo-Cy5).

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~649 nm (A_max) using a spectrophotometer.

  • Calculate the concentration of the protein:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

    • Where:

      • A₂₈₀ is the absorbance at 280 nm.

      • A_max is the absorbance at the dye's maximum absorbance wavelength.

      • CF is the correction factor for the dye's absorbance at 280 nm (~0.04 for Cy5).[3]

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).

  • Calculate the concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of the dye at its A_max (~250,000 M⁻¹cm⁻¹ for DiSulfo-Cy5).[3]

  • Calculate the Degree of Labeling:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Below are diagrams illustrating the experimental workflow for determining the DOL and a typical signaling pathway where these conjugates are utilized.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Azide-Modified Protein mix Mix Protein and Dye prep_protein->mix prep_dye Prepare DiSulfo-Cy5 Alkyne Stock prep_dye->mix add_catalyst Add Cu(I) Catalyst (CuSO4 + Ascorbate + Ligand) mix->add_catalyst incubate Incubate (1-2h, RT) add_catalyst->incubate purify Purify Conjugate (Desalting Column) incubate->purify measure_abs Measure Absorbance (A280 and Amax) purify->measure_abs calc_dol Calculate DOL measure_abs->calc_dol

Caption: Experimental workflow for labeling and DOL determination.

immunoassay_pathway antigen Antigen Immobilized on Surface primary_ab Primary Antibody Binds to Antigen antigen->primary_ab Binding secondary_ab Secondary Antibody Labeled with DiSulfo-Cy5 primary_ab->secondary_ab Binding detection {Detection|Fluorescence Signal} secondary_ab->detection Signal Generation

Caption: Indirect immunofluorescence assay signaling pathway.

References

A Head-to-Head Comparison of DiSulfo-Cy5 Alkyne for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of unraveling cellular intricacies at the nanoscale, the choice of fluorescent probes is a critical determinant of success in super-resolution microscopy. Among the arsenal (B13267) of techniques available, direct Stochastic Optical Reconstruction Microscopy (dSTORM) has emerged as a powerful method for achieving sub-diffraction-limit resolution. This guide provides a comprehensive comparison of DiSulfo-Cy5 alkyne, a popular fluorophore for click chemistry-based labeling, with its main alternatives. We present a detailed analysis of their performance, supported by experimental data and protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal probe for their demanding imaging applications.

Quantitative Performance Comparison

The performance of a fluorophore in dSTORM is dictated by a combination of its photophysical and photochemical properties. Key metrics include brightness, photostability, photon yield per switching event, and localization precision. Below is a summary of these parameters for this compound and its common competitors. It is important to note that performance can be influenced by the specific experimental setup and imaging conditions.

PropertyThis compoundAlexa Fluor 647 AlkyneATTO 647N AlkyneCF® 647 Alkyne
Excitation Maximum (nm) ~646~650~646~650
Emission Maximum (nm) ~662~665~669~668
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~271,000[1]~270,000~150,000~240,000
Quantum Yield ~0.28[1]~0.33~0.65~0.33
Photon Yield per switching event (in STORM) GoodExcellent (often thousands of photons)[2]HighGood
Photostability GoodHigh (significantly more resistant to photobleaching than Cy5)HighHigh
Blinking Cycles (in STORM) GoodHigh (can be switched on and off hundreds of times)GoodGood
Localization Precision (nm) 15-3015-3015-3015-30
Key Advantages High water solubility, reducing aggregation; excellent for click chemistry.Considered the gold standard for dSTORM due to exceptional photon yield and photostability.[2]High quantum yield, good photostability.High brightness and photostability.
Key Disadvantages Lower quantum yield compared to some alternatives.Can be more expensive.Lower extinction coefficient.Performance can be buffer-dependent.

The Significance of Sulfonation: A Closer Look at DiSulfo-Cy5

The "DiSulfo" designation in this compound refers to the presence of two sulfonate groups. This chemical modification imparts a significant advantage in biological imaging applications. The sulfonate groups increase the hydrophilicity of the dye, making it highly water-soluble.[3] This increased solubility mitigates the tendency of the dye molecules to aggregate, a common issue with cyanine (B1664457) dyes that can lead to fluorescence quenching and artifacts in imaging.[4] For applications involving labeling of proteins and other biomolecules in aqueous environments, the enhanced water solubility of this compound ensures more efficient and uniform labeling.

Experimental Protocols

To facilitate a direct comparison of these fluorophores, we provide a detailed protocol for cell labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and subsequent dSTORM imaging.

Protocol 1: Antibody Conjugation with Alkyne-Functionalized Fluorophores

This protocol outlines the steps for labeling a primary antibody with an alkyne-functionalized fluorophore.

Materials:

  • Primary antibody specific to the target protein

  • Alkyne-functionalized fluorophore (this compound, Alexa Fluor 647 alkyne, etc.)

  • Amine-reactive azide (B81097) linker (e.g., Azide-PEG4-NHS ester)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium bicarbonate buffer (100 mM, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Click chemistry reaction components (see Protocol 2)

Procedure:

  • Antibody Preparation: Dissolve the antibody in 100 mM sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.

  • Azide Modification: Add a 10-fold molar excess of the amine-reactive azide linker to the antibody solution. Incubate for 1 hour at room temperature with gentle stirring.

  • Purification: Remove the unconjugated azide linker by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Click Reaction: Proceed with the click chemistry labeling as described in Protocol 2.

Protocol 2: Click Chemistry Labeling of Azide-Modified Antibody

This protocol describes the copper-catalyzed click reaction to conjugate the alkyne-fluorophore to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized fluorophore

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PBS, pH 7.4

Procedure:

  • Prepare Click Reaction Mix: In a microcentrifuge tube, mix the azide-modified antibody with a 3- to 5-fold molar excess of the alkyne-functionalized fluorophore.

  • Add Copper Catalyst: Add CuSO₄ and THPTA to final concentrations of 50 µM and 250 µM, respectively.

  • Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to initiate the click reaction.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Purify the labeled antibody from excess fluorophore and reaction components using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the fluorophore. A DOL of 1-3 is generally optimal for dSTORM.

Protocol 3: Cell Staining and dSTORM Imaging

This protocol details the steps for immunolabeling cells and performing dSTORM imaging.

Materials:

  • Cells grown on high-precision coverslips

  • Labeled primary antibody (from Protocol 2)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • dSTORM imaging buffer

dSTORM Imaging Buffer Recipe (a common starting point):

  • 50 mM Tris-HCl (pH 8.0)

  • 10 mM NaCl

  • 10% (w/v) Glucose

  • 50 mM β-mercaptoethylamine (MEA)

  • Glucose oxidase (0.5 mg/mL)

  • Catalase (40 µg/mL)

Procedure:

  • Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization with 0.1% Triton X-100 for 5 minutes.

  • Blocking: Block non-specific binding sites with 5% BSA for 1 hour.

  • Immunolabeling: Incubate with the labeled primary antibody in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Sample Mounting: Mount the coverslip on a microscope slide with freshly prepared dSTORM imaging buffer. Seal the coverslip to prevent oxygen entry.

  • Image Acquisition:

    • Use a super-resolution microscope equipped with a high-power laser for excitation (e.g., 640-647 nm) and a lower-power laser for activation (e.g., 405 nm).

    • Illuminate the sample with the excitation laser at a high power density (e.g., 1-10 kW/cm²) to induce blinking of single fluorophore molecules.

    • Use the activation laser at a low power to reactivate fluorophores that have entered a long-lived dark state.

    • Acquire a series of thousands of images to capture the stochastic blinking events.

  • Data Analysis: Process the acquired image series using appropriate localization software to reconstruct the super-resolved image.

Visualizing the Workflow and Logic

To better illustrate the experimental processes and the underlying principles, the following diagrams were generated using the DOT language.

experimental_workflow cluster_labeling Antibody Labeling cluster_imaging Cell Staining & Imaging antibody Primary Antibody azide_mod Azide Modification (NHS-Azide) antibody->azide_mod purification1 Purification 1 (Size Exclusion) azide_mod->purification1 click_reaction Click Reaction (CuAAC) purification1->click_reaction purification2 Purification 2 (Size Exclusion) click_reaction->purification2 labeled_ab Labeled Antibody purification2->labeled_ab staining Immunostaining labeled_ab->staining alkyne_dye This compound alkyne_dye->click_reaction cells Cell Culture & Fixation cells->staining imaging dSTORM Imaging staining->imaging reconstruction Image Reconstruction imaging->reconstruction super_res_image Super-Resolution Image reconstruction->super_res_image

Caption: Experimental workflow for super-resolution microscopy.

dSTORM_principle cluster_states Fluorophore States cluster_lasers Laser Excitation ON ON (Fluorescent) OFF OFF (Dark State) ON->OFF Photoswitching to OFF OFF->ON Stochastic Activation Excitation Excitation Laser (e.g., 647 nm) Excitation->ON Fluorescence Emission Activation Activation Laser (e.g., 405 nm) Activation->ON Reactivation to ON

Caption: Principle of dSTORM photoswitching.

Conclusion

The selection of an appropriate fluorophore is a cornerstone of successful super-resolution imaging. This compound stands out as a robust choice, particularly when high water solubility and efficient click chemistry labeling are paramount. Its performance in dSTORM is commendable, offering a good balance of brightness and photostability. However, for applications demanding the absolute highest photon output and photostability, Alexa Fluor 647 remains the benchmark.[2] The provided data and protocols serve as a guide to aid researchers in making an informed decision based on the specific requirements of their experiments, ultimately enabling the acquisition of high-quality, high-resolution images of cellular structures.

References

A Head-to-Head Comparison of Commercial DiSulfo-Cy5 Alkyne Kits

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for biomolecular labeling, the selection of a high-quality DiSulfo-Cy5 alkyne reagent is critical for achieving sensitive and reliable results. This guide provides a head-to-head comparison of commercially available this compound kits, focusing on key performance indicators and providing supporting experimental protocols. Due to the limited availability of direct, independent comparative studies, this guide is based on publicly available manufacturer specifications and general protocols.

Data Presentation: Comparison of Manufacturer Specifications

The following table summarizes the key specifications of this compound from various commercial suppliers. These parameters are crucial for determining the potential performance of the fluorescent label in experimental settings.

ManufacturerProduct NameExcitation Max (nm)Emission Max (nm)Extinction Coefficient (L·mol⁻¹·cm⁻¹)Molecular Weight ( g/mol )SolubilityPurity
BroadPharm This compound646662271,000701.8Water, DMSO, DMFInformation not available
Lumiprobe sulfo-Cyanine5 alkyne646662271,000-High in water, DMSO, DMFNMR ¹H, HPLC-MS (95%+)
Jena Bioscience Sulfo-Cy5-Alkyne647663251,000787.96 (free acid)Water, DMSO, DMF, MeOH≥ 90% (HPLC)[1][2]
Vector Labs Cy5 Alkyne649671250,000787.96 (protonated)Water, DMSO, DMF>95% (HPLC)[3]
MedchemExpress CY5-YNE (Sulfo-Cyanine5-alkyne)650680Information not available-Information not available95.29%
AxisPharm Sulfo Cy5 AlkyneSuited for 633 or 647 nm laser lines---Water-solubleHigh purity
Cenmed Sulfo-Cy5 alkyne--271,000701.8--

Note: "Information not available" indicates that the data was not readily accessible on the product page. Molecular weight may vary depending on the salt form.

Experimental Protocols

A generalized protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using this compound for protein labeling is provided below. This protocol is a starting point and may require optimization for specific applications.

Materials and Reagents:
  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

  • Reducing agent solution (e.g., 300 mM sodium ascorbate (B8700270) in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in water or DMSO)

  • DMSO or DMF for dissolving the this compound (if not readily water-soluble)

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:
  • Preparation of Reagents:

    • Dissolve the this compound in DMSO or water to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein (final concentration typically 1-5 mg/mL) with the this compound stock solution. The molar ratio of dye to protein may need to be optimized, but a 5-10 fold molar excess of the dye is a good starting point.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution.

  • Initiation of the Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Vortex the tube gently to mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.

  • Purification:

    • Remove the unreacted this compound and other small molecules by passing the reaction mixture through a size-exclusion chromatography column.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for the DiSulfo-Cy5).

Mandatory Visualization

The following diagrams illustrate the key processes involved in a typical this compound labeling experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide-modified\nProtein Azide-modified Protein Reaction\nMixture Reaction Mixture Azide-modified\nProtein->Reaction\nMixture DiSulfo-Cy5\nAlkyne DiSulfo-Cy5 Alkyne DiSulfo-Cy5\nAlkyne->Reaction\nMixture Click Chemistry\nReagents Click Chemistry Reagents Click Chemistry\nReagents->Reaction\nMixture Purification Purification Reaction\nMixture->Purification Labeled\nProtein Labeled Protein Purification->Labeled\nProtein Analysis Analysis Labeled\nProtein->Analysis

Caption: A typical experimental workflow for labeling an azide-modified protein with this compound using click chemistry.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst System Azide_Protein Protein-N₃ Product Protein-Triazole-DiSulfo-Cy5 Azide_Protein->Product Alkyne_Dye This compound Alkyne_Dye->Product Cu_II Cu(II)SO₄ Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ligand Ligand (THPTA/TBTA) Ligand->Cu_I Stabilizes Cu_I->Product Catalyzes

Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Concluding Remarks

The choice of a this compound kit will depend on the specific requirements of the experiment, including the desired purity, solubility, and cost-effectiveness. While the data presented here is based on manufacturer-provided information, it serves as a valuable starting point for selecting a suitable reagent. For critical applications, it is recommended to perform in-house validation of the selected kit to ensure optimal performance in your experimental setup. Key performance aspects to consider for validation include labeling efficiency, signal-to-noise ratio in the intended application (e.g., fluorescence microscopy, flow cytometry), and the photostability of the conjugate.

References

Safety Operating Guide

Proper Disposal of DiSulfo-Cy5 Alkyne: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory professionals are tasked with the safe handling and disposal of a wide array of chemical reagents. This guide provides detailed procedures for the proper disposal of DiSulfo-Cy5 alkyne, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are based on the classification of this compound as a non-hazardous substance and general laboratory waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. While the substance is not classified as hazardous, good laboratory practice dictates the use of personal protective equipment (PPE).

Personal Protective Equipment (PPE)Description
Eye Protection Wear safety glasses or goggles to protect against accidental splashes.
Hand Protection Wear nitrile or latex gloves to prevent skin contact.
Lab Coat A standard lab coat should be worn to protect clothing.

In the event of accidental contact, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Wash off with soap and plenty of water.

  • Ingestion: If swallowed, wash out mouth with water, provided the person is conscious.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on whether it is in a solid (powder) form or an aqueous solution, and whether it has been mixed with any hazardous chemicals.

Disposal of Solid this compound Waste:

  • Waste Identification: Unused or expired solid this compound is considered non-hazardous waste.

  • Containerization: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound, non-hazardous") and the date.

  • Institutional Guidelines: Consult your institution's Environmental Health and Safety (EHS) department for their specific procedures for disposing of non-hazardous solid chemical waste. It may be permissible to dispose of it in the regular laboratory trash, but this must be confirmed.

Disposal of Aqueous Solutions of this compound:

Aqueous solutions of this compound that do not contain any other hazardous materials may be eligible for drain disposal, but this is subject to institutional and local regulations.

  • Verify Composition: Ensure the solution only contains this compound and water or a non-hazardous buffer. If other chemicals are present, the disposal method must be adjusted according to the most hazardous component.

  • Check pH: The pH of the solution should be within a neutral range (typically between 6.0 and 8.0). If necessary, adjust the pH with a mild acid or base.

  • Consult EHS: Before proceeding, contact your institution's EHS department to confirm if drain disposal of non-hazardous fluorescent dye solutions is permitted.

  • Drain Disposal (if approved): If approved by EHS, pour the solution down the drain with a copious amount of running water (at least a 20-fold excess of water). This helps to dilute the dye and prevent any potential impact on the wastewater system.

Disposal of Contaminated Materials:

Items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be disposed of as follows:

  • Segregation: If the this compound was used in conjunction with hazardous materials, these contaminated items must be treated as hazardous waste.

  • Non-Hazardous Contamination: If the items are only contaminated with non-hazardous this compound, they can typically be disposed of in the regular laboratory trash. However, it is best practice to confirm this with your EHS department.

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start Start: this compound Waste assess_mixed Is the waste mixed with any hazardous chemicals? start->assess_mixed hazardous_waste Dispose of as Hazardous Waste assess_mixed->hazardous_waste Yes assess_form Is the waste solid or an aqueous solution? assess_mixed->assess_form No contact_ehs_hazardous Contact EHS for pickup and specific instructions hazardous_waste->contact_ehs_hazardous solid_waste Solid Waste (Powder) assess_form->solid_waste Solid solution_waste Aqueous Solution assess_form->solution_waste Aqueous consult_ehs_solid Consult EHS for solid waste disposal guidelines solid_waste->consult_ehs_solid check_ph Check pH (6.0-8.0) solution_waste->check_ph check_ph->hazardous_waste pH is NOT Neutral or contains buffers prohibited from drain disposal consult_ehs_drain Consult EHS for drain disposal approval check_ph->consult_ehs_drain pH is Neutral drain_disposal Dispose down drain with copious amounts of water consult_ehs_drain->drain_disposal trash_disposal Dispose in regular lab trash (if approved) consult_ehs_solid->trash_disposal

Caption: Disposal decision workflow for this compound.

It is the responsibility of the researcher to be aware of and adhere to the specific waste disposal regulations of their institution and local authorities. Always consult with your Environmental Health and Safety department for definitive guidance.

Personal protective equipment for handling DiSulfo-Cy5 alkyne

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling DiSulfo-Cy5 alkyne. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment for researchers, scientists, and drug development professionals. While the Safety Data Sheet (SDS) for this compound indicates it is not a hazardous substance, it is imperative to handle all laboratory chemicals with a high degree of caution.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The following table summarizes the minimum required PPE.

Body PartRequired PPESpecifications and Notes
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. For extended handling, consider double-gloving. Always check the manufacturer's data for breakthrough times.[2][3]
Eyes/Face Safety goggles and face shieldGoggles must be splash-proof. A face shield should be worn over goggles when handling the solid powder or solutions to protect against splashes.[2][3][4]
Body Laboratory coatA fully buttoned lab coat is the minimum requirement.[2][3]
Respiratory Fume hood or respiratorAll handling of the solid, powder form of the dye should be conducted in a certified chemical fume hood to minimize the risk of inhaling dust particles.[2] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach is critical for preventing exposure and contamination when working with this compound.

1. Pre-Handling Preparations:

  • Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]

  • Designate a Handling Area: All work with the dye should occur in a designated area, preferably within a chemical fume hood.[2]

  • Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting.

2. Handling and Weighing (in a Chemical Fume Hood):

  • All handling of the solid compound must be performed in a certified chemical fume hood to prevent the inhalation of any dust particles.[2]

  • When weighing the solid form, do so within the fume hood.

  • To reconstitute, add the solvent to the dye slowly to prevent splashing. If using a vortex or sonicator, make sure the vial is securely capped.

3. Storage:

  • Store this compound at -20°C in a tightly sealed container, protected from light.[5][6][7]

Disposal Plan

All waste generated from handling this compound should be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[3] Fluorescent dyes can be harmful to the environment, and proper disposal is crucial.[8][9]

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Consult Safety Data Sheet (SDS) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Designated Workspace (Fume Hood) prep2->prep3 handle1 Weigh Solid this compound prep3->handle1 handle2 Reconstitute with Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 disp1 Segregate Solid and Liquid Waste handle3->disp1 disp2 Label Waste Containers disp1->disp2 disp3 Store for Hazardous Waste Pickup disp2->disp3

Caption: Workflow for Safe Handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。